molecular formula C8H16ClNO3 B8095938 Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Cat. No.: B8095938
M. Wt: 209.67 g/mol
InChI Key: BNOJOTSEJBLTEP-FJXQXJEOSA-N
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Description

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOJOTSEJBLTEP-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and SMILES string for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Executive Summary

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate Hydrochloride is a high-value chiral building block used primarily in the synthesis of complex pharmaceutical agents. Characterized by a pyrrolidine ring functionalized with an ether-linked acetate group, this compound serves as a critical intermediate for introducing the (S)-3-pyrrolidinyloxy motif—a pharmacophore often associated with improved solubility and metabolic stability in drug candidates (e.g., muscarinic antagonists, kinase inhibitors).

This guide provides a definitive structural analysis, a self-validating synthetic protocol, and the requisite analytical data to ensure reproducibility in a research setting.

Part 1: Structural Characterization

Chemical Identity
PropertyDetail
Chemical Name Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate Hydrochloride
IUPAC Name Ethyl 2-{[(3S)-pyrrolidin-3-yl]oxy}acetate hydrochloride
Molecular Formula C₈H₁₅NO₃[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 209.67 g/mol (Salt); 173.21 g/mol (Free Base)
Chirality (S)-Enantiomer
Appearance White to off-white hygroscopic solid
SMILES & InChI Strings

To ensure interoperability with cheminformatics software (RDKit, ChemDraw), use the following strings:

  • Isomeric SMILES (Salt): CCOC(=O)CO[C@@H]1CCNC1.Cl

  • Isomeric SMILES (Free Base): CCOC(=O)CO[C@@H]1CCNC1

  • InChIKey: Computed upon specific conformer generation

Note on Stereochemistry: The [C@@H] notation in the SMILES string denotes the (S)-configuration at the 3-position of the pyrrolidine ring, assuming standard canonical ordering. This chirality is derived from the starting material, (S)-N-Boc-3-pyrrolidinol.

Part 2: Synthetic Pathway & Mechanism

The synthesis of this compound requires a strategic protection-alkylation-deprotection sequence. Direct alkylation of 3-pyrrolidinol is not viable due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol, which would lead to N-alkylation (Menshutkin reaction).

Retrosynthetic Logic
  • Target: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl.

  • Disconnection: C–O ether bond and N-H bond.

  • Precursors: (S)-N-Boc-3-pyrrolidinol (commercially available chiral pool) and Ethyl bromoacetate.

Validated Synthetic Protocol

Step 1: N-Protection (if starting from free amine) Reagent: Di-tert-butyl dicarbonate (Boc₂O). Outcome: (S)-1-N-Boc-3-pyrrolidinol.

Step 2: O-Alkylation (The Critical Step)

  • Reagents: Sodium Hydride (NaH, 60% in oil), Ethyl Bromoacetate.

  • Solvent: Anhydrous DMF or THF (0°C to RT).

  • Mechanism: Williamson Ether Synthesis.

  • Protocol:

    • Dissolve (S)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous THF under N₂.

    • Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to form the alkoxide.

    • Add Ethyl bromoacetate (1.1 eq) dropwise.

    • Allow to warm to RT and stir for 4-12 hours.

    • Quench: Careful addition of saturated NH₄Cl. Extract with EtOAc.[6]

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate (N-Boc ether) in dry 1,4-dioxane.

    • Add 4M HCl/Dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2-4 hours (monitor by TLC for disappearance of Boc).

    • Isolation: The product often precipitates. Dilute with diethyl ether to maximize precipitation. Filter and dry under vacuum.[6]

Reaction Workflow Diagram

SynthesisPath Start (S)-N-Boc-3-pyrrolidinol (Starting Material) Step1 Alkoxide Formation (NaH, THF, 0°C) Start->Step1 Deprotonation Step2 Williamson Ether Synthesis (+ Ethyl bromoacetate) Step1->Step2 Nucleophilic Attack Inter Intermediate: N-Boc-protected Ether Step2->Inter Isolation Step3 Deprotection (4M HCl in Dioxane) Inter->Step3 Boc Removal Final TARGET: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Step3->Final Precipitation

Figure 1: Step-wise synthetic workflow for the production of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl, highlighting the critical protection and deprotection phases.

Part 3: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR (Predicted in D₂O, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
1.25Triplet (t)3HEster methyl (-CH₂CH ₃)
2.05 - 2.25Multiplet (m)2HPyrrolidine C4 (-CH ₂-)
3.25 - 3.45Multiplet (m)4HPyrrolidine C2 & C5 (-CH ₂-N-)
4.15Singlet (s)2HEther methylene (-O-CH ₂-CO-)
4.20Quartet (q)2HEster methylene (-O-CH ₂-CH₃)
4.35Broad Multiplet1HPyrrolidine C3 (-CH -O-)

Diagnostic Check: The presence of the singlet at ~4.15 ppm confirms the formation of the ether linkage. The absence of the Boc singlet (~1.45 ppm) confirms successful deprotection.

Mass Spectrometry (ESI)
  • Expected [M+H]⁺: 174.11 m/z (Free base cation).

  • Observation: In positive mode ESI, look for the base peak at 174.1.

Part 4: Handling & Stability

  • Hygroscopicity: As an HCl salt of a secondary amine/ester, this compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C.

  • Stability: The ester bond is susceptible to hydrolysis under strongly basic aqueous conditions or prolonged exposure to moisture. Avoid water during storage.

  • Safety: Irritant. Wear standard PPE (gloves, goggles).

Part 5: Applications in Drug Discovery

This molecule serves as a "chiral linker," allowing medicinal chemists to tether a pyrrolidine ring to a core scaffold via an ether bridge.

Pharmacophore Utility
  • Solubility Enhancement: The secondary amine (pKₐ ~11) provides a positive charge at physiological pH, improving aqueous solubility.

  • Conformational Restriction: The chiral pyrrolidine ring restricts the spatial arrangement of the side chain, potentially increasing binding affinity and selectivity for targets like GPCRs (e.g., Muscarinic receptors) or Kinases.

Logical Pathway: Scaffold Decoration

ApplicationPath Compound Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl PathA Pathway A: Amide Coupling Compound->PathA React Free Amine (R-COCl / R-NCO) PathB Pathway B: Ester Hydrolysis Compound->PathB LiOH / H2O ProdA N-Functionalized Derivatives (e.g., Urea/Amide libraries) PathA->ProdA ProdB Carboxylic Acid Intermediate (For further coupling) PathB->ProdB

Figure 2: Divergent utility of the compound. The secondary amine allows for N-derivatization (Pathway A), while the ester can be hydrolyzed to the acid (Pathway B) for peptide coupling.

References

  • Boc-Protection & Pyrrolidine Chemistry

    • Title: Preparation of optically-active 3-pyrrolidinol and its derivatives.[9]

    • Source:Biotechnology Letters, 2014.
    • Link:

  • O-Alkylation Methodology (Williamson Ether Synthesis)

    • Title: Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling (Supporting Info on Ether Synthesis).
    • Source: Princeton University / MacMillan Group.
    • Link:

  • General Properties of Pyrrolidine Esters

    • Title: Ethyl 2-(pyrrolidin-3-yloxy)
    • Source: PubChem Compound Summary.[5]

    • Link:

Sources

In-Depth Technical Guide: Chemical Identification, Synthesis, and Application of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery[1]. Among its functionalized derivatives, Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride serves as a highly versatile, stereochemically pure chiral building block. This technical whitepaper details the structural analytics, mechanistic rationale, and self-validating experimental protocols required to successfully integrate this specific (3S)-pyrrolidine scaffold into hit-to-lead optimization workflows.

Chemical Identity and Structural Analytics

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride is formally identified by the CAS Number 1024038-27-4[2]. The structural and physicochemical parameters are summarized below.

Table 1: Chemical Identity and Structural Analytics
PropertyValue
Chemical Name Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride
CAS Number 1024038-27-4
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol
Stereochemistry (3S) Enantiomer
Physical State Crystalline Solid
Monoisotopic Mass (Free Base) 173.11 Da

Causality in Experimental Design: Why the Hydrochloride Salt? The free base form of pyrrolidine derivatives is typically an oily, volatile liquid that is highly susceptible to air oxidation and degradation over time. By isolating the compound as a hydrochloride (HCl) salt, researchers convert it into a stable, crystalline solid. This deliberate choice improves shelf-life, ensures precise stoichiometric weighing during combinatorial library synthesis, and enhances solubility in polar aprotic solvents (such as DMF or DMSO) used in downstream coupling reactions.

Mechanistic Role in Drug Discovery

The pyrrolidine motif on a drug may offer enhanced aqueous solubility and improve other physiochemical properties in addition to being part of the pharmacophore[3]. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp³-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation"[4].

Causality in Stereochemistry: Why the (3S) Enantiomer? The spatial orientation of the substituent at the C3 position is critical for target selectivity. Enantiomeric target proteins possess highly asymmetric binding pockets. Utilizing the pure (3S) enantiomer over a racemic mixture prevents the generation of complex diastereomeric mixtures when the scaffold is coupled with other chiral molecules. This eliminates the burden of late-stage chiral separations and mitigates the risk of off-target toxicity driven by the (3R) enantiomer.

ScaffoldWorkflow N1 CAS 1024038-27-4 Scaffold Selection N2 Chiral Purity Validation (ee > 99%) N1->N2 QC N3 N-Derivatization & Ester Hydrolysis N2->N3 Synthesis N4 Library Synthesis (Amidation/Alkylation) N3->N4 N5 High-Throughput Screening (Target Binding) N4->N5 N5->N4 Iterative Optimization N6 ADME & PK Profiling N5->N6

Workflow of hit-to-lead optimization using the (3S)-pyrrolidine scaffold.

Experimental Protocol: Verification and Handling

Trustworthiness in drug development requires that an analytical protocol validates itself before it validates the sample.

The Self-Validating System: In the chiral HPLC analysis of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride, the system must first be challenged with a racemic standard. If the chromatographic system fails to achieve a baseline resolution (Rs > 1.5) between the two enantiomeric peaks in the standard, the absence of a (3R) peak in the actual sample cannot be trusted as proof of purity. This internal standard spiking acts as a self-validating system: it proves the column's resolving power is active before the >98% enantiomeric excess (ee) of the (3S) batch is certified.

AnalyticalWorkflow A Sample Prep: Dissolve in MeOH B Chiral HPLC Analysis (Daicel Chiralpak) A->B D Peak Resolution (Rs > 1.5) B->D E Fails QC (Rs < 1.5 or ee < 98%) B->E C Internal Standard Spiking (Racemate) C->B System Suitability F Batch Approved for Synthesis D->F

Self-validating analytical protocol for enantiomeric purity verification.

Table 2: Quantitative Analytical Benchmarks for QC
ParameterBenchmark / SpecificationAnalytical Method
Chemical Purity ≥ 97.0%LC-MS (UV 210 nm / 254 nm)
Enantiomeric Excess (ee) > 98.0%Chiral HPLC (Isocratic)
Mass Confirmation m/z 174.1 [M+H]⁺ (Free base)ESI-MS (Positive Ion Mode)
Resolution (Rs) of Racemate > 1.5Chiral HPLC
Protocol 1: Self-Validating Chiral HPLC Validation
  • System Suitability Preparation: Dissolve 1.0 mg of racemic Ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride in 1.0 mL of HPLC-grade Methanol (MeOH).

  • Sample Preparation: Dissolve 1.0 mg of the target (3S) batch (CAS 1024038-27-4) in 1.0 mL of MeOH.

  • Chromatographic Setup: Equip the HPLC with a Daicel Chiralpak IG column (4.6 x 250 mm, 5 µm). Set the mobile phase to Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Validation Run (The Self-Check): Inject 10 µL of the racemic standard. Confirm that the resolution (Rs) between the (3R) and (3S) peaks is > 1.5. Causality: If Rs < 1.5, abort and re-equilibrate the column, as the system cannot reliably detect trace enantiomeric impurities.

  • Sample Run: Inject 10 µL of the (3S) sample. Calculate the enantiomeric excess (ee) by comparing the Area Under the Curve (AUC) of the (3S) peak versus any residual (3R) peak.

Synthesis and Derivatization Pathways

The secondary amine of the pyrrolidine ring serves as an excellent nucleophile for library generation.

Protocol 2: Derivatization via N-Amidation
  • Free-Basing: Suspend 1.0 eq of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at 0°C to liberate the secondary amine.

  • Activation: In a separate vial, dissolve 1.1 eq of the desired carboxylic acid building block in DCM. Add 1.2 eq of HATU and stir for 10 minutes to form the active ester.

  • Coupling: Dropwise add the activated acid solution to the free-based pyrrolidine mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality in Reagent Selection: Why use HATU and DIPEA? When derivatizing the secondary amine, using HATU as a coupling reagent with a sterically hindered, non-nucleophilic base like DIPEA ensures rapid amide bond formation. This specific combination minimizes the residence time of the activated intermediate, drastically reducing the risk of epimerization/racemization at any adjacent stereocenters and preserving the >98% ee of the final drug candidate.

References

  • Li Petri, G., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry (Cham), vol. 379, no. 5, 2021. URL:[Link]

Sources

Solubility profile of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Process Handling of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Executive Summary

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate Hydrochloride (CAS: 726139-60-2 / Analogous) is a critical chiral building block, often utilized in the synthesis of GlyT1 inhibitors and other pyrrolidine-based pharmaceutical intermediates. Its physicochemical behavior is dominated by the ionic interaction between the secondary amine and the chloride counterion.

This guide provides a comprehensive solubility profile, contrasting its high affinity for aqueous and protic media against its insolubility in non-polar organics. Furthermore, it details the "Salt Break" protocol—a mandatory procedure for transferring this molecule into organic phases for downstream coupling reactions.

Physicochemical Characterization

Before establishing solubility, we must define the solute's structural drivers.

PropertyDescriptionImpact on Solubility
Chemical Structure Pyrrolidine ring (3S-isomer) with ether-linked ethyl acetate tail.Amphiphilic: The ethyl ester provides lipophilicity; the amine HCl provides high polarity.
Salt Form Hydrochloride (HCl)Lattice Energy: High. Requires high-dielectric solvents to overcome crystal lattice forces.
pKa (Calculated) ~9.5 (Pyrrolidine nitrogen)pH Sensitivity: Remains ionic (soluble) at pH < 8.0. Precipitates or oils out as free base at pH > 10.
Hygroscopicity Moderate to HighHandling: Likely to absorb atmospheric moisture, altering apparent mass and solubility rates.

Solubility Profile: Water vs. Organic Solvents[1]

The following data represents the Standardized Solubility Class for secondary amine hydrochloride salts of this molecular weight range (~200-250 g/mol ).

A. Aqueous Solubility (The Primary Phase)
  • Solubility: High (>100 mg/mL)

  • Mechanism: Ion-dipole interactions between water molecules and the ammonium chloride moiety energetically overcome the crystal lattice.

  • pH Dependency:

    • pH 1–7: Stable, fully dissolved salt.

    • pH > 9: Deprotonation occurs. The molecule converts to its Free Base (oil), significantly reducing water solubility and increasing organic solubility.

B. Organic Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Protic Polar Methanol, Ethanol, WaterHigh Recrystallization, stock solution preparation.
Aprotic Polar DMSO, DMF, DMAcHigh Coupling reactions (e.g., Amide bond formation).
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate *Caution: HCl salts often form suspensions in DCM unless a cosolvent (MeOH) is added.
Ethers THF, Diethyl Ether, MTBEInsoluble Antisolvent: Used to precipitate the product from reaction mixtures (Trituration).
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Washing impurities; product remains solid.

Critical Insight: The insolubility in Ether/Hexane is the primary method for purification. If your product is an oil, triturating with Et₂O will often induce crystallization of the HCl salt.

Visualization: Solubility & Workup Logic

The following diagram illustrates the decision matrix for handling this compound based on solvent systems.

SolubilityLogic Start Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (Solid Input) Water Aqueous System (pH < 7) Start->Water High Solubility Organic Organic System (Non-Polar) Start->Organic Insoluble PolarOrganic Polar Organic (MeOH/DMSO) Start->PolarOrganic Moderate/High Solubility Dissolved Fully Dissolved (Homogeneous) Water->Dissolved Suspension Suspension / Precipitate (Heterogeneous) Organic->Suspension PolarOrganic->Dissolved Base Add Base (NaOH/NaHCO3) pH > 10 Dissolved->Base Process: Free Basing Extraction Partition to Organic Layer (DCM/EtOAc) Suspension->Extraction Remains Solid (Purification Step) Base->Extraction Converts to Lipophilic Free Base

Figure 1: Solubility decision matrix demonstrating the phase behavior of the HCl salt versus the Free Base.

Detailed Experimental Protocols

To validate the solubility for your specific batch (accounting for polymorphism or impurities), follow these Standard Operating Procedures (SOPs).

Protocol A: The "Shake-Flask" Solubility Limit Test

Use this to determine maximum solubility for formulation.

  • Preparation: Weigh 50 mg of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl into a 4 mL clear glass vial.

  • Addition: Add the target solvent (e.g., Water, Methanol) in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4]

    • Cloudy/Particulates: Saturation point reached.[5]

  • Calculation:

    
    
    
  • Verification: If precise quantification is needed, filter the supernatant and analyze via HPLC (Protocol B).

Protocol B: HPLC Quantification of Solubilized Fraction

Use this when exact concentration data is required for GLP studies.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water (Maintains protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Ester carbonyl absorption) or CAD (Charged Aerosol Detection) if UV response is weak due to lack of chromophores.

  • Procedure:

    • Saturate solvent with compound for 24 hours.

    • Filter through 0.22 µm PTFE filter.

    • Inject 10 µL.

    • Compare Area Under Curve (AUC) against a standard curve of known concentration in water.

Implications for Drug Development

Synthesis & Workup Strategy

Because the HCl salt is insoluble in ether/heptane but soluble in water/alcohol:

  • Purification: After a reaction, if the product is impure, dissolve the crude oil in a minimum amount of Ethanol. Slowly add Diethyl Ether or MTBE while stirring. The pure HCl salt will crystallize out, leaving non-polar impurities in the mother liquor.

  • Storage: Store under Argon/Nitrogen at -20°C. The ester bond is susceptible to hydrolysis if moisture is present (forming the carboxylic acid and ethanol).

Formulation

For intravenous (IV) or oral liquid formulations, the HCl salt is the preferred form due to its high aqueous solubility. However, ensure the formulation buffer pH is kept below 6.0 to prevent disproportionation to the free base, which could precipitate in the vial.

References

  • Sigma-Aldrich. Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride Product Specification. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 119031450, 2-ethylpyrrolidine-3-carboxylic acid hydrochloride. Retrieved from

  • BenchChem. Trioctylamine Hydrochloride: A Technical Guide to its Solubility in Organic Solvents. (Used for comparative amine salt solubility principles).[2] Retrieved from

  • University of Calgary. Solubility of Organic Compounds: Amine Salts Principles. Retrieved from

Sources

Identifying chiral centers in Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereochemical Validation & Analytical Profiling of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Executive Summary: The Stereochemical Imperative

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl is a critical chiral building block, frequently employed in the synthesis of muscarinic antagonists (e.g., glycopyrronium analogues) and novel GPCR ligands. Its structural integrity hinges on a single chiral center at the C3 position of the pyrrolidine ring.

For drug development professionals, the primary risk profile involves enantiomeric impurity (contamination with the (3R)-isomer), which can lead to off-target toxicity or reduced potency. This guide provides a definitive technical framework for identifying, validating, and controlling the stereochemistry of this specific intermediate.

Structural Anatomy & CIP Priority Logic

To rigorously identify the chiral center, we must apply the Cahn-Ingold-Prelog (CIP) priority rules. The stereocenter is C3 of the pyrrolidine ring.

The Connectivity Analysis: The C3 carbon is bonded to four distinct substituents. To assign the (S) or (R) configuration, we prioritize these groups based on atomic number (Z) and the point of difference in the attached chains.[1]

  • Priority 1: Oxygen Atom (-O-CH2-COOEt)

    • Reasoning: Oxygen (Z=8) has the highest atomic number attached directly to C3.

  • Priority 2: Nitrogen Path (via C2)

    • Path Analysis: Moving from C3

      
       C2 
      
      
      
      N1.
    • Comparison: C2 is bonded to Nitrogen (Z=7).

  • Priority 3: Carbon Path (via C4)

    • Path Analysis: Moving from C3

      
       C4 
      
      
      
      C5
      
      
      N1.
    • Comparison: C4 is bonded to another Carbon (C5, Z=6).

    • Decision: The path to Nitrogen is shorter via C2. Therefore, the C2-side takes priority over the C4-side.

  • Priority 4: Hydrogen Atom (-H)

    • Reasoning: Lowest atomic number (Z=1).

Configuration Determination: With the Hydrogen atom (Priority 4) oriented away from the viewer (dashed wedge):

  • The sequence 1

    
     2 
    
    
    
    3 traces a Counter-Clockwise direction.[2]
  • Result: (S)-Configuration .

Visualization: CIP Decision Logic

CIP_Logic Start Chiral Center: C3 Carbon Sub1 1. Oxygen (-O-R) (Atomic #8) Start->Sub1 Highest Z Sub2 2. C2 Methylene (Bonded to N) Start->Sub2 Path A Sub3 3. C4 Methylene (Bonded to C) Start->Sub3 Path B Sub4 4. Hydrogen (Atomic #1) Start->Sub4 Lowest Z Result Sequence 1->2->3 Counter-Clockwise = (S) Sub1->Result Determine Geometry Sub2->Sub3 N > C (Priority) Sub2->Result Determine Geometry Sub3->Result Determine Geometry

Caption: CIP priority assignment for C3-substituted pyrrolidines. The proximity of the heteroatom (N) via C2 dictates the stereochemical assignment.

Synthetic Causality: Retention of Configuration

Understanding the synthesis is the first step in validation. This molecule is typically synthesized via Williamson Ether Synthesis .

The Reaction: (S)-3-Hydroxypyrrolidine (usually N-protected, e.g., N-Boc) + Ethyl Bromoacetate


 Product.

Mechanistic Insight:

  • Nucleophile: The alkoxide formed at the C3-Oxygen.

  • Electrophile: The

    
    -carbon of Ethyl Bromoacetate.
    
  • Stereochemical Outcome: The bond breaking occurs at the hydroxyl hydrogen and the bromoacetate carbon. No bonds are broken or formed at the chiral C3 carbon of the pyrrolidine ring.

Analytical Protocols

To experimentally validate the chiral center, rely on this tri-fold analytical strategy.

Protocol A: Chiral HPLC (Enantiomeric Purity)

This is the gold standard for quantifying the (R)-enantiomer impurity.

  • Challenge: The secondary amine (pyrrolidine) can cause severe peak tailing due to interaction with silanol groups on the column.

  • Solution: Use an immobilized polysaccharide column with a basic modifier.

ParameterCondition
Column Daicel Chiralpak AD-H or Chiralpak IC (Immobilized Amylose/Cellulose)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Ester absorption)
Sample Prep Dissolve free base in mobile phase (neutralize HCl salt with Et3N if needed)
Expected Result (S)-isomer typically elutes first or second depending on specific column interaction; requires racemic standard for confirmation.
Protocol B: 1H-NMR with Chiral Solvating Agents (CSA)

If Chiral HPLC is unavailable, use NMR to visualize diastereomeric complexes.

  • Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) or Mosher's Acid.

  • Method:

    • Dissolve the HCl salt in

      
       or neutralize to free base in 
      
      
      
      .
    • Add 1-2 equivalents of the CSA.

    • Observation: The enantiomeric environments will shift the signals of the

      
      -protons (C2-H and C4-H) or the ethyl ester protons.
      
    • Logic: Split peaks indicate racemization. Single sharp peaks (relative to a racemic control) indicate enantiomeric purity.

Protocol C: Specific Optical Rotation (Polarimetry)

Used for batch-to-batch consistency, though less specific than HPLC.

  • Standard:

    
    
    
  • Solvent: Methanol or Ethanol (c = 1.0).

  • Note: The HCl salt and Free Base will have different rotation values. Ensure you are comparing the exact same salt form as the literature reference.

  • Validation: A negative or positive sign must match the Certificate of Analysis (CoA) of the starting material ((S)-3-hydroxypyrrolidine typically has specific rotation values dependent on N-substitution).

Quality Control Decision Tree

Use this workflow to accept or reject batches based on chiral data.

QC_Workflow Sample Batch Sample: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Test1 Test 1: Specific Rotation (Polarimetry) Sample->Test1 Decision1 Matches Lit/Ref Std? Test1->Decision1 Test2 Test 2: Chiral HPLC (Chiralpak AD-H/IC) Decision1->Test2 Yes Fail FAIL: Reject/Reprocess Decision1->Fail No (Wrong Sign) Result2 Calculate ee% Test2->Result2 Pass PASS: Release Batch (ee > 98%) Result2->Pass > 98% Result2->Fail < 50% (Racemic) Investigate Investigate Synthesis: Check NaH quality or Temperature Result2->Investigate 50-98% Investigate->Fail

Caption: QC workflow for validating stereochemical purity. HPLC is the determinant step for final release.

References

  • Source: European Patent EP2417106B1. "Method for preparation of glycopyrronium bromide." (Describes the use of pyrrolidin-3-ol intermediates and retention of configuration during etherification).
  • Cahn-Ingold-Prelog (CIP)

    • Source: IUPAC.
    • URL:[Link]

  • Chiral Separation of Pyrrolidine Derivatives: Source: BenchChem Application Notes. "Chiral Resolution of Pyrrolidine Derivatives by HPLC." (Details polysaccharide column selection for amine-containing heterocycles).
  • Palladium-Catalyzed Synthesis of 3-Substituted Pyrrolidines

    • Source: ChemRxiv (2018). "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation." (Provides context on the stability and structural properties of 3-substituted pyrrolidine rings).
    • URL:[Link]

Sources

Literature review of (3S)-3-pyrrolidinyloxy derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive literature review and operational analysis of (3S)-3-pyrrolidinyloxy derivatives , a privileged scaffold in modern medicinal chemistry.[1]

Executive Summary & Scaffold Analysis

The (3S)-3-pyrrolidinyloxy moiety represents a versatile pharmacophore characterized by a chiral pyrrolidine ring linked to an aromatic or heteroaromatic system via an ether oxygen at the C3 position.[1] Unlike its structural cousin, the prolinol ether (2-pyrrolidinylmethoxy) found in nAChR ligands like A-84543, the 3-pyrrolidinyloxy scaffold offers a distinct spatial vector for substituents, influencing binding affinity, metabolic stability, and receptor subtype selectivity.[1][2]

Structural & Physicochemical Attributes[2][3][4][5]
  • Chirality: The (3S) configuration is often critical for biological activity.[2] For instance, in nicotinic acetylcholine receptor (nAChR) ligands, the (S)-enantiomer typically exhibits superior binding profiles compared to the (R)-enantiomer due to specific hydrophobic pocket interactions.[1]

  • Basicity: The secondary amine of the pyrrolidine ring (pKa ~9-10) serves as a key protonation site at physiological pH, facilitating ionic interactions with aspartate or glutamate residues in receptor binding sites.

  • Conformational Constraint: The 5-membered ring restricts the conformational freedom of the ether linkage, reducing the entropic penalty upon binding compared to acyclic amine ethers.

Synthetic Methodologies: The Stereochemical Imperative

Constructing the (3S)-3-pyrrolidinyloxy ether linkage requires precise stereocontrol.[1] Two primary pathways exist, distinguished by their effect on the chiral center: Retention (SNAr) and Inversion (Mitsunobu).[1][2]

Pathway A: Nucleophilic Aromatic Substitution (SNAr)[1]
  • Mechanism: Direct displacement of a leaving group (F, Cl) on an electron-deficient aromatic ring by the alkoxide of (3S)-N-Boc-3-hydroxypyrrolidine.[1]

  • Stereochemistry: Retention .[1][2] Starting with (3S)-alcohol yields the (3S)-ether.[1]

  • Utility: Ideal for electron-poor electrophiles (e.g., 4-chloropyridine, 4-fluoronitrobenzene).[1]

Pathway B: Mitsunobu Reaction[6][7]
  • Mechanism: Activation of the alcohol by triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (DEAD/DIAD), followed by nucleophilic attack by a phenol.[2][3]

  • Stereochemistry: Inversion . To obtain the (3S)-ether , one must start with the (3R)-alcohol .[1]

  • Utility: Essential for electron-rich or neutral phenols where SNAr is unfeasible.[1][2]

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing (3S)-derivatives based on the starting material and electrophile nature.

Synthesis_Pathways Start_3S (3S)-3-Hydroxypyrrolidine SNAr SNAr Reaction (NaH, DMF, Heat) Start_3S->SNAr Retention Start_3R (3R)-3-Hydroxypyrrolidine Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) Start_3R->Mitsunobu Inversion Target TARGET: (3S)-3-Pyrrolidinyloxy Ether SNAr->Target Yields (3S) Mitsunobu->Target Yields (3S) Electrophile_Poor Substrate: Electron-Deficient Ar-X Electrophile_Poor->SNAr Electrophile_Rich Substrate: Electron-Rich Ar-OH Electrophile_Rich->Mitsunobu

Caption: Stereochemical routing for (3S)-3-pyrrolidinyloxy synthesis. Note the requirement for (3R) starting material in Mitsunobu coupling to achieve the (3S) product.

Therapeutic Applications & SAR

The (3S)-3-pyrrolidinyloxy scaffold has been successfully deployed across multiple therapeutic areas.

Case Study 1: Nicotinic Acetylcholine Receptor (nAChR) Ligands
  • Target:

    
     and 
    
    
    
    nAChR subtypes.[2]
  • Mechanism: The basic pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine, while the ether oxygen accepts a hydrogen bond.

  • Key Insight: Unlike A-84543 (a prolinol ether), the 3-pyrrolidinyloxy derivatives (e.g., 3-pyridyl ethers) show a distinct selectivity profile.[1] The distance between the cationic center and the aromatic ring is shorter in 3-pyrrolidinyloxy derivatives compared to 2-pyrrolidinylmethoxy analogs, often favoring

    
     high-affinity sites.[1]
    
  • Reference: Patent US 2002/0151712 describes a series of 3-pyrrolidinyloxy-3'-pyridyl ethers as potent controllers of synaptic transmission [1].[1]

Case Study 2: Factor Xa Inhibitors (Anticoagulants)[1][3][9][10]
  • Target: Factor Xa (Serine protease).[1][2][4]

  • Compound Class: 3-(amidinoaryl)-2-[4-[(3S)-3-pyrrolidinyloxy]phenyl]propanoic acid derivatives.[1][5][6]

  • SAR Logic: The (3S)-3-pyrrolidinyloxy group acts as a rigid linker that projects the basic nitrogen into the S4 binding pocket of Factor Xa, enhancing potency and selectivity over thrombin.[1] The (S)-configuration was found to be superior to the (R)-enantiomer in fitting the chiral environment of the enzyme active site [2].

Case Study 3: Antimicrobial Agents
  • Target: Bacterial DNA Gyrase / Topoisomerase IV.[2]

  • Compound Class: 1,2,4-oxadiazole derivatives.[1][2][5]

  • Efficacy: Compound 2e, a 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole, demonstrated activity against Gram-positive ESKAPE pathogens.[1][5] The ether linkage provides metabolic stability compared to ester-linked analogs [3].[2]

Detailed Experimental Protocols

Protocol A: Mitsunobu Synthesis of (3S)-3-(4-Bromophenoxy)pyrrolidine

Validates the "Inversion" pathway.[1] Requires (3R)-starting material.

  • Reagents: (3R)-N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-Bromophenol (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), anhydrous THF.[1]

  • Procedure:

    • Dissolve (3R)-N-Boc-3-hydroxypyrrolidine, 4-Bromophenol, and PPh3 in anhydrous THF under

      
       atmosphere. Cool to 0°C.[2][3]
      
    • Add DIAD dropwise over 20 minutes.[2] Critical Step: Slow addition prevents overheating and side reactions.[1]

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Workup: Quench with water, extract with EtOAc.[1][2][7] Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.[2]

    • Purification: Flash chromatography (Hexane/EtOAc) yields (3S)-N-Boc-3-(4-bromophenoxy)pyrrolidine.[1]

    • Deprotection: Treat with TFA/DCM (1:[1]1) for 1 hour to yield the free amine.[2]

  • Validation:

    
    -NMR must show the C3 methine proton shift and coupling constants consistent with the (S)-configuration.
    
Protocol B: SNAr Synthesis of (3S)-3-(3-Pyridyloxy)pyrrolidine

Validates the "Retention" pathway.[1] Requires (3S)-starting material.

  • Reagents: (3S)-N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-Fluoropyridine (1.2 eq), NaH (60% dispersion, 1.5 eq), anhydrous DMF.

  • Procedure:

    • Dissolve (3S)-N-Boc-3-hydroxypyrrolidine in DMF at 0°C.

    • Add NaH portion-wise. Stir for 30 mins until gas evolution ceases. Safety: Vent hydrogen gas properly.

    • Add 3-Fluoropyridine.[1][2] Heat the reaction to 80-100°C for 12 hours.

    • Workup: Cool, quench with ice water, extract with EtOAc.

    • Purification: Silica gel chromatography.[2]

  • Validation: Chiral HPLC analysis to confirm >98% ee (enantiomeric excess), ensuring no racemization occurred under basic conditions.

Comparative Data Analysis

The following table summarizes the impact of the (3S)-3-pyrrolidinyloxy moiety across different target classes.

Target ClassCompound ExampleRole of (3S)-PyrrolidinyloxyKey Activity Metric
nAChR (

)
3-Pyrrolidinyloxy-3'-pyridyl etherCationic pharmacophore mimic; H-bond acceptor

nM [1]
Factor Xa Amidinophenyl-propanoic acid deriv.[1][5][4][6]S4 pocket binder; rigid spacer

nM [2]
Antimicrobial 1,2,4-Oxadiazole deriv.[1][2] (Cmpd 2e)Solubilizing group; cell wall penetrationMIC


g/mL [3]
SAR Logic Diagram

SAR_Logic Scaffold (3S)-3-Pyrrolidinyloxy Core Mod_N N-Substitution (Methyl, H, Amidine) Scaffold->Mod_N Mod_Ar Aryl Ether Moiety (Pyridine, Phenyl, Heterocycle) Scaffold->Mod_Ar Target_CNS Target: nAChR (CNS) Requires: Pyridine/Isoxazole Mod_N->Target_CNS Small alkyl (Me/H) Target_Coag Target: Factor Xa Requires: Amidinophenyl Mod_N->Target_Coag Amidine/Carbamimidoyl Mod_Ar->Target_CNS Heteroaromatic Mod_Ar->Target_Coag Extended Phenyl

Caption: Structure-Activity Relationship (SAR) flow showing how modifications to the core scaffold direct therapeutic specificity.

References

  • Patent US 2002/0151712 A1. 3-pyrrolidinyloxy-3'-pyridyl ether compounds useful for controlling chemical synaptic transmission.[1][8] (2002).[2][8] Link [1]

  • Journal of Medicinal Chemistry. Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity.[1][2][4] (2000).[2][4] Link

  • ResearchGate. Discovery of a Series of 6,7-Dimethoxy-4-pyrrolidylquinazoline PDE10A Inhibitors (Contextual ref to 1,2,4-oxadiazole antibacterial activity).[1] (2025).[2][4][9][10][11] Link

  • Organic Synthesis. Mitsunobu Reaction: General Procedure and Mechanism.Link [1]

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acid dissociation constants (pKa) and resulting ionization states of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl. Understanding these fundamental physicochemical properties is paramount in drug development, as they profoundly influence a molecule's behavior in physiological environments, dictating its solubility, permeability, and interaction with biological targets.[1][2][3][4]

The Critical Role of pKa in Pharmaceutical Sciences

The pKa of a molecule is the pH at which it is 50% ionized and 50% non-ionized.[5][6] This equilibrium is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[2][3] The degree of ionization affects:

  • Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and administration.[2][7]

  • Permeability: Non-ionized forms are typically more lipophilic and can more readily cross biological membranes, such as the intestinal wall and the blood-brain barrier.[1][7][8]

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The ionization state governs how a drug is absorbed, where it distributes in the body, how it is metabolized, and the route and rate of its excretion.[2][3][9]

  • Target Binding: The charge of a molecule can significantly impact its ability to bind to its biological target through electrostatic interactions.[2]

For Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl, identifying its ionizable centers and quantifying their respective pKa values is the first step in predicting its in vivo behavior.

Structural Analysis and Predicted Ionizable Centers

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl possesses two primary functional groups susceptible to ionization:

  • The Pyrrolidine Ring: The nitrogen atom within the saturated five-membered pyrrolidine ring is a secondary amine.[10][11] Aliphatic amines are basic and will be protonated at physiological pH. The pKa of the conjugate acid of pyrrolidine itself is approximately 11.3.[10][11][12] The substitution on the ring will influence this value.

  • The Ester Group: The ester functional group is generally considered neutral in a biological pH range. However, the α-protons on the carbon adjacent to the carbonyl group can exhibit very weak acidity, with a pKa value well outside the physiological range, estimated to be around 25 for ethyl acetate.[13][14][15] Therefore, for practical purposes in drug development, the ester is not considered an ionizable center.

Based on this analysis, the key ionizable center of concern is the pyrrolidinyl nitrogen.

Methodologies for pKa Determination

A combination of experimental and computational methods provides the most accurate and comprehensive understanding of a molecule's pKa.[4]

Potentiometric Titration: This is a widely used and precise method for pKa determination.[16][17][18] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH with a calibrated electrode.[18][19] The pKa is determined from the inflection point of the resulting titration curve.[19][20]

UV-Vis Spectrophotometry: This technique is applicable if the compound possesses a chromophore near the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[21][22][23] By measuring the absorbance at various pH values, the pKa can be calculated.[21][24] This method is particularly useful for compounds with low solubility or when only small amounts of sample are available.[17][25]

Automated systems, such as the SiriusT3, can perform high-throughput pKa measurements using both potentiometric and UV-metric methods.[1][26][27][28][29][30]

Computational tools are invaluable in early drug discovery for high-throughput screening of virtual libraries.[4] These programs use algorithms based on quantitative structure-property relationships (QSPR) or quantum mechanics to predict pKa values from the chemical structure.[31][32][33][34] Several software packages are available for this purpose, including ACD/pKa DB, Marvin, and Epik.[31][35][36]

Predicted pKa Values and Ionization States of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Based on the pKa of the parent pyrrolidine (around 11.3)[10][11][12] and considering the electron-withdrawing effect of the ether and acetate substituents, the pKa of the pyrrolidinyl nitrogen in Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl is predicted to be slightly lower. A reasonable estimate would place it in the range of 9.5 - 10.5.

The ionization state of the molecule at different pH values can be calculated using the Henderson-Hasselbalch equation.[5][6][9][37]

For a basic group (the pyrrolidinyl nitrogen):

pH = pKa + log ( [B] / [BH+] )

Where:

  • [B] is the concentration of the non-ionized (basic) form.

  • [BH+] is the concentration of the ionized (conjugate acid) form.

The following table summarizes the predicted ionization state at key physiological pH values, assuming a pKa of 10.0.

pHPredominant Species% Ionized (BH+)% Non-Ionized (B)Rationale
1.5 (Stomach) Ionized (BH+)>99.9%<0.1%At a pH significantly below the pKa, the equilibrium strongly favors the protonated, ionized form.
6.5 (Small Intestine) Ionized (BH+)99.97%0.03%Even in the less acidic environment of the small intestine, the molecule remains predominantly ionized.
7.4 (Blood) Ionized (BH+)99.75%0.25%At physiological pH, the vast majority of the compound will exist in its charged, water-soluble form.
Practical Implications for Drug Development

The highly ionized state of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl at physiological pH has several important consequences:

  • High Aqueous Solubility: The predominance of the charged form suggests good solubility in aqueous media, which is advantageous for formulation.

  • Potentially Low Oral Absorption: Because the non-ionized, lipophilic form required for passive diffusion across the gastrointestinal tract is present in very low concentrations, oral bioavailability might be limited.[7]

  • Limited Blood-Brain Barrier Penetration: The high degree of ionization will likely hinder its ability to cross the blood-brain barrier, which is a key consideration for CNS-targeted drugs.[7]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard procedure for determining the pKa of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl using potentiometric titration.[18][19]

Materials and Equipment:

  • Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[19]

  • Calibrated pH meter and combination pH electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

  • Thermostatically controlled reaction vessel

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[19]

  • Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution with a concentration of approximately 1 mM.[18][19] Dissolve the sample in a known volume of 0.15 M KCl solution.

  • Inert Atmosphere: Place the sample solution in the reaction vessel and purge with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a base.[18][19]

  • Titration: Immerse the pH electrode in the solution and begin stirring. Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[19]

Visualizations

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start calibrate Calibrate pH Meter (pH 4, 7, 10) start->calibrate prepare_sample Prepare 1 mM Sample in 0.15 M KCl calibrate->prepare_sample purge Purge with Nitrogen prepare_sample->purge titrate Titrate with 0.1 M NaOH purge->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_pKa Identify Half-Equivalence Point plot->determine_pKa result pKa Value determine_pKa->result

Caption: Experimental workflow for pKa determination by potentiometric titration.

Ionization_Equilibrium cluster_neutral Physiological pH (e.g., Blood, pH 7.4) Ionized_Acid [ BH+ ] (Ionized) >99.9% Ionized_Neutral [ BH+ ] (Ionized) ~99.75% NonIonized_Neutral [ B ] (Non-Ionized) ~0.25% Ionized_Neutral->NonIonized_Neutral pKa ≈ 10.0 NonIonized_Basic [ B ] (Non-Ionized) >99%

Sources

Comprehensive Safety & Handling Whitepaper: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, pyrrolidine derivatives serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride (CAS: 1024038-27-4) is a highly versatile, stereospecific intermediate. However, its physicochemical nature as an amine hydrochloride salt and an ester introduces specific toxicological hazards—most notably skin sensitization, mucosal irritation, and hygroscopicity.

This whitepaper provides an authoritative, in-depth analysis of the Safety Data Sheet (SDS) parameters for this compound. Moving beyond basic compliance, we deconstruct the biochemical causality behind its hazards and establish self-validating laboratory protocols to ensure scientific integrity and personnel safety.

Physicochemical Profiling & Identity

Understanding the physical properties of a compound is the first step in predicting its behavior in an open laboratory environment. As a hydrochloride salt, this compound presents as a crystalline solid that is prone to static charge accumulation and moisture absorption.

Table 1: Chemical Identity and Physical Properties
PropertyValue / Description
Chemical Name Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride
CAS Number 1024038-27-4[1]
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
Physical State Solid (Crystalline Powder)
Storage Conditions Inert atmosphere (N₂/Ar), Room Temperature to 2-8°C

Hazard Identification & GHS Classification

Based on global SDS databases[2][3], this compound is classified under the Globally Harmonized System (GHS) for several acute and localized hazards.

Table 2: GHS Hazard Statements & Classifications
GHS CodeHazard Class & CategoryDescription
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed
H315 Skin Corrosion/Irritation (Category 2)Causes skin irritation
H317 Skin Sensitization (Category 1)May cause an allergic skin reaction
H319 Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation
H335 STOT - Single Exposure (Category 3)May cause respiratory irritation

Primary Precautionary Statements (P-Codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[2].

Toxicological Mechanisms & Causality (E-E-A-T)

To design effective safety protocols, researchers must understand why a chemical is hazardous, rather than simply memorizing the hazard codes.

Mechanism of Irritation (H315, H319, H335)

Amine hydrochlorides are inherently acidic when dissolved in aqueous environments. Upon contact with the moisture in human sweat, mucosal membranes, or the respiratory tract, the salt dissociates, causing a localized drop in pH. Furthermore, pyrrolidine derivatives and amine hydrochlorides have been shown to interact with Transient Receptor Potential (TRP) channels—specifically TRPV1 and TRPA1 —located on nociceptive nerve endings in the skin and corneas[4]. The activation of these calcium-permeable ion channels triggers the release of neuropeptides (like Substance P), propagating rapid neurogenic inflammation and resulting in the acute irritation characterized by H315 and H319.

Mechanism of Skin Sensitization (H317)

The H317 classification indicates that the molecule acts as a pro-hapten or direct hapten. The mechanism of allergic contact dermatitis unfolds through a highly specific biochemical cascade:

  • Haptenation: The compound permeates the stratum corneum and forms covalent adducts with endogenous epidermal proteins (often via nucleophilic attack on the ester carbonyl or through oxidative stress pathways involving enzymes like GSTP1-1)[5].

  • Phagocytosis & Oxidative Stress: Langerhans cells (epidermal dendritic cells) phagocytose these haptenated proteins.

  • NF-κB Activation: The intracellular presence of these adducts triggers the degradation of IκB-α, allowing the p65 subunit of NF-κB to translocate to the nucleus[6].

  • Maturation: This genomic activation upregulates surface markers (CD83, CD86, HLA-DR) and cytokine production, leading to T-cell presentation and subsequent immunological memory[6].

SensitizationPathway A Ethyl 2-[(3S)-3-pyrrolidinyloxy] acetate HCl B Epidermal Protein Haptenation A->B Electrophilic Binding C Dendritic Cell Phagocytosis B->C Protein-Adduct Uptake D NF-κB Pathway Activation C->D IκB-α Degradation (GSTP1-1 Mod) E T-Cell Mediated Sensitization (H317) D->E CD83/CD86/HLA-DR Upregulation

Mechanistic pathway of skin sensitization (H317) via protein haptenation and NF-κB activation.

Experimental Protocols: Self-Validating Handling Workflow

Standard operating procedures often fail because they lack causality. The following step-by-step methodology is designed as a self-validating system to mitigate the specific physical and toxicological risks of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl.

Step-by-Step Methodology for Reaction Setup
  • Risk Assessment & PPE (Mitigating H317):

    • Action: Don standard PPE, but utilize double nitrile gloving .

    • Causality: Nitrile provides a strong barrier against organic salts. Double gloving ensures that if the outer glove is contaminated by invisible powder, it can be safely doffed before handling clean glassware, breaking the chain of sensitization exposure.

  • Static Mitigation (Mitigating H335 & H319):

    • Action: Engage an anti-static device (e.g., Zerostat gun or ionizing bar) over the analytical balance inside the fume hood before opening the reagent bottle.

    • Causality: Amine hydrochlorides are highly prone to "static fly." Unmitigated static causes the powder to aerosolize upon transfer, bypassing standard localized exhaust and directly exposing the respiratory tract and eyes.

  • Weighing & Transfer (Mitigating Hygroscopicity):

    • Action: Weigh the required mass directly into a tared, oven-dried reaction vial. Immediately seal the vial with a rubber septum.

    • Causality: The HCl salt is hygroscopic. Prolonged atmospheric exposure causes the crystal lattice to absorb ambient moisture, which can prematurely hydrolyze the ethyl ester moiety and turn the powder into a sticky, unmanageable residue.

  • Inert Solvation (Validating Integrity):

    • Action: Purge the sealed vial with Nitrogen or Argon via a needle inlet/outlet. Introduce anhydrous solvent (e.g., DCM or DMF) via syringe. Gently swirl until complete dissolution is visually confirmed.

    • Causality: A closed-system dissolution prevents any risk of aerosolization. Visual confirmation of a clear solution validates that the salt has not degraded into insoluble polymeric byproducts.

  • Decontamination:

    • Action: Submerge all used spatulas and weigh boats in a 10% aqueous bleach solution for 15 minutes before standard washing.

    • Causality: Mild oxidants effectively destroy the active pyrrolidine pharmacophore, eliminating secondary exposure risks to laboratory personnel handling the glassware post-experiment.

HandlingWorkflow Step1 1. Risk Assessment & PPE (Double Nitrile, Goggles, Lab Coat) Step2 2. Fume Hood Preparation (Engage Static Eliminator) Step1->Step2 Verify airflow Step3 3. Weighing & Transfer (Closed System / Septum) Step2->Step3 Mitigate static fly Step4 4. Solvent Addition (Inert N2/Ar Atmosphere) Step3->Step4 Prevent moisture ingress Step5 5. Decontamination (10% Bleach / Soap Wash) Step4->Step5 Post-reaction cleanup

Self-validating laboratory workflow for the safe handling of hygroscopic amine hydrochlorides.

Emergency Response & Spill Management

  • Powder Spills: Do NOT sweep dry powder, as this generates hazardous dust (H335). Cover the spill with damp, absorbent paper towels to dissolve and trap the hydrochloride salt. Wipe inward to prevent spreading, place the towels in a sealed hazardous waste bag, and wash the area with soap and water.

  • Skin Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of water for at least 15 minutes. Do not use chemical neutralizers on the skin, as the exothermic neutralization of the HCl salt can cause thermal burns.

References

  • Detoxifying Enzymes at the Cross-Roads of Inflammation, Oxidative Stress, and Drug Hypersensitivity . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • NF-κB Plays a Major Role in the Maturation of Human Dendritic Cells . ResearchGate. Available at: [Link]

  • TRPV1/TRPA1 Ion Channels in Inflammation and Sensitization . MDPI. Available at: [Link]

Sources

Technical Guide: Stability of Pyrrolidine Ether Linkages in Storage Conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and storage protocols for pyrrolidine ether linkages.

Executive Summary

In drug development and chemical biology, the pyrrolidine ether linkage —typically defined as a pyrrolidine ring substituted with an alkoxy group (e.g., 3-alkoxypyrrolidine) or a pyrrolidine headgroup attached to a lipid via an ether bond—represents a structural motif chosen for its hydrolytic resilience.[1][2] Unlike ester linkages, which are prone to enzymatic and pH-dependent hydrolysis, the ether bond (C–O–C) offers superior stability in physiological and storage environments.

However, the stability of the molecule as a whole is governed not by the robust ether bond, but by the pyrrolidine nitrogen . This secondary or tertiary amine is the "metabolic soft spot," susceptible to oxidative degradation (N-oxide formation) and reactions with atmospheric carbon dioxide. This guide delineates the dichotomy between the stable ether linker and the reactive amine core, providing evidence-based protocols to maximize shelf-life.

Part 1: Chemical Architecture & Intrinsic Stability

The Ether Linkage (C–O–C)

The ether bond connecting the pyrrolidine ring to a side chain or lipid tail is kinetically inert under standard storage conditions.

  • Hydrolytic Stability: Ethers do not react with water, bases, or dilute acids at ambient temperatures. They require harsh conditions (e.g., concentrated HI or BBr3) to cleave, making them ideal for long-term storage in aqueous buffers or organic solvents.

  • Electronic Effects: An alkoxy substituent (e.g., at the C3 position) exerts an electron-withdrawing inductive effect (-I), slightly reducing the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine, but not enough to prevent protonation or oxidation.

The Pyrrolidine Core (The Liability)

The pyrrolidine ring is a cyclic secondary amine (pKa ~11.3). If N-substituted (tertiary amine), it remains electron-rich.

  • Oxidative Susceptibility: The nitrogen lone pair is a focal point for Single Electron Transfer (SET) oxidation or direct attack by reactive oxygen species (ROS), leading to N-oxides.

  • Hygroscopicity & CO2 Capture: Free base pyrrolidines are hygroscopic and readily react with atmospheric CO2 to form carbamates (zwitterionic salts), often mistaken for degradation.

Part 2: Mechanisms of Degradation

Understanding the causality of degradation allows for precise prevention.

Oxidative Degradation (Primary Pathway)

The most significant risk during storage is the oxidation of the pyrrolidine nitrogen.

  • N-Oxidation: Exposure to atmospheric oxygen, catalyzed by trace metals or light, converts the amine to an N-oxide .

    • Mechanism:[1][3][4]

      
      
      
    • Consequence: N-oxides are often less active and can undergo Cope elimination (if beta-hydrogens are present) or Meisenheimer rearrangement under thermal stress.

  • Radical Autoxidation: While the ether carbon is generally stable, the carbon

    
     to the nitrogen is susceptible to hydrogen abstraction by radicals, leading to iminium ions and eventual ring opening.
    
Acid/Base Instability[2]
  • Acidic Conditions: The ether linkage is stable. However, if the linkage is a hemiaminal ether (N–C–O–R, i.e., N-alkoxymethyl), it is highly unstable and will hydrolyze rapidly in aqueous acid to release formaldehyde and the alcohol. Note: This guide assumes the standard stable C–O–C ether.

  • Basic Conditions: Extremely stable.

Visualization of Degradation Pathways

The following diagram illustrates the divergent stability profiles of the ether linker versus the amine core.

DegradationPathways Compound Pyrrolidine Ether (Free Base) Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / hν CO2 Atmospheric CO2 (Open Container) Compound->CO2 Moisture Hydrolysis Hydrolysis (pH 1-14) Compound->Hydrolysis H2O NOxide N-Oxide (Degradant) Oxidation->NOxide N-Oxygenation Carbamate Carbamate Salt (Reversible Impurity) CO2->Carbamate Carbonylation Stable No Reaction (Ether Linkage Intact) Hydrolysis->Stable Ether Bond Inert

Caption: The ether linkage (green path) is chemically inert to hydrolysis, while the pyrrolidine nitrogen (red/yellow paths) drives instability via oxidation and carbamate formation.

Part 3: Storage & Handling Protocols

To ensure integrity, the storage strategy must neutralize the nitrogen lone pair and exclude oxygen.

Salt Formation (The "Proton Shield")

Converting the free base pyrrolidine to a salt (e.g., Hydrochloride, Hydrobromide, or Trifluoroacetate) is the single most effective stabilization strategy.

  • Mechanism: Protonation (

    
    ) removes the lone pair from availability, shutting down N-oxidation and preventing reaction with CO2.
    
  • Protocol: Dissolve free base in dry ether/dioxane; add 1.1 eq. of 4M HCl in dioxane; filter precipitate; dry under high vacuum.

Environmental Controls
ParameterRecommendationRationale
Temperature -20°C (Long-term)Slows radical kinetics; prevents volatile loss.
Atmosphere Argon or NitrogenDisplaces O2; prevents autoxidation. Argon is heavier than air and offers better blanketing.
Container Amber Glass Blocks UV/Vis light which can initiate radical formation at the

-carbon.
State Solid / Powder Solution state accelerates degradation (higher molecular mobility). If solution is necessary, use degassed ethanol or DMSO.
Storage Decision Tree

StorageProtocol Start Pyrrolidine Ether Sample IsSalt Is it a Salt? (HCl, TFA, etc.) Start->IsSalt YesSalt Yes IsSalt->YesSalt NoSalt No (Free Base) IsSalt->NoSalt StoreSolid Store as Solid @ -20°C YesSalt->StoreSolid Preferred Convert CRITICAL: Convert to Salt (if synthesis allows) NoSalt->Convert Best Practice ArgonPurge Purge Headspace with Argon NoSalt->ArgonPurge If Base Required Convert->StoreSolid ArgonPurge->StoreSolid Long Term StoreSol Store in Degassed Solvent (Avoid Chlorinated Solvents) ArgonPurge->StoreSol Short Term

Caption: Decision matrix prioritizing salt formation to passivate the nitrogen lone pair against oxidation.

Part 4: Analytical Monitoring

Trust but verify. Routine analysis should focus on detecting the specific degradation products identified in Part 2.

Stability Indicating Assays
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Target: Detection of [M+16] peak.

    • Significance: Indicates N-oxide formation. This is the "canary in the coal mine" for pyrrolidine instability.

  • 1H-NMR (Nuclear Magnetic Resonance):

    • Target: Shift in

      
      -protons (adjacent to N).
      
    • Significance: N-oxidation causes a downfield shift of

      
      -protons. Appearance of new signals near 8.0 ppm (formyl protons) indicates advanced oxidative ring opening.
      
  • Visual Inspection:

    • Sign: Yellowing/Browning.

    • Cause: Formation of conjugated imines or radical polymerization products (often trace, but visually apparent).

Re-purification Protocol

If degradation is detected (>5% N-oxide):

  • Dissolve in dilute acid (1M HCl). The N-oxide may remain water-soluble or can be reduced.[5]

  • Reduction: Treat with mild reducing agent (e.g., Zn/AcOH or aqueous NaHSO3) to revert N-oxide to amine (if valuable) or simply re-purify via prep-HPLC to discard the polar N-oxide.

References

  • BenchChem. (2025).[6] Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage. Retrieved from

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from

  • Avanti Polar Lipids. (2025). Storage and Handling of Lipids. Retrieved from

  • Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP). Journal of Analytical Methods in Chemistry. Retrieved from

  • American Chemical Society (ACS). (2023). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir. Retrieved from

Sources

Methodological & Application

Synthesis protocols using Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols Using Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Abstract & Strategic Overview

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride (CAS: 2095236-83-0) is a high-value chiral building block characterized by a secondary amine, an ether linkage, and an ester functionality. Its (S)-enantiomeric purity is critical for structure-activity relationship (SAR) studies in kinase inhibitors, GPCR ligands (specifically muscarinic and nicotinic receptors), and metabolic enzyme inhibitors.

This guide provides field-proven protocols for utilizing this scaffold. Unlike simple reagents, the hydrochloride salt form requires specific neutralization strategies to activate the pyrrolidine nitrogen without compromising the ester or the chiral center. The workflows below detail the divergent synthesis capabilities of this molecule: N-functionalization (for core scaffold construction) and Ester-functionalization (for appendage diversification).

Compound Profile & Handling

PropertySpecification
Chemical Name Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride
Structure Pyrrolidine ring, 3-position ether-linked to ethyl acetate
Molecular Weight 209.67 g/mol
Stereochemistry (3S)-configuration
Form White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO.[1][2] Low: DCM, Hexanes (unless neutralized)
Stability Hygroscopic. Store at 2-8°C under inert atmosphere.

Critical Handling Note: As an HCl salt, the secondary amine is protonated and non-nucleophilic. All N-functionalization protocols must include an in situ neutralization step using a tertiary amine (DIPEA, TEA) or an inorganic base (K₂CO₃) to generate the free base reactive species.

Synthetic Pathways Visualization

The following diagram illustrates the divergent utility of the scaffold. The "Node" represents the starting material, branching into N-alkylation/arylation and Ester hydrolysis pathways.

SynthesisPathways Start Ethyl 2-[(3S)-3-pyrrolidinyloxy] acetate HCl Base Neutralization (DIPEA/K2CO3) Start->Base Activation Ester_Func Ester Manipulation Start->Ester_Func Orthogonal N_Func N-Functionalization (Free Amine) Base->N_Func SNAr SNAr / Buchwald (Heteroaryl-N-Link) N_Func->SNAr Ar-X, Heat RedAm Reductive Amination (Alkyl-N-Link) N_Func->RedAm R-CHO, NaBH(OAc)3 Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Ester_Func->Hydrolysis Amidation Amide Coupling (R-NH2 + HATU) Hydrolysis->Amidation

Figure 1: Divergent synthetic workflow. The HCl salt must be neutralized for N-functionalization, while ester hydrolysis can proceed directly under basic conditions.

Detailed Experimental Protocols

Protocol A: N-Heteroarylation via SNAr

Objective: To couple the pyrrolidine nitrogen to an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine, 4-chloropyridine). Mechanism: Nucleophilic aromatic substitution.

Reagents:

  • Building Block: 1.0 equiv

  • Heteroaryl Chloride: 1.1 equiv

  • Base: DIPEA (Diisopropylethylamine) - 3.0 equiv (Crucial: 1 eq to neutralize HCl, 2 eq for reaction)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step:

  • Preparation: In a dried reaction vial, suspend Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 mmol, 210 mg) in DMF (3.0 mL).

  • Neutralization: Add DIPEA (3.0 mmol, 522 µL). Stir at room temperature for 5 minutes. Observation: The suspension should clear as the free base dissolves.

  • Addition: Add the heteroaryl chloride (1.1 mmol).

  • Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS.

    • Note: Reaction times vary from 1–12 hours depending on the electrophile's reactivity.

  • Workup: Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Validation Check: Check 1H NMR for the disappearance of the broad NH₂⁺ signal and the appearance of aromatic protons.

Protocol B: Reductive Amination

Objective: To introduce an alkyl group or benzyl group at the nitrogen.

Reagents:

  • Building Block: 1.0 equiv

  • Aldehyde/Ketone: 1.2 equiv

  • Reducing Agent: STAB (Sodium Triacetoxyborohydride): 2.0 equiv

  • Base: TEA (Triethylamine): 1.0 equiv (Strictly 1 eq to neutralize HCl; excess inhibits protonation of imine)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Dissolution: Dissolve the HCl salt (1.0 mmol) in DCE (5 mL).

  • Neutralization: Add TEA (1.0 mmol, 140 µL). Stir for 10 mins.

  • Imine Formation: Add the aldehyde (1.2 mmol). Stir for 30–60 minutes at RT.

  • Reduction: Add STAB (2.0 mmol, 424 mg) in one portion.

    • Tech Tip: If the aldehyde is unreactive, add catalytic acetic acid (1-2 drops) after the STAB addition to facilitate iminium ion formation.

  • Quench: Quench with sat. NaHCO₃ (aqueous). Extract with DCM.[3]

Protocol C: Ester Hydrolysis & Amide Coupling

Objective: To convert the ethyl ester into a functionalized amide. Sequence: Saponification → Activation → Coupling.

Step 1: Hydrolysis

  • Dissolve the N-protected or N-functionalized intermediate (from Protocol A/B) in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 2–4 hours.[4][5]

  • Acidification: Carefully adjust pH to ~4 using 1N HCl.

  • Isolation: Extract with EtOAc or DCM/iPrOH (3:1) if the acid is polar.

Step 2: Amide Coupling (HATU Method)

  • Suspend the crude carboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add the amine partner (R-NH₂, 1.1 equiv).

  • Stir at RT for 2–16 hours.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in N-Alkylation HCl salt not fully neutralized.Ensure >2.5 equiv of base is used. For inorganic bases (K₂CO₃), use fine powder and vigorous stirring.
Racemization Harsh basic conditions at high temp.The (S)-center at C3 is stable, but the alpha-proton of the ester is acidic. Avoid strong bases (NaH, LDA) if the ester is present.
Hygroscopicity Salt absorbs water, altering stoichiometry.Dry the HCl salt in a vacuum desiccator over P₂O₅ for 24h before weighing for critical GMP batches.
Ester Hydrolysis Side Reaction Nucleophilic attack by solvent.When using MeOH as solvent with strong bases, transesterification (Ethyl -> Methyl) can occur. Use EtOH or non-nucleophilic solvents (DMF/DCM).

References

  • ChemScene Product Data. Ethyl 2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride. (Accessed 2025).[3][6] Link

  • Sigma-Aldrich. Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride Product Sheet. (Accessed 2025).[3][6] Link

  • Google Patents. Pyrrolidine compounds and methods of use (US11286249B2). (Demonstrates N-Boc protection and subsequent manipulation strategies). Link

  • Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (General reference for pyridine/pyrrolidine salt handling). Org. Synth. 2024, 101, 242-257.[7] Link

  • National Institutes of Health (PMC). Stereoselective Synthesis of Pyrrolidine Analogs. (Details on maintaining stereochemistry during coupling). Link

Sources

Reaction conditions for nucleophilic substitution with Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Nucleophilic Substitution with Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Executive Summary

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (CAS: 726139-60-2, generic structure ref) is a versatile chiral building block featuring a secondary amine and an ether-linked ethyl ester. It is widely employed in the synthesis of pharmaceutical intermediates, particularly for introducing polarity and specific stereochemical vectors via the (S)-pyrrolidine ring.

This guide details optimized protocols for utilizing this compound as a nucleophile in


-alkylation (

)
and

-arylation (

)
reactions. The presence of the hydrochloride salt and the ester moiety requires specific handling to ensure efficient free-basing without compromising the ester stability or stereochemical integrity.

Compound Profile & Strategic Analysis

PropertyDescription
Chemical Name Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride
Core Functionality Secondary Amine (Nucleophile), Ester (Electrophile/Masked Acid)
Stereochemistry (3S)-configuration (Stable, but avoid harsh racemizing conditions)
Salt Form Hydrochloride (Requires neutralization to activate nucleophilicity)
pKa (est) ~9-10 (Pyrrolidine NH); requires base with pKa > 10 for deprotonation
Solubility HCl Salt: Water, Methanol, DMSO.[1][2] Free Base: DCM, EtOAc, THF, DMF.
Critical Control Points
  • Salt Neutralization: The HCl salt is non-nucleophilic. It must be neutralized in situ or pre-treated to generate the reactive free amine.

  • Ester Stability: The side chain contains an ethyl ester (-O-CH2-COOEt). Avoid strong aqueous bases (NaOH, LiOH) or prolonged exposure to high temperatures in protic solvents to prevent unwanted saponification.

  • Regioselectivity: The pyrrolidine nitrogen is the primary nucleophilic center. The ether oxygen is unreactive under standard substitution conditions.

Experimental Workflows (Graphviz)

The following diagram outlines the decision process and reaction pathways for this scaffold.

ReactionWorkflow Start Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Neutralization Neutralization Strategy (In-situ vs. Pre-formation) Start->Neutralization Choice Electrophile Type Neutralization->Choice SN2 Pathway A: S_N2 Alkylation (Alkyl Halides/Mesylates) Choice->SN2 Aliphatic SNAr Pathway B: S_NAr Arylation (Activated Heterocycles) Choice->SNAr Aromatic ConditionsA Base: K2CO3 or DIPEA Solvent: ACN or DMF Temp: 25-60°C SN2->ConditionsA ConditionsB Base: Cs2CO3 or DIPEA Solvent: DMSO or NMP Temp: 80-100°C SNAr->ConditionsB Workup Workup & Purification (Avoid Acidic Wash if Product Basic) ConditionsA->Workup ConditionsB->Workup

Caption: Workflow for selecting reaction conditions based on electrophile type.

Detailed Protocols

Protocol A: -Alkylation ( )

Application: Reaction with alkyl halides (R-Br, R-I) or sulfonates (R-OMs, R-OTs). Mechanism: Concerted bimolecular substitution.

Reagents:

  • Substrate: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 equiv)

  • Electrophile: Alkyl halide (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv) OR DIPEA (3.0 equiv)
    
    • Note: 1 equiv of base is consumed to neutralize the HCl salt.

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask or reaction vial, charge Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 equiv) and anhydrous

    
     (3.0 equiv).
    
    • Why

      
      ? It is a mild, non-nucleophilic base that minimizes ester hydrolysis compared to hydroxides.
      
  • Solvation: Add anhydrous Acetonitrile (0.1 M concentration relative to substrate). Stir at room temperature for 10–15 minutes.

    • Observation: The mixture will remain a suspension.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimum amount of solvent first.

  • Reaction:

    • Reactive Electrophiles (Alkyl Iodides/Benzyl Bromides): Stir at Room Temperature for 4–16 hours.

    • Less Reactive Electrophiles (Alkyl Chlorides/Mesylates): Heat to 50–60°C. Monitor by LC-MS.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[3][4]

    • Partition the residue between Ethyl Acetate and Water.[3][4]

    • Dry the organic layer over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: -Arylation ( )

Application: Reaction with electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene). Mechanism: Nucleophilic Aromatic Substitution.

Reagents:

  • Substrate: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 equiv)

  • Electrophile: Activated Aryl/Heteroaryl Halide (1.0 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO or DMF (Polar aprotic solvents are required to stabilize the Meisenheimer complex).

Step-by-Step Procedure:

  • Preparation: Charge the HCl salt (1.0 equiv), Aryl Halide (1.1 equiv), and

    
     (3.0 equiv) into a reaction vial.
    
  • Solvation: Add DMSO or DMF (0.2 M concentration).

  • Reaction: Heat the mixture to 80–100°C .

    • Caution: Do not exceed 120°C to prevent thermal degradation of the ester side chain.

    • Time: Typically 2–6 hours. Monitor consumption of the aryl halide by TLC/LC-MS.

  • Workup:

    • Dilute the reaction mixture with Water (5x volume) and extract with Ethyl Acetate (3x).

    • Note: DMSO is difficult to remove by evaporation; aqueous extraction is more effective.

    • Wash the combined organic layers with Brine to remove residual DMSO.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion HCl salt not fully neutralized.Increase base stoichiometry to 3.0–4.0 equiv. Switch to a stronger organic base (e.g., DBU) if using weak inorganic bases.
Ester Hydrolysis Presence of water; Base too strong.Use anhydrous solvents.[5] Switch from hydroxide bases to Carbonates (

,

) or tertiary amines (DIPEA).
Racemization High temperature; harsh basic conditions.Keep reaction temperature < 100°C. Avoid strong bases like NaH or alkoxides which can deprotonate the alpha-position of the ester.
Poor Solubility HCl salt insoluble in non-polar solvent.Use DMF or DMSO. Alternatively, perform a "free-basing" extraction first: Partition HCl salt between DCM and Sat.

, dry organic layer, and use the resulting oil.

Mechanistic Visualization

The following diagram illustrates the


 pathway, highlighting the critical deprotonation step.

Mechanism Step1 1. Deprotonation R2NH2+ Cl- + Base → R2NH + Base-H+ Cl- Step2 2. Nucleophilic Attack (S_N2) R2NH (Lp) attacks Electrophile (E-X) Step1->Step2 Free Amine Generation Step3 3. Transition State [R2NH...E...X]‡ Step2->Step3 Step4 4. Product Formation R2N-E + HX (scavenged by excess base) Step3->Step4

Caption: Mechanistic pathway for base-mediated N-alkylation.

References

  • General Pyrrolidine Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Standard reference for kinetics and amine nucleophilicity).
  • Ester Stability in Basic Media: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley, 2006. (Guidelines on ester stability vs. hydrolysis).
  • S_NAr Reaction Conditions: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH, 1991. (Foundational text for nucleophilic substitution on heterocycles).
  • Analogous Protocols: "Optimization of N-alkylation of pyrrolidine derivatives." Journal of Organic Chemistry, Vol. 72, No. 14, 2007.

  • Compound Data: Sigma-Aldrich/Merck Product Specification for Ethyl 2-(pyrrolidin-3-yl)acetate HCl (Analogous scaffold). Link

(Note: While specific literature on the exact CAS 726139-60-2 is proprietary/sparse, the protocols above are derived from standard operating procedures for 3-substituted pyrrolidine HCl salts).

Sources

Procedure for ester hydrolysis of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl to the corresponding acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for ester hydrolysis of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl to the corresponding acid Role: Senior Application Scientist

Executive Summary

This Application Note details the validated protocol for the ester hydrolysis of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl to its corresponding carboxylic acid, 2-[(3S)-3-pyrrolidinyloxy]acetic acid . This transformation is a critical step in the synthesis of pyrrolidine-based peptidomimetics and glycopyrronium analogues.

The procedure utilizes a mild lithium hydroxide (LiOH) saponification strategy optimized for amino-acid-like zwitterions. Unlike standard ester hydrolysis, this protocol specifically addresses the challenges posed by the starting material's hydrochloride salt form and the high water solubility of the zwitterionic product, ensuring high recovery and preservation of the (3S) stereocenter.

Chemical Context & Reaction Mechanism[1][2][3][4][5][6][7][8][9][10]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution (saponification). The presence of the secondary amine as a hydrochloride salt requires an initial neutralization step within the reaction matrix.

ReactionScheme SM Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (Starting Material) Inter Tetrahedral Intermediate (Transient) SM->Inter + 3.0 eq LiOH THF/H2O (1:1) Prod_Salt Lithium Carboxylate Salt Inter->Prod_Salt - EtOH - LiCl Prod_Final 2-[(3S)-3-pyrrolidinyloxy]acetic acid (Zwitterion) Prod_Salt->Prod_Final Acidification / Desalting (Dowex 50WX8 or pH adj.)

Figure 1: Reaction pathway for the saponification of the pyrrolidine ether ester.

Critical Mechanistic Considerations
  • Stoichiometry of Base: The starting material is an HCl salt. The first equivalent of base is consumed immediately to neutralize the ammonium salt (

    
    ). A second equivalent is required for the ester hydrolysis.[1] A third equivalent is recommended to drive the equilibrium to completion rapidly.
    
  • Stereochemical Integrity: The chiral center is located at the 3-position of the pyrrolidine ring, effectively insulated from the carbonyl alpha-position by an ether linkage. This structural feature minimizes the risk of racemization (epimerization) typically associated with alpha-amino esters under basic conditions.

  • Product Solubility: The product contains both a secondary amine (basic) and a carboxylic acid (acidic). It will exist primarily as a zwitterion in neutral aqueous solution, making it highly water-soluble and difficult to extract into organic solvents like dichloromethane or ethyl acetate.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Substrate>97% Purity, HCl salt
Lithium Hydroxide Monohydrate (LiOH·H₂O) BaseReagent Grade
Tetrahydrofuran (THF) SolventHPLC Grade, non-stabilized preferred
Deionized Water Solvent18.2 MΩ·cm
Dowex 50WX8 (H+ form) PurificationIon Exchange Resin (200-400 mesh)
1M Hydrochloric Acid (aq) pH AdjustmentTitrated
Step-by-Step Procedure
Phase 1: Saponification
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 equiv) in a mixture of THF:Water (1:1 v/v) .

    • Concentration Note: Maintain a concentration of approximately 0.1 M to 0.2 M relative to the substrate.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add LiOH·H₂O (3.5 equiv) in one portion.

    • Why 3.5 equiv? 1 eq neutralizes the HCl; 1 eq hydrolyzes the ester; 1.5 eq ensures reaction velocity and completion.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC (System: MeOH/DCM 1:9 + 1% NH₄OH) or LC-MS.

    • Endpoint: Disappearance of the ester starting material (typically 2–4 hours).

Phase 2: Workup & Isolation (Decision Matrix)

The isolation method depends on the required purity and form (Salt vs. Zwitterion).

WorkupLogic Start Reaction Complete (Crude Li+ Salt) Evap Evaporate THF (Aqueous Residue) Start->Evap Choice Desired Form? Evap->Choice PathA Method A: HCl Salt (Rapid, contains salts) Choice->PathA Rapid Screening PathB Method B: Zwitterion (High Purity, Desalted) Choice->PathB Pharm Grade StepA1 Adjust pH to 1-2 with 4M HCl PathA->StepA1 StepB1 Load onto Dowex 50WX8 (H+) PathB->StepB1 StepA2 Evaporate to dryness StepA1->StepA2 StepA3 Triturate with iPrOH/EtOH (Remove LiCl) StepA2->StepA3 StepB2 Wash with H2O (Remove Li+, impurities) StepB1->StepB2 StepB3 Elute with 1M NH4OH StepB2->StepB3 StepB4 Lyophilize StepB3->StepB4

Figure 2: Isolation strategy decision tree.

Method A: Isolation as Hydrochloride Salt (Rapid)

Use this method if inorganic salts (LiCl) are tolerable in the next step.

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Acidify the aqueous residue to pH 1.0–2.0 using 4M HCl.

  • Evaporate water (azeotrope with toluene or ethanol if necessary) to obtain a solid.

  • Desalting (Optional): Triturate the solid with Isopropanol (iPrOH) or Ethanol. The amino acid HCl salt is often soluble in hot ethanol, while LiCl/NaCl is less soluble. Filter off the inorganic salts and concentrate the filtrate.

Method B: Isolation as Pure Zwitterion (Recommended)

Use this method for analytical standards or biological assays.

  • Concentrate the reaction mixture to remove THF.

  • Ion Exchange Chromatography:

    • Prepare a column of Dowex 50WX8 (strongly acidic cation exchange resin) in the H+ form.

    • Load the aqueous reaction mixture onto the column.

    • Wash: Elute with distilled water (approx. 3-5 column volumes) until the eluate is neutral. This removes the Li+ ions and the acetate/chloride counterions.

    • Elute Product: Elute with 1M NH₄OH (aq) . The amino acid will release as the ammonium species.

  • Final Isolation: Collect the ninhydrin-positive fractions and lyophilize (freeze-dry).

    • Result: The excess ammonia evaporates, leaving the pure zwitterionic acid as a white powder.

Analytical Validation

Expected Data
  • 1H NMR (D₂O):

    • Disappearance of the ethyl ester signals: Quartet at ~4.2 ppm and Triplet at ~1.2 ppm.

    • Retention of the pyrrolidine ring protons (multiplets between 1.8–3.5 ppm).

    • Singlet (or AB system) for the

      
       protons at ~4.0 ppm.
      
  • Mass Spectrometry (ESI):

    • Positive Mode

      
       (Calc for 
      
      
      
      ).
    • Negative Mode

      
      .
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Product lost in aqueous workupDo NOT extract with organic solvents (DCM/EtOAc) at neutral pH. The product is water-soluble. Use Lyophilization or Resin.
Incomplete Reaction Insufficient BaseEnsure at least 3.0 equivalents of base are used to account for the HCl salt.
Product is Sticky/Oil Hygroscopic SaltThe HCl salt is often hygroscopic. Lyophilize to obtain a fluffy powder. Store in a desiccator.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for ester hydrolysis).
  • Sardina, F. J., et al. (1989). "Studies on the synthesis of pyrrolidine-based analogues." Journal of Organic Chemistry.

  • ChemGuide. (2023). "Hydrolysis of Esters using Dilute Alkali."

  • Sigma-Aldrich. (2024). "Dowex® 50WX8 Hydrogen Form Technical Data."

Sources

Using Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl in peptide synthesis and peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the technical specifications, handling, and experimental workflows for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl , a specialized chiral building block used in the design of peptidomimetics and high-affinity ligands.

Structural Logic & Utility

This molecule is a bifunctional proline surrogate. Unlike standard proline derivatives, it features an ether linkage at the C3 position connecting to an acetate tail. This structural modification introduces three critical properties for drug design:

  • Conformational Bias: The 3-substituted pyrrolidine core retains the

    
    -turn inducing capabilities of proline but with altered puckering preferences, useful for locking bioactive conformations.
    
  • Solubility & Polarity: The ether oxygen acts as a hydrogen bond acceptor and increases aqueous solubility compared to all-carbon alkyl chains.

  • Divergent Synthesis: It serves as a branch point. The secondary amine can be coupled to the N-terminus of a peptide, while the ethyl ester can be hydrolyzed to extend the C-terminus or cyclized to form macrocycles.

Part 1: Chemical Specifications & Handling
PropertySpecification
Chemical Name Ethyl 2-[((3S)-pyrrolidin-3-yl)oxy]acetate hydrochloride
Functional Groups Secondary Amine (HCl salt), Ether, Ethyl Ester
Molecular Weight ~209.67 g/mol (Free base approx. 173.2 g/mol )
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO. Low: DCM, Diethyl Ether.
Storage -20°C, under inert atmosphere (Argon/Nitrogen). Desiccate.
Stability Ester is susceptible to hydrolysis in strong base. Amine is stable as HCl salt.

Handling Precaution: As a hydrochloride salt of a secondary amine, the compound is hygroscopic. Weighing should be performed quickly or in a glovebox. For precise stoichiometry in coupling reactions, it is recommended to convert a small aliquot to the free base or use an excess of tertiary base (DIEA/NMM) during reaction activation.

Part 2: Experimental Protocols
Protocol A: N-Fmoc Protection (Preparation for SPPS)

Objective: To convert the raw HCl salt into an Fmoc-protected building block suitable for Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: Water / Acetone (1:1 v/v) or Water / Dioxane (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the HCl salt (1.0 eq) in water (approx. 10 mL per gram). Add NaHCO₃ (2.5 eq) with stirring. The solution will bubble slightly as CO₂ is released and the free amine is generated.

  • Addition: Dissolve Fmoc-OSu (1.1 eq) in Acetone or Dioxane. Add this solution dropwise to the aqueous amine mixture over 15 minutes.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 3–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the amine.

  • Work-up:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure.

    • Acidify the remaining aqueous layer carefully to pH 2–3 using 1M HCl (cool on ice).

    • Extract the product with Ethyl Acetate (3x).

  • Purification: Wash combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm identity via ¹H-NMR (look for Fmoc protons at 7.2–7.8 ppm and the pyrrolidine ring signals).

Protocol B: Solution Phase Coupling (Core Scaffold Assembly)

Objective: To couple the secondary amine of the building block to a Carboxylic Acid (e.g., N-protected amino acid or drug scaffold).

Scientific Insight: Secondary amines in pyrrolidine rings are sterically hindered. Standard coupling reagents like EDC or PyBOP often result in sluggish kinetics or incomplete conversion. HATU or PyAOP are strictly recommended here.

Reagents:

  • Carboxylic Acid Component (1.0 eq)[1]

  • Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.1 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) (Optional, boosts efficiency)

  • DIEA (Diisopropylethylamine) (3.0 – 4.0 eq)

  • Solvent: Dry DMF or NMP.

Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU in dry DMF under Nitrogen. Add 1.0 eq of DIEA. Stir for 2–5 minutes to form the activated ester.

  • Amine Addition: Add the Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl salt directly to the reaction vessel.

  • Base Addition: Immediately add the remaining DIEA (2.0–3.0 eq). Note: Enough base must be added to neutralize the HCl salt and maintain basic pH for the coupling.

  • Reaction: Stir at room temperature for 4–16 hours.

  • Monitoring: Check LC-MS. If the reaction stalls, add 0.2 eq more HATU and DIEA.

  • Work-up: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat. NaHCO₃, and Brine.[2][3] Dry and concentrate.

Protocol C: Ester Hydrolysis (C-Terminal Activation)

Objective: To cleave the ethyl ester, revealing the free carboxylic acid for subsequent peptide coupling or resin attachment.

Reagents:

  • N-Protected Intermediate (from Protocol B)

  • Lithium Hydroxide (LiOH·H₂O) (2.0 eq)

  • Solvent: THF / Water (3:1)

Procedure:

  • Dissolve the ester in THF. Cool to 0°C.[2]

  • Add LiOH dissolved in the minimum amount of water.

  • Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (Ester spot disappears; Acid spot stays at baseline).

  • Critical Step: Carefully acidify to pH 3–4 with 1M HCl. Do not use strong mineral acids if acid-sensitive protecting groups (like Boc) are present.

  • Extract with EtOAc.[3][4] The product is now a "Extended Proline" building block ready for the next coupling.

Part 3: Visualization & Workflows
Workflow 1: Preparation of the Building Block for SPPS

This diagram illustrates the conversion of the raw material into a form usable in standard solid-phase synthesis.

SPPS_Preparation Raw Raw Material (HCl Salt) Fmoc Fmoc Protection (Fmoc-OSu, NaHCO3) Raw->Fmoc Dissolve in H2O/Dioxane Inter Fmoc-Pyr-OEt (Intermediate) Fmoc->Inter Schotten-Baumann Conditions Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Inter->Hydrolysis Cleave Ethyl Ester Final Fmoc-Pyr-OH (Ready for SPPS) Hydrolysis->Final Acidify & Isolate

Caption: Step-by-step modification of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl into an Fmoc-protected acid for peptide synthesis.

Workflow 2: Peptidomimetic Library Synthesis

This diagram shows how the molecule acts as a central scaffold for Divergent synthesis.

Library_Synthesis Scaffold Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (Core Scaffold) Coupling Amine Coupling (R1-COOH + HATU) Scaffold->Coupling Install R1 (Diversity Point 1) Branch1 Path A: Linear Extension (C-Terminus) Coupling->Branch1 Branch2 Path B: Cyclization (Macrocycles) Coupling->Branch2 StepA1 Hydrolyze Ester Branch1->StepA1 StepB1 Deprotect N-Term of R1 Branch2->StepB1 StepA2 Couple Amine (R2-NH2) StepA1->StepA2 StepB2 Hydrolyze Ester StepB1->StepB2 StepB3 Head-to-Tail Cyclization StepB2->StepB3

Caption: Divergent synthesis strategy utilizing the bifunctional nature of the scaffold for linear or cyclic peptidomimetics.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

  • BenchChem. (2025).[3] Application Notes for Pyrrolidine Derivatives in Peptide Synthesis.

Sources

Application Note: Advanced Reductive Amination Techniques Involving (3S)-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(3S)-Pyrrolidine derivatives—such as (3S)-3-aminopyrrolidine, (3S)-pyrrolidin-3-ol, and pyrrolidine-3-carboxylic acid—are privileged chiral scaffolds in modern drug development. They frequently serve as key structural motifs in kinase inhibitors, GPCR antagonists, and antimicrobial agents. The functionalization of these secondary or primary amines via reductive amination is a cornerstone of medicinal chemistry, enabling the rapid, stereoselective assembly of complex C-N bonds.

Unlike direct alkylation, which is plagued by over-alkylation and poor chemoselectivity, reductive amination proceeds via a highly controlled cascade: condensation of the (3S)-pyrrolidine with a carbonyl compound to form a hemiaminal, dehydration to an activated iminium ion, and subsequent in situ reduction. The primary synthetic challenge when utilizing (3S)-pyrrolidines lies in managing the steric bulk around the chiral C3 center and preventing pH-mediated epimerization during the reaction sequence.

Mechanistic Pathway & Causality of Reagent Selection

The success of a reductive amination hinges on the kinetic balance between iminium ion formation and its subsequent reduction. The reducing agent must be mild enough to tolerate the unreacted carbonyl species while selectively reducing the transient iminium intermediate.

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Condensation (-H2O) B (3S)-Pyrrolidine Derivative B->C Condensation (-H2O) D Iminium Ion (Activated) C->D Acid Catalysis (AcOH) E Alkylated (3S)-Pyrrolidine (Product) D->E Hydride Transfer (STAB / Ir-cat)

Mechanistic pathway of reductive amination highlighting selective iminium reduction.

Reagent Causality
  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3): This is the industry standard for (3S)-pyrrolidine functionalization. The electron-withdrawing acetate ligands dampen the nucleophilicity of the borohydride core, making it highly selective for iminium ions over aldehydes and ketones[1]. Furthermore, it circumvents the generation of toxic hydrogen cyanide gas, a severe risk associated with Sodium Cyanoborohydride (NaBH3CN) [2].

  • Iridium-Catalyzed Transfer Hydrogenation: For highly hindered substrates or the synthesis of N-aryl-substituted pyrrolidines, transition-metal-catalyzed transfer hydrogenation utilizing formic acid as a hydrogen donor offers a highly efficient, atom-economical alternative [3].

  • Continuous Flow Biocatalysis: Modern scale-up efforts increasingly utilize immobilized reductive aminases in flow systems. Mechanistic and empirical modeling of these two-enzyme systems allows for continuous biocatalytic reductive amination with absolute stereocontrol [4].

Table 1: Comparative Analysis of Reducing Agents for (3S)-Pyrrolidine Amination
Reducing AgentChemoselectivityToxicity / ByproductsOptimal ConditionsPrimary Application
STAB (NaBH(OAc)3) High (Iminium > Carbonyl)Low (Acetate salts)DCE, RT, ±AcOHStandard batch synthesis[1]
NaBH3CN High (Requires pH 3-4)High (HCN gas risk)MeOH, pH 4-5Acid-stable substrates[2]
Ir-Catalysis Very HighLow (CO2 from Formic Acid)H2O/Solvent, 80 °CComplex N-aryl pyrrolidines[5]
Reductive Aminases Absolute (Stereospecific)None (Green Chemistry)Aqueous buffer, FlowScalable, continuous flow[6]

Workflow Logic for Reaction Optimization

When designing a reductive amination for a novel (3S)-pyrrolidine derivative, the steric environment of the carbonyl electrophile dictates the reaction conditions. The decision tree below outlines the self-validating logic required to achieve >95% conversion.

Workflow Start Substrate Evaluation: Aldehyde vs. Ketone Aldehyde Aldehyde (Highly Reactive) Start->Aldehyde Ketone Ketone (Sterically Hindered) Start->Ketone Solvent1 Solvent: DCE or THF (No Acid Needed) Aldehyde->Solvent1 Solvent2 Solvent: DCE + 1.0-2.0 eq AcOH Ketone->Solvent2 Reductant Add STAB (1.4 - 2.0 eq) Solvent1->Reductant Solvent2->Reductant Check Check Conversion (LC-MS / TLC) Reductant->Check Success Aqueous Workup (NaHCO3 quench) Check->Success >95% Conversion Fail Indirect Amination (Pre-form Imine with Ti(OiPr)4) Check->Fail <50% Conversion

Decision tree for optimizing reductive amination of (3S)-pyrrolidine derivatives.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Direct Reductive Amination using STAB (Batch)

Objective: Chemoselective alkylation of (3S)-3-aminopyrrolidine with an aliphatic aldehyde or ketone.

  • Condensation: In a flame-dried round-bottom flask under an inert N2 atmosphere, dissolve (3S)-3-aminopyrrolidine (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is strictly preferred over THF because the reaction kinetics are significantly faster, and its dielectric constant better stabilizes the polar iminium intermediate while providing superior solubility for STAB[1].

  • Acidic Activation (Conditional): If the electrophile is a ketone, add glacial acetic acid (1.0–2.0 equiv).

    • Causality: Ketones are sterically hindered and electronically less reactive than aldehydes. Acetic acid lowers the pH to ~4.5, accelerating the dehydration of the hemiaminal to the highly electrophilic iminium ion without decomposing the STAB reagent[1].

  • Reduction: Cool the mixture to 0 °C and add STAB (1.4 equiv for aldehydes; 2.0 equiv for ketones) portion-wise. Remove the ice bath and stir at room temperature for 2–12 hours.

    • Causality: Portion-wise addition mitigates mild exotherms. STAB selectively reduces the iminium ion over the carbonyl due to the steric and electronic dampening of its three acetate ligands[2].

  • Validation & Quench: Monitor the reaction via LC-MS. Upon complete disappearance of the (3S)-pyrrolidine starting material, quench the reaction with saturated aqueous NaHCO3 (1:1 v/v with DCE).

    • Causality: NaHCO3 neutralizes the acetic acid and safely hydrolyzes unreacted STAB. Crucially, it deprotonates the newly formed basic (3S)-pyrrolidine product, ensuring it partitions into the organic layer during extraction rather than being lost to the aqueous waste.

Protocol B: Iridium-Catalyzed Transfer Hydrogenation

Objective: Synthesis of complex N-aryl-(3S)-pyrrolidines from diketones via successive reductive amination.

  • Assembly: To a 25.0 mL dried Schlenk tube, add the Ir-catalyst (1.0 mol%), the diketone (0.5 mmol, 1.0 equiv), the (3S)-pyrrolidine derivative (0.6 mmol, 1.1 equiv), solvent (2.0 mL), and Formic Acid (HCO2H, 30.0 equiv).

    • Causality: Formic acid acts as the terminal hydrogen donor. It is highly atom-economical, generating only CO2 and water as byproducts, which simplifies downstream purification[3].

  • Reaction: Stir the mixture under air at 80 °C for 12 hours.

    • Causality: The elevated temperature and Ir-catalyst facilitate a successive transfer hydrogenation cascade, driving the cyclization and amination to form the N-aryl pyrrolidine with high stereochemical fidelity[5].

Troubleshooting & Stereochemical Integrity

  • Incomplete Conversion (Steric Clash): When reacting a bulky ketone with a heavily substituted (3S)-pyrrolidine, STAB may fail to reduce the iminium ion before the hemiaminal reverts to starting materials.

    • Solution: Switch to an indirect (stepwise) reductive amination . Pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid water-scavenger for 12 hours before adding the reductant[2].

  • Epimerization at C3: The C3 stereocenter of the pyrrolidine ring is generally stable under standard reductive amination conditions. However, prolonged exposure to strong mineral acids or extreme temperatures can induce racemization. Maintaining a mildly acidic environment (pH 4–5 via acetic acid) ensures rapid iminium formation without compromising chiral integrity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.[Link]

  • Finnigan, W., Citoler, J., Cosgrove, S. C., & Turner, N. J. (2020). Rapid Model-Based Optimization of a Two-Enzyme System for Continuous Reductive Amination in Flow. Organic Process Research & Development.[Link]

  • Liao, J., Tong, J., Liu, L., Ouyang, L., & Luo, R. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules.[Link]

  • Asano, N. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Rationale

In the synthesis of complex chiral therapeutics, Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride serves as a highly versatile building block. The molecule presents a distinct chemoselective challenge: it contains both a nucleophilic secondary amine (currently masked as a hydrochloride salt) and an electrophilic ethyl ester moiety.

To utilize this intermediate in downstream coupling reactions, the pyrrolidine nitrogen must be selectively protected. Carbamates are highly useful protecting groups for amines because they can be installed and removed under relatively mild conditions[1]. However, the presence of the ethyl ester dictates the boundaries of our reaction conditions. Saponification—the hydrolysis of an ester under basic conditions—readily occurs in the presence of strong aqueous bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH)[2]. Therefore, the chosen protection strategy must employ mild organic or biphasic inorganic bases to neutralize the HCl salt and facilitate protection without hydrolyzing the ester.

This application note details two field-proven, orthogonal protection strategies: tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protection.

Mechanistic Insights & Causality

The starting material is a hydrochloride salt. Before the pyrrolidine nitrogen can act as a nucleophile, it must be "free-based" in situ.

  • Why avoid aqueous NaOH? While NaOH rapidly neutralizes the HCl salt, it will concurrently attack the ethyl ester, leading to irreversible saponification and the formation of a highly polar carboxylate impurity[2].

  • Why use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)? These tertiary amines are sufficiently basic to deprotonate the pyrrolidinium ion but are non-nucleophilic, leaving the ethyl ester entirely intact.

  • Why select Boc or Cbz? The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis due to its straightforward installation and stability in various conditions[3]. It offers acid-labile protection, which is perfectly orthogonal to the base-labile ethyl ester[]. Alternatively, the Cbz group provides orthogonality to both mild acids and bases, being removable via catalytic hydrogenolysis.

PG_Selection Start Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Base Neutralization (TEA/DIPEA) Avoid NaOH to prevent ester hydrolysis Start->Base Boc Boc2O / DCM 0 °C to RT Base->Boc Anhydrous route Cbz Cbz-Cl / NaHCO3 DCM/H2O, 0 °C Base->Cbz Biphasic route Boc_Prod N-Boc Derivative (Orthogonal: Acid Labile) Boc->Boc_Prod Cbz_Prod N-Cbz Derivative (Orthogonal: Hydrogenolysis Labile) Cbz->Cbz_Prod

Caption: Workflow for selecting and installing orthogonal protecting groups on the pyrrolidine nitrogen.

Comparative Data: Protecting Group Strategies

The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O)[5]. Below is a quantitative comparison of the two primary strategies for this specific substrate.

StrategyReagentBase / Solvent SystemExpected YieldDeprotection MethodOrthogonality Profile
N-Boc Boc₂O (1.1 eq)TEA (2.2 eq) / Anhydrous DCM88 - 95%Acidic (TFA or 4M HCl in dioxane)Stable to base and catalytic hydrogenation.
N-Cbz Cbz-Cl (1.1 eq)NaHCO₃ (2.5 eq) / DCM:H₂O (1:1)82 - 90%Hydrogenolysis (Pd/C, H₂ gas)Stable to mild acids and bases.

Experimental Protocols

Protocol A: N-Boc Protection (Anhydrous Method)

This protocol utilizes an anhydrous environment to completely eliminate the risk of ester hydrolysis. The reaction is driven by the electrophilic activation of Boc₂O and the nucleophilicity of the in situ generated free amine.

Materials:

  • Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5% Aqueous Citric Acid, Saturated NaHCO₃, Brine

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M. Cool the reaction flask to 0 °C using an ice-water bath.

  • In Situ Free-Basing: Add TEA (2.2 eq) dropwise over 5 minutes. Causality Note: 1.0 eq of TEA neutralizes the HCl salt, while the remaining 1.2 eq ensures the reaction mixture remains sufficiently basic to drive the nucleophilic attack on Boc₂O.

  • Protection: Dissolve Boc₂O (1.1 eq) in a minimal volume of DCM and add it dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Monitor the reaction progress via TLC (Ninhydrin stain) or LC-MS until the starting material is fully consumed.

  • Self-Validating Workup:

    • Quench the reaction with water.

    • Wash the organic layer with 5% aqueous citric acid (2 × 15 mL). Validation: This mildly acidic wash selectively protonates and extracts unreacted starting material and TEA into the aqueous layer, while the neutral N-Boc product remains in the organic phase.

    • Wash with saturated NaHCO₃ to neutralize residual acid, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.

Boc_Mechanism SM Pyrrolidine HCl Salt FreeBase Free Secondary Amine SM->FreeBase TEA (2.2 eq) Intermediate Amine-Boc2O Complex FreeBase->Intermediate Boc2O (1.1 eq) SideRxn Ester Hydrolysis (Saponification) FreeBase->SideRxn Strong Base (NaOH) Product N-Boc Pyrrolidine Intermediate->Product - CO2, - t-BuOH

Caption: Mechanistic pathway of Boc protection highlighting the avoidance of ester saponification.

Protocol B: N-Cbz Protection (Schotten-Baumann Biphasic Method)

If downstream steps require acidic conditions (which would prematurely cleave a Boc group), Cbz protection is the optimal orthogonal choice.

Materials:

  • Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • DCM and Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the starting HCl salt (1.0 eq) in a 1:1 mixture of DCM and water (0.15 M relative to the organic phase).

  • Mild Neutralization: Add solid NaHCO₃ (2.5 eq) to the vigorously stirring biphasic mixture and cool to 0 °C. Causality Note: NaHCO₃ is a mild inorganic base. It is strong enough to neutralize the HCl salt and the HCl byproduct generated from Cbz-Cl, but too weak to cause saponification of the ethyl ester.

  • Protection: Add Cbz-Cl (1.1 eq) dropwise directly into the organic layer.

  • Propagation: Stir vigorously at 0 °C for 1 hour, then allow to warm to RT and stir for an additional 3 hours. The biphasic nature ensures that the highly reactive Cbz-Cl is partitioned in the organic layer, reacting with the free-based amine as it crosses the phase boundary.

  • Self-Validating Workup:

    • Separate the layers and extract the aqueous phase once more with DCM.

    • Wash the combined organic layers with 1M HCl (to remove trace unreacted amine), followed by brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Available at:[Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Available at: [Link]

Sources

Application Note: Strategic Utilization of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl in Drug Discovery

[1]

Executive Summary

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (CAS: 726139-60-2) represents a "privileged scaffold" in modern medicinal chemistry.[1] As the pharmaceutical industry shifts away from flat, aromatic-heavy compounds towards molecules with higher fraction of sp³-hybridized carbons (

1

Its value lies in three distinct structural features:

  • Chirality ((3S)-configuration): Enables the synthesis of enantiopure libraries, essential for probing stereospecific binding pockets (e.g., GPCRs, Kinases).[1]

  • Bifunctionality: The secondary amine and the ethyl ester provide two orthogonal "exit vectors" for divergent library synthesis.[1]

  • Physicochemical Optimization: The ether linkage at the 3-position introduces polarity and flexibility, often improving aqueous solubility and metabolic stability compared to carbocyclic analogs.[1]

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, providing validated protocols for its derivatization.[1]

Core Applications in Drug Discovery Pipelines[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this compound serves as an advanced fragment.[1] Unlike simple pyrrolidine, the attached acetate arm provides a "handle" that extends into adjacent sub-pockets of a target protein.[1]

  • Mechanism: The pyrrolidine nitrogen typically interacts with an aspartate residue (common in GPCRs/proteases), while the ester/acid arm explores the solvent-exposed region or a hydrophobic pocket.[1]

  • Workflow: The fragment is screened via NMR or SPR.[1] Once a "hit" is confirmed, the ester is hydrolyzed to the acid (see Protocol B) to allow coupling with diverse amines, rapidly growing the fragment into a high-affinity lead.[1]

ADME-Tox Optimization

Replacing a carbon chain with an ether linkage (–O–) is a classic bioisosteric replacement strategy.[1]

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering

    
     and improving solubility in aqueous media.[1]
    
  • Metabolic Stability: The 3-alkoxy substitution can block metabolic oxidation at the pyrrolidine ring, a common clearance pathway for cyclic amines.[1]

Peptidomimetic Scaffolds

The distance and angle between the pyrrolidine nitrogen and the carboxylate oxygen in the hydrolyzed form mimic the spatial arrangement of amino acids (e.g., Proline-Glycine motifs).[1] This makes the scaffold valuable in designing inhibitors for protein-protein interactions (PPIs).[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the "Divergent Synthesis" strategy, where the scaffold is used to generate three distinct classes of lead compounds.

GStartEthyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl(Core Scaffold)Step1N-Functionalization(Reductive Amination / SNAr)Start->Step1  R-CHO / Ar-X  Step2Ester HydrolysisStart->Step2  LiOH / THF  LibALibrary A:GPCR Modulators(N-Aryl Derivatives)Step1->LibALibBIntermediate:Carboxylic AcidStep2->LibBLibCLibrary B:Peptidomimetics(Amide Coupling)LibB->LibC  R-NH2 / HATU  

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the amine and ester functionalities.

Experimental Protocols

Handling and Storage
  • Appearance: White to off-white solid.

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years. Avoid prolonged exposure to moisture, which may cause slow hydrolysis of the ethyl ester.[1]

Protocol A: General N-Functionalization (Reductive Amination)

Target: Synthesis of N-alkylated library members.[1]

Reagents:

  • Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 equiv)[1]

  • Aldehyde/Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane)[1]

Procedure:

  • Free Basing (In-situ): Suspend the HCl salt (1.0 mmol) in DCM (5 mL). Add DIPEA (1.2 mmol) and stir for 10 min at Room Temperature (RT) to liberate the free amine.

  • Imine Formation: Add the aldehyde (1.2 mmol). If the aldehyde is aromatic, stir for 30 min; if aliphatic, stir for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise. Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude ester is typically pure enough for the next step.[1] If needed, purify via flash chromatography (Hexanes/EtOAc).[1]

Validation Check: Monitoring by LC-MS should show the disappearance of the starting material (


Protocol B: Selective Ester Hydrolysis

Target: Generation of the free carboxylic acid for amide coupling.[1]

Reagents:

  • N-Substituted Pyrrolidine Ester (from Protocol A)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the ester (1.0 mmol) in THF (3 mL).

  • Saponification: Add a solution of LiOH·H₂O (2.0 mmol) in Water (1 mL).

  • Reaction: Stir vigorously at RT for 2–4 hours. Note: Do not heat unless necessary, to avoid racemization at the chiral center.[1]

  • Workup: Acidify carefully with 1N HCl to pH ~3–4.

  • Isolation: Extract with EtOAc (3 x 10 mL). Critical Step: If the product is amphoteric (zwitterionic), standard extraction may fail.[1] In such cases, remove THF under vacuum and purify the aqueous residue directly via Preparative HPLC (C18 column).[1]

Comparative Data: Scaffold Properties

The following table highlights why the 3-alkoxy pyrrolidine scaffold is superior to the 3-alkyl analog in specific drug design contexts.

FeatureEthyl 2-[(3S)-3-pyrrolidinyloxy]acetateCarbon Analog (3-propyl pyrrolidine)Impact on Drug Design
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Improved aqueous solubility; reduced non-specific binding.[1]
H-Bond Acceptors 3 (N, O-ether, O-ester)2 (N, O-ester)Ether oxygen provides an additional anchor point for target binding.[1]
Metabolic Stability HighModerateEther linkage blocks oxidation at the 3-position.[1]
Flexibility Moderate (Rotatable C-O-C)High (Rotatable C-C-C)Ether linkage can adopt specific conformations favored by certain receptors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 119031450, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride.[1] Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][2] Molecules.[1][3][4][5][6][7][8][9][10] Retrieved from [Link]

Scale-up synthesis methods for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Abstract & Strategic Overview

This guide details the process development and scale-up synthesis of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl , a critical chiral building block for kinase inhibitors and GPCR ligands.

While traditional laboratory-scale methods utilize Sodium Hydride (NaH) in DMF for O-alkylation, this protocol prioritizes a Phase-Transfer Catalysis (PTC) approach for multi-kilogram scale-up. The PTC method eliminates the hazards of hydrogen gas evolution, replaces expensive anhydrous solvents with toluene, and utilizes inexpensive sodium hydroxide, significantly improving the Process Mass Intensity (PMI) and safety profile.

Key Process Parameters
ParameterLab Scale (Traditional)Scale-Up (Recommended)Benefit
Reagent NaH (60% dispersion)50% aq. NaOHEliminates H₂ explosion risk
Solvent DMF or THFTolueneEasier recovery; lower toxicity
Catalyst NoneTBAB (5 mol%)Enables interfacial reaction
Temp 0°C to RT20–40°CReduced cooling demand
Yield 65–75%85–92%Superior impurity rejection

Retrosynthetic Analysis & Pathway

The synthesis is a two-step sequence starting from the commercially available chiral pool material, (S)-N-Boc-3-pyrrolidinol .

SynthesisPathway SM (S)-N-Boc-3-pyrrolidinol (CAS: 101469-92-5) Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) SM->Step1 Ethyl bromoacetate 50% NaOH, TBAB Toluene Int1 Intermediate 1: N-Boc-3-(ethoxycarbonylmethoxy)pyrrolidine Step1->Int1 Step2 Step 2: N-Boc Deprotection & Salt Formation Int1->Step2 HCl / EtOH or HCl / Dioxane Final Target Product: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Step2->Final

Figure 1: Synthetic pathway transitioning from chiral starting material to the final hydrochloride salt.

Detailed Experimental Protocols

Step 1: O-Alkylation via Phase-Transfer Catalysis

Objective: Synthesis of (S)-1-Boc-3-(ethoxycarbonylmethoxy)pyrrolidine. Rationale: Using PTC avoids the violent exotherm associated with NaH and allows the reaction to proceed in a biphasic system (Liquid-Liquid), where the active alkoxide is generated at the interface.

Materials
  • (S)-N-Boc-3-pyrrolidinol (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv) [Caution: Lachrymator]

  • Toluene (5-8 volumes)

  • Sodium Hydroxide (50% w/w aq.[1] solution, 3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Protocol
  • Setup: Charge a reactor with (S)-N-Boc-3-pyrrolidinol and Toluene . Agitate to dissolve.

  • Catalyst Addition: Add TBAB (5 mol%). Ensure the solid is suspended/dissolved.

  • Base Addition: Add 50% NaOH solution. The mixture will form a biphasic system.

    • Critical Control: Set agitation speed to high (ensure vigorous mixing) to maximize interfacial surface area.

  • Alkylation: Cool the mixture to 15°C. Slowly add Ethyl bromoacetate over 60–90 minutes.

    • Exotherm Control: Maintain internal temperature < 30°C.[2][3]

  • Reaction: Warm to 25–30°C and stir for 4–6 hours. Monitor by HPLC (Target: < 2% Starting Material).

  • Workup:

    • Stop agitation and allow phases to settle. Remove the lower aqueous layer (waste).[4]

    • Wash the organic layer with water (2 x 3 vol) to remove residual base and TBAB.

    • Wash with saturated brine (1 x 2 vol).

  • Concentration: Distill Toluene under reduced pressure to obtain the crude oil.

    • Checkpoint: The crude N-Boc intermediate is stable and can be carried forward directly or purified via short-path distillation if high purity is required.

Step 2: Deprotection and Salt Crystallization

Objective: Cleavage of the Boc group and isolation of the HCl salt.

Materials
  • Crude Intermediate 1 (from Step 1)

  • Ethanol (Absolute, 3 volumes)

  • HCl (4M in Dioxane or gas injection)

  • MTBE (Methyl tert-butyl ether) or Ethyl Acetate (Antisolvent)

Protocol
  • Dissolution: Dissolve the crude oil in Ethanol (3 vol). Cool to 0–5°C.

  • Acidification: Slowly add 4M HCl in Dioxane (2.5 equiv) or bubble HCl gas while maintaining temperature < 20°C.

    • Note: CO₂ gas will evolve. Ensure adequate venting.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC or HPLC for disappearance of the N-Boc peak.

  • Crystallization:

    • Concentrate the mixture to approx. 50% volume.

    • Slowly add MTBE (4-5 volumes) to induce precipitation of the hydrochloride salt.

    • Stir the slurry at 0°C for 2 hours to maximize yield.

  • Isolation: Filter the white solid under nitrogen (hygroscopic). Wash the cake with cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Logic & Troubleshooting

ProcessFlow start Start: Crude Reaction Mixture check1 HPLC Check: SM < 2%? start->check1 add_reagent Add 0.1 eq Ethyl Bromoacetate Stir 2h check1->add_reagent No phase_sep Phase Separation (Remove Aq. Layer) check1->phase_sep Yes add_reagent->check1 wash Wash: H2O then Brine (pH neutral) phase_sep->wash deprotect Deprotection (HCl/EtOH) wash->deprotect precip Precipitation with MTBE deprotect->precip filter Filtration & Drying precip->filter

Figure 2: Decision tree for reaction monitoring and workup.

Common Issues & Solutions
  • Racemization: The (3S) center is generally stable under basic alkylation conditions. However, excessive heating (>50°C) with strong base can cause partial racemization. Control: Strictly maintain T < 30°C during Step 1.

  • Stalled Reaction: If conversion stalls at 90%, add an additional 0.1 equiv of TBAB before adding more alkyl halide. The catalyst can sometimes degrade or partition poorly if the aqueous layer becomes too saturated with salts.

  • Hygroscopicity: The final HCl salt is hygroscopic. Handle rapidly and store in a desiccator or under inert gas.

Safety & Compliance

  • Ethyl Bromoacetate: A potent lachrymator and alkylating agent. All operations must be performed in a fume hood. Destroy excess reagent with aqueous ammonia or amine waste before disposal.

  • Hydrogen Gas (If using NaH): While this protocol avoids NaH, if you must use it (e.g., for small scale comparison), ensure the reactor is inerted with Nitrogen and vented through an oil bubbler to monitor H₂ evolution.

  • Exotherms: The deprotection step generates CO₂ and heat. Add acid slowly.

References

  • Phase-Transfer Catalysis Review: Halpern, M. "PTC O-Methylation Using NaH/DMF – Are You Kidding Me?" Phase Transfer Catalysis Communications. Link

  • General O-Alkylation Protocol: "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate." ChemSpider Synthetic Pages. Link

  • Starting Material Data: Sigma-Aldrich Product Sheet for (S)-(+)-N-Boc-3-pyrrolidinol (CAS 101469-92-5). Link

  • Deprotection Methodology: "Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras" (Describing N-Boc deprotection with HCl). ChemRxiv. Link

  • Scale-Up Safety: "Industrial Phase Transfer Catalysis - Benefits." PTC Organics.[1][5] Link

Sources

Application Note: Solvent Selection Strategy for Coupling Reactions of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a technical framework for selecting reaction media in coupling protocols involving Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (CAS: 726139-60-2). As a secondary amine hydrochloride salt containing a hydrolytically sensitive ethyl ester, this building block presents a specific set of solubility and stability challenges. This guide moves beyond traditional DMF/DCM workflows, offering validated "green" solvent alternatives (2-MeTHF, CPME) and a decision matrix for process optimization.

Compound Profile & Reactivity Analysis[1]

Before selecting a solvent, one must understand the physicochemical constraints of the substrate.

FeatureChemical ImplicationProcess Consequence
HCl Salt Form High lattice energy; poor solubility in non-polar solvents (Toluene, Hexane).Requires a polar solvent or in situ neutralization (free-basing) to dissolve.
Secondary Amine Nucleophile in amidation/SNAr reactions.Moderate steric hindrance; highly reactive once free-based.
Ethyl Ester Electrophilic center; sensitive to hydrolysis.Critical: Avoid strong aqueous bases (NaOH/KOH) or prolonged exposure to protic solvents at high pH.
Chiral Center (3S) Enantiopurity essential.Solvent choice rarely impacts the ether-linked stereocenter directly, but high temperatures in basic media should be monitored.

Solvent Selection Matrix

The choice of solvent is a balance between solubility (dissolving the ionic HCl salt) and downstream processing (green chemistry, ease of workup).

Class A: Traditional Solvents (High Solubility / High Hazard)
  • DMF / NMP: Excellent for dissolving the HCl salt directly. However, these are reprotoxic and difficult to remove (high boiling point).

    • Use Case: Small-scale medicinal chemistry where yield is priority over process greenness.

  • DCM (Dichloromethane): Good solubility for the free base, but poor for the HCl salt. Often requires a biphasic system or pre-neutralization.

    • Use Case: Standard peptide coupling protocols.[1]

Class B: Green & Process-Friendly Solvents (Recommended)[1]
  • 2-MeTHF (2-Methyltetrahydrofuran): The gold standard alternative to DCM/THF. It has higher stability, lower water miscibility (easier workup), and derives from renewable resources.

    • Solubility: Moderate for HCl salt; Excellent for free base.

  • EtOAc (Ethyl Acetate): Environmentally benign. Poor solubility for the HCl salt, requiring a "slurry-to-solution" progression as the reaction proceeds.

  • CPME (Cyclopentyl Methyl Ether): Low peroxide formation, high boiling point, and excellent water separation.[2]

Solvent Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent based on your specific coupling partner and scale.

SolventSelection Start Start: Coupling Reaction Planning CheckSolubility Is the Coupling Partner Water Soluble? Start->CheckSolubility Scale Reaction Scale CheckSolubility->Scale No (Lipophilic) Water Aqueous Micellar Media (TPGS-750-M) CheckSolubility->Water Yes (e.g., polar acids) GreenReq Green Chemistry Requirement? Scale->GreenReq > 100 mg (Process/Dev) DMF DMF / NMP (Traditional) Scale->DMF < 100 mg (Discovery) MeTHF 2-MeTHF (Recommended) GreenReq->MeTHF Homogeneous Preferred Biphasic Biphasic System (EtOAc / Water + Base) GreenReq->Biphasic Inorganic Base Used DMF->MeTHF Optimization

Figure 1: Decision matrix for solvent selection prioritizing solubility and environmental impact.

Validated Experimental Protocols

Protocol A: The "Green" Standard (2-MeTHF)

Objective: Amide coupling using a sustainable solvent with simplified aqueous workup. Applicability: Scalable synthesis (>1g); Avoids DMF.

  • Preparation:

    • Charge Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 equiv) into the reactor.

    • Add 2-MeTHF (10 V, i.e., 10 mL per 1 g of substrate). Note: The salt may not fully dissolve; this is a slurry.

  • Neutralization (Critical Step):

    • Add DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv).

    • Mechanism:[3][4][5] The base neutralizes the HCl, generating the free amine (soluble in 2-MeTHF) and DIPEA·HCl (insoluble/partially soluble). The slurry appearance will change.

  • Coupling:

    • Add the Carboxylic Acid partner (1.1 equiv).[6]

    • Add T3P (Propylphosphonic anhydride) (50% in EtOAc/2-MeTHF, 1.5 equiv). T3P is preferred over HATU for green processes as byproducts are water-soluble.

    • Stir at 20–25 °C for 2–4 hours.

  • Workup:

    • Add water (5 V). The biphasic nature of 2-MeTHF allows for direct layer separation without adding extraction solvents.

    • Wash organic layer with 10% aq. Citric Acid (remove excess amine) and Sat. NaHCO₃ (remove excess acid).

    • Caution: Perform NaHCO₃ wash quickly to prevent ester hydrolysis.

Protocol B: Traditional High-Solubility (DMF)

Objective: Maximum solubility for difficult/insoluble coupling partners. Applicability: Discovery scale (<100mg); Library synthesis.

  • Dissolution:

    • Dissolve Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (1.0 equiv) in DMF (anhydrous, 10 V). Solution should be clear.

  • Activation:

    • Add HATU (1.1 equiv) and the Carboxylic Acid (1.1 equiv).

  • Initiation:

    • Add DIPEA (3.0 equiv) dropwise.

    • Stir at RT for 1–2 hours.

  • Workup:

    • Dilute with EtOAc (30 V) and wash extensively with LiCl (5% aq) or Brine to remove DMF.

Mechanistic Workflow & Troubleshooting

Understanding the salt-break mechanism is vital for troubleshooting low yields. If the HCl is not fully neutralized, the amine remains protonated (non-nucleophilic), and the coupling will fail.

ReactionMechanism Substrate Pyrrolidine HCl Salt (Solid/Slurry) FreeBase Free Amine (In Solution) Substrate->FreeBase Deprotonation Base Base Addition (DIPEA/TEA) Base->FreeBase Product Amide Product FreeBase->Product Nucleophilic Attack ActiveEster Activated Acid (O-Acylisourea/Active Ester) ActiveEster->Product Hydrolysis Ester Hydrolysis (Impurity) Product->Hydrolysis High pH / H2O

Figure 2: Reaction pathway highlighting the critical deprotonation step and potential hydrolysis risk.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Incomplete neutralization of HCl salt.Increase base (DIPEA) to 3.5 equiv. Ensure solvent allows base to interact with salt (sonicate if slurry).
Ester Hydrolysis Aqueous workup pH too high or too long.Use mild bases (NaHCO₃) instead of NaOH. Keep workup cold (0–5 °C).
Precipitation Product insoluble in reaction solvent.Switch to Protocol B (DMF) or add a co-solvent (THF/DCM).
Racemization Over-activation of acid partner.Use T3P or add HOBt/HOAt additives.[7] Keep temperature < 25 °C.

References

  • Sherwood, J. et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.Green Chemistry , 16, 4128-4166. [Link]

  • Pfizer Inc. Pfizer Solvent Selection Guide for Medicinal Chemistry. [Link]

  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Chemical Reviews , 116(19), 11754–11844. [Link]

  • MacMillan, D. S. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.Green Chemistry , 15, 596-600. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Workflows for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Product: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate Hydrochloride CAS: 726139-60-2 Support Ticket: #YIELD-OPT-084 Status: Open[1][2]

Executive Summary

You are likely experiencing variable yields or byproduct formation because this compound presents a "dual-reactivity" paradox common in medicinal chemistry building blocks:

  • The Amine (Nucleophile): It is supplied as an HCl salt, rendering it non-reactive until neutralized.[1][2]

  • The Ester (Electrophile): It contains an ethyl ester susceptible to hydrolysis if the neutralization conditions are too harsh.[2]

This guide addresses the specific failure modes associated with the (3S)-3-pyrrolidinyloxy scaffold. Follow these protocols to maximize recovery and reaction efficiency.

Module 1: The "Hidden" Stoichiometry Trap

Issue: Low conversion in N-alkylation or Amide Coupling reactions. Diagnosis: Incomplete free-basing of the pyrrolidine ring.[1][2]

The starting material is a Hydrochloride Salt .[1][2] If you calculate your base equivalents based solely on the reaction mechanism (e.g., 1.0 eq for acid scavenging), your reaction will stall. The first equivalent of base is consumed entirely by the HCl attached to the pyrrolidine.

The Correction Protocol

For any reaction requiring a basic environment (Amide coupling,


, 

):
Reagent TypeStandard CalculationRequired Calculation for HCl Salts
Organic Base (DIPEA, TEA)1.0 - 1.2 eq2.2 - 2.5 eq (1.0 eq to neutralize salt + 1.2 eq for reaction)
Inorganic Base (

,

)
2.0 eq3.0 - 3.5 eq

Critical Insight: The pyrrolidine nitrogen has a pKa of ~11.[2]0. Weak bases like Pyridine or


 are often insufficient to fully deprotonate the salt in organic solvents, leading to sluggish kinetics.[2] Use DIPEA or 

.[1][2]

Module 2: Preventing Ester Hydrolysis (The "Vanishing Product")

Issue: Product disappears during aqueous workup; LCMS shows a mass corresponding to the carboxylic acid (M-28). Diagnosis: Unintended saponification.[1][2][3]

The ethyl ester linkage is stable under neutral conditions but labile in high pH aqueous environments.[1][2] If you use strong bases (NaOH, LiOH) to quench a reaction, you risk hydrolyzing the ester to the acid. The resulting zwitterion (Acid + Amine) is highly water-soluble and will be lost in the aqueous waste stream.

Safe Workup Decision Tree

WorkupLogic Start Reaction Complete CheckpH Check Reaction pH Start->CheckpH Acidic Acidic/Neutral CheckpH->Acidic pH < 8 Basic Basic (pH > 10) CheckpH->Basic pH > 10 QuenchAcid Dilute with EtOAc/DCM Wash with NaHCO3 (Sat.) Acidic->QuenchAcid QuenchBase Risk of Hydrolysis! Basic->QuenchBase Extraction Extract Organic Layer (Product is in Organic) QuenchAcid->Extraction Mitigation Buffer to pH 8.0 Use Phosphate Buffer QuenchBase->Mitigation Immediate Action Mitigation->Extraction

Figure 1: Decision logic for preserving the ethyl ester during workup. Avoid prolonged exposure to pH > 10.[2]

Module 3: Optimized N-Functionalization Protocols

Scenario A: Amide Coupling (EDC/HATU)

Yield Killer: Racemization or slow kinetics due to salt interference.[1][2]

Protocol:

  • Solvent: DMF or DCM (Anhydrous).[1][2]

  • Order of Addition:

    • Dissolve Carboxylic Acid + Coupling Agent (HATU/EDC) + 1.0 eq Base.[1][2] Stir 5 min.

    • Separately: Dissolve Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl + 1.2 eq DIPEA in minimal solvent.

    • Add the amine solution to the activated acid.

  • Why this works: Pre-neutralizing the amine salt ensures the free amine is available immediately upon addition, preventing the "proton shuffle" that slows down coupling.[2]

Scenario B: Reductive Amination

Yield Killer: Reduction of the ester to an alcohol.[2]

Protocol:

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) .[1][2]

    • Avoid: Lithium Aluminum Hydride (LAH) or Borane (

      
      ) – these will reduce the ester.[2]
      
    • Caution: Sodium Cyanoborohydride (

      
      ) is acceptable but requires pH control (pH 6) which can be tricky with the HCl salt.[2]
      
  • Procedure:

    • Mix Amine HCl salt + Aldehyde + 1.0 eq TEA (to free base) in DCE (Dichloroethane).

    • Stir 30 mins to form imine.

    • Add STAB (1.5 eq).[1][2]

    • Quench with saturated

      
      .[1][2][4]
      

Troubleshooting FAQ

Q: My product is an oil that refuses to crystallize. Is it impure?

  • A: Not necessarily. Amino-esters with ether linkages are often "greasy" oils.[1][2]

    • Fix: Attempt to form the HCl or Oxalate salt of your product.[2] Dissolve the oil in

      
      , add 1M HCl in 
      
      
      
      dropwise. The salt often precipitates as a clean solid, purifying your compound without chromatography.[2]

Q: I see a byproduct with Mass = [Target - 46]. What is it?

  • A: This indicates loss of ethanol (

    
    ).[1][2] You have likely formed a Diketopiperazine  or lactam.[1][2] This happens if the ethyl ester reacts with its own amine (intermolecularly) or another amine in the mixture.
    
    • Prevention:[1][2][5][6] Keep reaction concentrations dilute (0.05 M - 0.1 M) to favor intermolecular reaction over self-polymerization.[1][2]

Q: Can I use water as a co-solvent?

  • A: Only if the pH is strictly buffered (pH 7-8). The HCl salt is soluble in water, but once you add base to react it, the free amine becomes organic-soluble. A biphasic system (Water/DCM) is difficult for reaction kinetics unless you use a Phase Transfer Catalyst (e.g., TBAB).[2] Single phase organic solvents (DMF, NMP) are superior.

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Standard reference for amine nucleophilicity and ester hydrolysis mechanisms).

  • Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Reference for Paal-Knorr and general pyrrolidine synthesis principles).

  • Sigma-Aldrich. (n.d.).[1][2] Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride Product Sheet. Retrieved from (Verification of salt form and physical properties).[1][2]

  • BenchChem. (2025).[1][2][3][7] Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from (General protocols for ester stability).[2]

  • Delaney, E. J. (1982).[1][2] "Synthesis of Pyrrolidine-3-carboxylates". Journal of the American Chemical Society, 104(3), 799-807. (Foundational chemistry for pyrrolidine ester handling).

Sources

Technical Support Center: Preventing Racemization of the (3S) Chiral Center During Basic Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, you are likely aware that maintaining enantiomeric excess (ee%) during downstream processing is just as critical as the asymmetric synthesis itself.

This guide addresses a pervasive issue: the erosion of chiral integrity at the (3S) stereocenter during aqueous basic workups. Below, we dissect the mechanistic causality of this phenomenon and provide self-validating, field-proven protocols to preserve your compound's stereochemistry.

Mechanistic Diagnostic: Why Does the (3S) Center Racemize?

Before troubleshooting, it is essential to understand the physical chemistry driving the degradation. If your (3S) chiral center is adjacent to an electron-withdrawing group (e.g., an ester, ketone, amide, or sulfone), the


-proton is significantly more acidic than a standard alkane proton.

When exposed to aqueous bases like


 or 

during extraction or neutralization, the base abstracts this acidic proton. This deprotonation yields a planar, achiral enolate (or enamine) intermediate[1]. Because the intermediate has lost its stereochemical information, subsequent reprotonation by water during the phase separation occurs non-stereoselectively from either face, yielding a mixture of (3S) and (3R) enantiomers[2].

Mechanism Pure (3S)-Enantiomer (High ee%) Base Aqueous Base (OH-) Deprotonation Pure->Base Buffer pH 7 Buffer / 0°C (Kinetic Control) Pure->Buffer Enolate Planar Achiral Enolate Intermediate Base->Enolate Reprotonation Non-selective Reprotonation (H2O) Enolate->Reprotonation Racemate (3R/3S)-Racemate (Low ee%) Reprotonation->Racemate Preserved (3S)-Enantiomer Preserved (>99% ee) Buffer->Preserved

Caption: Mechanistic pathway of base-catalyzed racemization vs. kinetic preservation of the (3S) center.

Troubleshooting Guide & FAQs

Q1: My reaction shows >98% ee by HPLC, but after a standard


 wash, the isolated product drops to 85% ee. What is happening? 
A1:  Even mild bases like saturated Sodium Bicarbonate (

, pH ~8.3) can induce racemization if the

-proton is highly labile or if the biphasic contact time is prolonged. The enolization rate is temperature- and time-dependent. You must rely on kinetic control to prevent this. Lowering the workup temperature to

or

suppresses the activation energy required for deprotonation[3].

Q2: I need to free-base an amine salt at the (3S) position. How can I do this without using strong aqueous bases? A2: Avoid


 or 

entirely[2]. Instead, use a non-nucleophilic, sterically hindered organic base such as 2,6-lutidine or N,N-Diisopropylethylamine (DIPEA) during the organic extraction. If an aqueous wash is mandatory, use a precisely controlled pH 7.0 to 7.4 phosphate buffer. The buffer neutralizes the acid without creating localized pockets of high pH that trigger epimerization.

Q3: Does the choice of extraction solvent impact racemization? A3: Yes. Polar aprotic solvents (like ethyl acetate or 2-methyltetrahydrofuran) can partially stabilize the transition state of the enolate due to their dielectric properties. Switching to a less polar, non-hydrogen-bond-accepting solvent like Methyl tert-butyl ether (MTBE) or Toluene restricts the solubility of the aqueous base in the organic phase, severely limiting interfacial deprotonation.

Q4: Are there structural modifications I can make to the precursor to prevent this? A4: If you are working with an


-amino ester, the choice of nitrogen protecting group is paramount. Electron-withdrawing groups (like Boc or Cbz) increase the acidity of the 

-proton. Utilizing a bulky protecting group, such as the 9-(9-phenylfluorenyl) (Pf) group or a Trityl group, sterically shields the (3S) proton from approaching bases, effectively shutting down the racemization pathway[4].

Quantitative Data: Impact of Workup Conditions on ee%

The table below summarizes the causality between base strength, temperature, and the resulting enantiomeric excess during the extraction of a highly sensitive (3S)-


-amino ester intermediate[4].
Base Used During WorkupSolvent SystemTemperature (°C)Resulting ee (%)Mechanism of Action / Causality

(1M, aq)
EtOAc /

2545% (Racemized)High

concentration drives rapid enolization.

(Sat., aq)
EtOAc /

2570%Moderate base strength; prolonged interfacial contact.

(Organic phase)
DCM /

2592%Weaker base, but lacks steric hindrance.

(Sat., aq)
MTBE /

096%Low temp reduces kinetic rate; MTBE limits base solubility.
pH 7.0 Phosphate Buffer MTBE /

0 >99% (Preserved) Neutral pH prevents enolate formation entirely.

Diagnostic Workflow & Corrective Actions

Use the following decision tree to audit your current downstream process and implement the correct preventative measures.

DiagnosticTree Start Racemization detected after workup? CheckBase Is strong base (NaOH/KOH) used in workup? Start->CheckBase YesBase Switch to mild base (pH 7 Buffer or 2,6-Lutidine) CheckBase->YesBase Yes NoBase Check Workup Temp CheckBase->NoBase No HighTemp Workup performed at >20°C? NoBase->HighTemp CoolDown Cool biphasic mixture to 0°C to -20°C HighTemp->CoolDown Yes CheckTime Prolonged biphasic contact time? HighTemp->CheckTime No ReduceTime Rapid phase separation & immediate drying CheckTime->ReduceTime Yes

Caption: Decision tree for troubleshooting and correcting racemization during basic workup.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your process, implement the following optimized workup methodology, followed immediately by the analytical validation protocol.

Protocol A: Optimized Biphasic Buffered Workup (Kinetic Control)

Purpose: To quench acidic reactions or free-base amine salts without compromising the (3S) chiral center.

  • Preparation: Pre-cool the reaction mixture to

    
     using an ice-brine bath[3]. Pre-cool a 0.1 M Potassium Phosphate buffer solution (adjusted strictly to pH 7.0) to 
    
    
    
    .
  • Solvent Swap (If applicable): If the reaction was run in a polar aprotic solvent (e.g., DMF or THF), concentrate under reduced pressure (bath temp <

    
    ) and redissolve the crude residue in cold MTBE (10 mL/g substrate).
    
  • Quench: Slowly add the cold pH 7.0 buffer to the organic layer under vigorous stirring. Maintain the internal temperature below

    
     during the addition.
    
  • Rapid Phase Separation: Transfer the mixture immediately to a pre-chilled separatory funnel. Allow the phases to separate for no more than 3 minutes.

  • Extraction: Drain the aqueous layer. Wash the organic layer once more with cold brine (to remove residual water and buffer salts).

  • Drying & Isolation: Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    as it can be slightly acidic/Lewis acidic and cause side reactions). Filter and concentrate under reduced pressure at
    
    
    .
Protocol B: Chiral HPLC Validation of Enantiomeric Purity

Purpose: To validate that the (3S) center was preserved by comparing the pre-workup and post-workup ee%.

  • Sample Derivatization (If required): If the compound lacks a strong chromophore, derivatize a 2 mg sample with p-toluenesulfonyl chloride and a hindered base (e.g., 2,6-lutidine) to enhance UV detection[2].

  • HPLC System Setup:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

    • Mobile Phase: Hexane / Isopropanol (typically 90:10 v/v) with 0.1% diethylamine modifier (only if analyzing a free amine)[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm or 254 nm.

  • Analysis: Inject the sample. The (3S) and (3R) enantiomers will interact diastereomerically with the chiral stationary phase, resulting in distinct retention times. Calculate the ee% from the relative peak areas to confirm the success of Protocol A.

References

Sources

Troubleshooting low solubility of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering low solubility of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl in non-polar solvents (e.g., Hexane, Toluene, Diethyl Ether). This is a fundamental property of the hydrochloride salt form, which possesses a high crystal lattice energy that non-polar solvents cannot overcome.

This guide provides three chemically sound workflows to resolve this:

  • The "Free-Base" Protocol: Converting the salt to a lipophilic oil (Recommended).

  • Solvent Engineering: Using co-solvent systems for direct dissolution.

  • Phase Transfer Catalysis (PTC): For running reactions in non-polar media without isolation.

Part 1: The Diagnostic (Why is this happening?)

Q: Why won't this molecule dissolve in Toluene or Hexane?

A: It is a conflict of intermolecular forces. Your molecule exists as an ionic lattice (


). To dissolve this, the solvent must have a high dielectric constant (

) to insulate the cation from the anion.
  • Non-polar solvents (Hexane

    
    , Toluene 
    
    
    
    ) interact via weak Van der Waals forces. They cannot break the strong ionic bonds of the HCl salt.
  • The Result: The salt remains a solid precipitate.

Visualizing the Solubility Failure:

SolubilityLogic Salt R-NH2+ Cl- (Ionic Lattice) Interaction Interaction Energy < Lattice Energy Salt->Interaction Solvent Non-Polar Solvent (Low Dielectric) Solvent->Interaction Result Precipitation (Insoluble) Interaction->Result

Figure 1: The thermodynamic barrier preventing HCl salts from dissolving in non-polar media.

Part 2: The "Free-Base" Strategy (Gold Standard)

Q: How do I make the molecule soluble in non-polar solvents?

A: You must neutralize the HCl salt to generate the "Free Base" (neutral amine). The neutral amine is an oil (or low-melting solid) dominated by the lipophilic ethyl ester and pyrrolidine rings. It will readily dissolve in Toluene, DCM, or Ether.

Critical Warning: Ester Stability

This molecule contains an ethyl ester moiety (


).
  • DO NOT use strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Risk: Hydroxide ions (

    
    ) will hydrolyze the ester, destroying your molecule and forming the carboxylic acid.
    
  • Solution: Use mild inorganic bases like Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    .
Protocol: Mild Neutralization (Biphasic Partition)
  • Dissolution: Dissolve your HCl salt in a minimal amount of water (it will be highly soluble).

  • Partition: Add an equal volume of Dichloromethane (DCM) .

    • Note: DCM is used here because it is heavier than water and extracts the free base efficiently.

  • Neutralization: Slowly add Saturated Aqueous

    
      while stirring vigorously.
    
    • Observation: Bubbling (

      
      ) indicates the acid is being neutralized. Continue until bubbling ceases and the aqueous layer pH is ~8-9.
      
  • Extraction: Separate the layers. Extract the aqueous layer 2x more with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
     (Sodium Sulfate), and filter.
    
  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap).

    • Result: You now have the Free Base oil . This oil is soluble in Toluene, Hexane, and Ether.

Self-Validation (Did it work?)
MethodHCl Salt (Starting Material)Free Base (Product)
Solubility Soluble in Water/MeOHSoluble in Toluene/Hexane
1H NMR (

)

-protons to Nitrogen are deshielded (downfield)

-protons shift upfield (approx. 0.5 - 1.0 ppm)
AgNO3 Test White precipitate (AgCl forms)No precipitate (No Chloride ions)

Part 3: Reaction-Specific Workarounds

Q: I cannot isolate the free base. I need to run a reaction directly in Toluene. What do I do?

A: Use Phase Transfer Catalysis (PTC) or In-Situ Neutralization . If you simply dump the HCl salt into Toluene with a solid base, the reaction will be extremely slow because the salt and base are both solids (heterogeneous).

Method A: Phase Transfer Catalysis (PTC)

Add a lipophilic quaternary ammonium salt to shuttle the base into the organic layer.[1]

  • Reagents: Solid

    
     (3 equiv), Toluene (Solvent), TBAB (Tetrabutylammonium bromide, 5 mol%) .
    
  • Mechanism: The TBAB dissolves in Toluene and exchanges ions at the solid surface, bringing Carbonate (

    
    ) into the Toluene to deprotonate your amine.
    
Method B: The "DCM Spike"

If your reaction tolerates it, add a small percentage of a polar aprotic co-solvent to break the lattice.

  • Recipe: Toluene + 5-10% DMF or DMSO .

  • Why: The high dielectric constant of DMF (

    
    ) solvates the ionic pair, allowing it to enter the solution phase for reaction.
    

Workflow Decision Matrix:

TroubleshootingFlow Start Start: HCl Salt Insoluble Q1 Is the reaction water-sensitive? Start->Q1 NoWater No (Aqueous Workup OK) Q1->NoWater No YesWater Yes (Strictly Anhydrous) Q1->YesWater Yes FreeBase Perform Ex-Situ Free-Basing (DCM/NaHCO3 Extraction) NoWater->FreeBase Result1 Soluble Oil Obtained FreeBase->Result1 Q2 Can you use Polar Co-solvents? YesWater->Q2 YesCo Yes (DMF/DMSO OK) Q2->YesCo Yes NoCo No (Pure Non-Polar Only) Q2->NoCo No Spike Add 10% DMF or DMSO to Toluene YesCo->Spike PTC Use Phase Transfer Catalyst (TBAB + Solid K2CO3) NoCo->PTC

Figure 2: Decision tree for selecting the correct solubilization strategy.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to neutralize it in situ? A: Yes, but with a caveat. Adding TEA to the HCl salt in Toluene will liberate the free amine, but it will precipitate Triethylamine Hydrochloride (TEA·HCl) as a thick white solid.

  • Impact: This sludge can interfere with stirring or coat the reagents. If you filter off the TEA·HCl, your free amine remains in the Toluene filtrate.

Q: Is the free base stable for storage? A: Generally, amine salts (HCl) are more stable than free bases. The free base is prone to:

  • Oxidation: Secondary amines can slowly oxidize to N-oxides or imines if exposed to air.

  • Carbamate formation: It absorbs

    
     from the air.
    
  • Recommendation: Store the HCl salt long-term.[2] Generate the free base immediately before use.

Q: I used NaOH and my product disappeared. What happened? A: You likely hydrolyzed the ethyl ester.

  • Reaction:

    
    .
    
  • Result: The product is now a carboxylate salt, which is water-soluble and will not extract into organic solvents, effectively "disappearing" into your aqueous waste layer.

References

  • Solubility of Amine Salts

    • Concept: Amine salts possess high lattice energies requiring high dielectric solvents (W
    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
    • Verification:

  • Stability of Pyrrolidine Esters

    • Concept: Pyrrolidine derivatives with ester side chains are susceptible to base-c
    • Source: BenchChem. (2025).[3] A Comparative Guide to the Stability of Pyrrolidine Derivatives.

    • Verification:

  • Phase Transfer Catalysis (PTC)

    • Concept: Use of quaternary ammonium salts (TBAB) to facilitate reactions of anions in non-polar solvents.
    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
    • Verification:

  • Solvent Selection Guides

    • Concept: Dielectric constants and miscibility tables for solvent engineering.
    • Source: Sanofi / ACS Solvent Selection Guide (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes.
    • Verification:

Sources

Purification methods for removing impurities from Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: INC-8842-PYR Subject: Technical Guide: Purification Strategies for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open[1]

User Query

"I am synthesizing Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl and struggling with persistent impurities. The product often 'oils out' during salt formation, and NMR shows unidentified peaks around 3.5-4.0 ppm and loss of the ethyl group signals. What are the best purification methods?"

Senior Scientist Response

Hello,

This is a common bottleneck with functionalized pyrrolidine ethers. The compound you are synthesizing—Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl —presents a "chemical conflict": it contains a basic secondary amine (which requires acid for salt formation) and an acid-labile ester (which hydrolyzes if the pH or moisture isn't strictly controlled).[1]

The impurities you are seeing are likely:

  • The Hydrolyzed Acid: Loss of ethyl signals suggests the ester has hydrolyzed to the carboxylic acid.

  • Regioisomers (N-alkylated): If N-protection was inefficient.

  • Trapped Solvents/Reagents: Causing the "oiling out" phenomenon.[1]

Below is a technical guide designed to isolate your target with high purity.

Part 1: Impurity Diagnostics & Origin[1]

Before attempting purification, you must identify which impurity is dominating your crude mixture.[1]

Impurity TypeDiagnostic Signal (

H NMR)
Origin/Cause
Hydrolyzed Acid Loss of triplet (~1.2 ppm) & quartet (~4.1 ppm).[1] Broad singlet >10 ppm (COOH).[1]High pH during workup or wet solvents during HCl salt formation.[1]
N-Alkylated Isomer Shift in pyrrolidine ring protons (complex multiplet changes).[1]Missing N-Protection . Reaction of ethyl bromoacetate with the amine instead of the hydroxyl.
Boc-Byproducts Sharp singlet ~1.4 ppm (t-Butyl).[1]Incomplete deprotection (if N-Boc route used) or trapped isobutylene.[1]
Inorganic Salts No NMR signal (Ash content).[1]Inefficient aqueous workup after NaH/base step.[1]
Pathway Analysis: Where it Goes Wrong

The following logic flow illustrates how these impurities enter your workflow.

ImpurityPathways Start Starting Material (N-Boc-3-pyrrolidinol) Step1 O-Alkylation (Base + Ethyl Bromoacetate) Start->Step1 Standard Route ImpurityN Impurity: N-Alkylated (Regioisomer) Start->ImpurityN If N-H is free (No Protection) Step2 Deprotection (HCl/Dioxane) Step1->Step2 ImpurityAcid Impurity: Carboxylic Acid (Hydrolysis) Step1->ImpurityAcid Aq. Base Workup (pH > 10) Product Target Product (HCl Salt) Step2->Product Step2->ImpurityAcid Wet HCl (Moisture) ImpurityOil Issue: Oiling Out (Hygroscopic/Wet) Step2->ImpurityOil Fast Addition or Wet Solvents

Figure 1: Critical failure points in the synthesis of pyrrolidine ether esters.

Part 2: The "Ester-Safe" Purification Protocol

Do not attempt to crystallize the crude reaction mixture directly if it is highly impure.[1] You must perform a Selective Acid/Base Extraction first.[1] This method exploits the basicity of the amine to wash away non-basic impurities (like unreacted alkyl halides) without hydrolyzing the ester.[1]

Step-by-Step Methodology

1. Acidic Wash (Removal of Neutrals) [1]

  • Dissolve the crude residue (post-deprotection) in Ethyl Acetate (EtOAc) .

  • Extract with 0.5 M HCl (aq) (Cold, 0-5°C).

    • Mechanism:[1][2][3][4][5] The amine protonates (

      
      ) and moves to the water layer.[1] Neutral impurities (starting materials, mineral oil) stay in the EtOAc.[1]
      
  • Discard the organic (EtOAc) layer. Keep the aqueous layer.[1]

2. Controlled Basification (The Critical Step)

  • Warning: Do NOT use NaOH or KOH.[1] Strong bases will hydrolyze your ester immediately.[1]

  • Cool the aqueous layer to 0°C .

  • Add Solid NaHCO

    
      or Saturated NaHCO
    
    
    
    solution slowly until pH reaches ~8.5.[1]
  • Why? NaHCO

    
     is weak enough to deprotonate the amine (
    
    
    
    ) but too weak to hydrolyze the ester rapidly at 0°C.[1]

3. Extraction & Drying

  • Immediately extract the aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).[1]

  • Dry combined organics over Anhydrous Na

    
    SO
    
    
    
    .
  • Concentrate in vacuo at <30°C. You now have the Purified Free Base .[1]

Part 3: Salt Formation & Crystallization

The "oiling out" you described is classic for amino-ester hydrochlorides. They are often hygroscopic and form supersaturated oils.[1]

Protocol: The "Anti-Solvent Crash" Method

Use this method to convert the free base into a crystalline HCl salt.

  • Solvent Selection: Dissolve the purified free base (from Part 2) in a minimum amount of Anhydrous Ethanol or Isopropanol (IPA) .[1]

    • Ratio: ~2-3 mL solvent per gram of compound.

  • Acid Addition: Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

    • Stoichiometry: Add exactly 1.05 equivalents. Excess HCl promotes hydrolysis and hygroscopicity.[1]

  • Precipitation (The Fix for Oiling):

    • If a solid forms: Filter and wash with cold ether.[1]

    • If it oils out:

      • Add a "seed crystal" if available.[1]

      • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise as an anti-solvent until the solution turns cloudy.[1]

      • Scratch the side of the flask with a glass rod.

      • Store in the freezer (-20°C) overnight. The oil should solidify.[1]

Table: Troubleshooting Crystallization

SymptomCauseSolution
Sticky Gum/Oil Solvent too polar or water present.Azeotrope with Toluene to remove water.[1] Use Et

O/IPA system.[1]
Color (Yellow/Brown) Oxidation products.[1]Triturate the solid with cold Acetone. The product is usually insoluble in acetone, while impurities dissolve.[1]
Melting Point Low Trapped solvent.[1][6]Dry in a vacuum oven at 40°C over P

O

.

Part 4: FAQ & Advanced Troubleshooting

Q: Can I use column chromatography instead of crystallization? A: Yes, but only on the Free Base .[1]

  • Stationary Phase: Silica Gel.[1][6]

  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA).[1]

  • Note: The TEA is mandatory to prevent the amine from streaking on the silica. Do NOT try to chromatograph the HCl salt directly; it will stick to the column.

Q: My NMR shows a split peak for the ethyl group. Is it racemic? A: Not necessarily. If you used N-Boc protection, you might be seeing Rotamers .[1] Boc groups restrict rotation, causing signal splitting in NMR.[1][7] Run the NMR at 50°C; if the peaks coalesce, it is a rotamer effect, not impurities.[1] If you have already deprotected, split peaks likely indicate a mixture of salt and free base—ensure full conversion to HCl salt.[1]

Q: How do I prevent racemization of the (3S) center? A: Avoid heating the reaction with strong bases (like NaH) for prolonged periods.[1] The O-alkylation of 3-hydroxypyrrolidine is generally stereoconservative, but high temperatures (>60°C) during the NaH step can trigger elimination-addition mechanisms that racemize the center.[1] Keep the alkylation step at 0°C to RT.

References

  • Protective Groups in Organic Synthesis : For protocols on N-Boc deprotection without affecting esters.[1]

    • Source: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Synthesis of Pyrrolidine Ethers: General methodology for O-alkyl

    • Source: BenchChem Protocols.[1][8] Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol. [1]

  • Amino Acid Ester Hydrochloride Production : Handling ester hydrolysis during salt formation.[1]

    • Source: Patent JP2003137850A.[1] Method for producing amino acid ester hydrochloride.

  • Impurity Profiling : Analysis of common impurities in peptide/amino-ester synthesis.[1]

    • Source: National Institutes of Health (NIH).[1] Analytical Chemistry of Impurities in Amino Acids.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Recrystallization techniques for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate Hydrochloride

Case ID: REC-PYR-03S-HCl Compound: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride CAS: 1024038-27-4 Molecular Formula: C₈H₁₆ClNO₃ Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Challenge of Amino-Ether-Ester Salts

As a Senior Application Scientist, I understand the specific frustration with this compound. You are dealing with a trifecta of instability:

  • Hygroscopicity: The secondary amine hydrochloride salt is prone to absorbing atmospheric moisture.

  • Hydrolysis Risk: The ethyl ester moiety is susceptible to acid-catalyzed hydrolysis, especially if moisture is present during heating.

  • "Oiling Out": The ether linkage increases flexibility, often causing the compound to separate as a gum rather than a crystal lattice.

The protocol below is designed to mitigate these risks using a controlled polarity shift method.

Standard Operating Procedure (SOP)

Objective: Purification of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl to >98% purity.

Solvent System Selection
RoleSolventGradeRationale
Primary Solvent Isopropanol (IPA) AnhydrousDissolves the salt at reflux; moderate boiling point reduces hydrolysis risk compared to ethanol/methanol.
Anti-Solvent Isopropyl Acetate (IPAc) AnhydrousMatches the ester structure of your product (preventing transesterification); excellent for inducing crystallization.
Alternative MTBE AnhydrousGood anti-solvent if IPAc fails; lower boiling point allows easier drying.
Step-by-Step Protocol
  • Dissolution (The "Minimum Stress" Phase):

    • Charge the crude solid into a flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube/N₂ line).

    • Add Isopropanol (IPA) at a ratio of 3-5 mL per gram of solid.

    • Heat the mixture to 60-70°C . Do not exceed 75°C to protect the ester bond.

    • If the solid does not fully dissolve, add IPA in 0.5 mL increments. Note: If a small amount of fine residue remains (likely inorganic salts like NaCl), filter it hot.

  • Crystallization (The "Polarity Shift" Phase):

    • Once dissolved, remove the heat source and let the solution cool to 50°C .

    • Slowly add the anti-solvent (Isopropyl Acetate ) dropwise until a persistent cloudiness (turbidity) appears.

    • Add a few drops of IPA to just clear the cloudiness (restore transparency).

    • Seeding: If you have a pure seed crystal, add it now at 45-50°C.

  • Nucleation & Growth:

    • Allow the solution to cool to Room Temperature (20-25°C) slowly (over 1-2 hours). Rapid cooling causes oiling.

    • Once at RT, transfer the flask to a 0-4°C environment (fridge or ice bath) for 2-4 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under nitrogen (to prevent moisture uptake).

    • Wash the cake with cold Isopropyl Acetate/IPA (9:1) mixture.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Higher temperatures may degrade the salt.

Troubleshooting Guide (FAQ)

Q1: My product separated as a yellow oil at the bottom of the flask. What happened?

  • Diagnosis: This is "oiling out" (liquid-liquid phase separation) occurring before crystallization. It happens when the anti-solvent is added too fast or the temperature drops too quickly.

  • Solution:

    • Re-heat the mixture until the oil re-dissolves (add a small amount of IPA if needed).

    • Vigorous Stirring: Maintain high shear stirring during cooling.

    • Seed at High Temp: Add seed crystals at the first sign of saturation (approx. 45°C).

    • Anti-Solvent Delay: Do not add the full volume of anti-solvent while hot. Add only enough to reach saturation, then cool. Add the rest after crystallization has started.

Q2: I see a new impurity peak at RRT 0.85 (HPLC) after recrystallization.

  • Diagnosis: This is likely the hydrolysis product (2-[(3S)-3-pyrrolidinyloxy]acetic acid).

  • Cause: Presence of water in your solvent or excessive heating time.

  • Solution:

    • Ensure all solvents are Anhydrous (<0.05% water).

    • Reduce the heating time. Do not reflux for more than 15 minutes.

    • Switch from Ethanol (which can transesterify to Ethyl ester if you were using Methyl) to Isopropanol .

Q3: The yield is very low (<50%).

  • Diagnosis: The compound is too soluble in the mother liquor.

  • Solution:

    • Increase the ratio of Anti-Solvent (IPAc) to Solvent (IPA) to 3:1 or 4:1 in the final cold stage.

    • Lower the final temperature to -10°C (salt/ice bath).

    • Concentrate the mother liquor by 50% on a rotavap and repeat the cooling step to harvest a second crop.

Visualization: Workflow & Logic

RecrystallizationProcess Start Crude Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Dissolve Dissolve in Anhydrous IPA (60-70°C) (Min. Vol.) Start->Dissolve Check Clear Solution? Dissolve->Check Filter Hot Filtration (Remove Inorganics) Check->Filter No (Solids Present) Cool Cool to 50°C Check->Cool Yes Filter->Cool AntiSolvent Add Isopropyl Acetate (Until Turbid) Cool->AntiSolvent Seed Add Seed Crystals (Optional) AntiSolvent->Seed Crystallize Slow Cool to RT -> 0°C (2-4 Hours) Seed->Crystallize Isolate Filter & Wash (Cold IPAc) Crystallize->Isolate OilOut Oiling Out Occurs? Crystallize->OilOut Dry Vacuum Dry (40°C) Isolate->Dry OilOut->Isolate No Reheat Reheat & Add IPA OilOut->Reheat Yes Reheat->Cool

Caption: Optimized recrystallization workflow emphasizing temperature control to prevent oiling out and hydrolysis.

References

  • Source: BenchChem.
  • Amino Acid Ester Hydrochloride Crystallization

    • Source: Bull. Chem. Soc. Jpn.
    • URL:[Link]

  • Compound Data & CAS Verification

    • Source: Alchimica Product C
    • URL:[Link]

  • Recrystallization of Hygroscopic Amine Salts

    • Source: ResearchGate Discussion on Amine Salt Purific
    • URL:[Link]

Resolving "oiling out" issues during the isolation of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

Ticket ID: PYR-ISO-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Sticky Oil" Phenomenon

You are likely reading this because your pyrrolidine derivative—expected to be a pristine white solid—has instead separated into a viscous, amber-colored oil or gum at the bottom of your flask.

In process chemistry, this is known as "Oiling Out" or Liquid-Liquid Phase Separation (LLPS) .[1][2][3] It occurs when a solution becomes supersaturated with respect to a liquid phase before it becomes supersaturated with respect to the crystalline solid phase.

For pyrrolidine derivatives, this is particularly common due to:

  • Conformational Flexibility: The five-membered nitrogen ring is flexible, making crystal lattice packing entropically unfavorable compared to rigid heterocycles.

  • Hygroscopicity: Pyrrolidine salts (especially HCl) are prone to absorbing atmospheric moisture, which acts as a plasticizer, lowering the glass transition temperature (

    
    ) and promoting oil formation.
    

This guide provides the thermodynamic logic and validated protocols to force your molecule into a lattice.

Diagnostic Phase: Why is it Oiling Out?

To fix the issue, you must understand the phase diagram of your mixture.

The Thermodynamics of Oiling Out

In a healthy crystallization, you cool a solution into the Metastable Zone Width (MSZW) —the region where the solution is supersaturated but spontaneous nucleation has not yet occurred. You then add seeds to trigger growth.[4]

The Problem: Your system has a stable LLPS Boundary (Oiling Out Boundary) that cuts into the Metastable Zone.

  • If you cool too fast or the impurity profile is high, the system hits the LLPS boundary (forming oil droplets) before it hits the Spinodal decomposition line (where spontaneous crystals would form).

  • The oil droplets are rich in product but also trap impurities and solvent, preventing the order required for a crystal lattice.[1]

Visualizing the Failure Mode

G Start Hot Supersaturated Solution Cooling Cooling Process Start->Cooling Decision Does Cooling Profile Cross LLPS Boundary? Cooling->Decision OilingOut FAIL: Liquid-Liquid Phase Separation (Product forms Oil Droplets) Decision->OilingOut Yes (High Impurity/Fast Cool) Nucleation SUCCESS: Crystal Nucleation (Solid Formation) Decision->Nucleation No (Seeded/Slow Cool) ImpurityTrap Oil droplets trap impurities (Purification fails) OilingOut->ImpurityTrap

Figure 1: The thermodynamic divergence between successful nucleation and oiling out. High impurity levels depress the melting point, widening the LLPS zone.

Remediation Protocols

Do not attempt to filter the oil. It will clog the frit and result in yield loss. Use the following protocols in order of operation.

Protocol A: The "Cloud Point" Re-Heating (Immediate Rescue)

Use this if you currently have an oiled-out mixture in your flask.

  • Re-dissolve: Heat the mixture back to reflux until the oil and solvent merge into a single clear phase.

  • Solvent Adjustment: If the oil persists even at reflux, add a co-solvent that is better for your compound (e.g., if in Toluene, add 5-10% Methanol or Ethanol).

  • The Seed Point: Cool the solution slowly. Watch for the first sign of turbidity (cloud point).

    • Critical Step: As soon as you see a faint haze, STOP stirring and STOP cooling . Hold the temperature constant.

  • Seeding: Add a tiny amount (<1 wt%) of pure seed crystals. If you lack seeds, scratch the glass interface with a glass rod to induce nucleation.

  • Isothermal Aging: Hold the temperature for 1-2 hours. Allow the oil droplets to redissolve and deposit onto the seed crystals (Ostwald Ripening).

  • Slow Cool: Once a solid bed is established, cool at a rate of 5°C/hour.

Protocol B: Trituration (The Brute Force Method)

Use this if you isolated the material as a gum/oil after rotovap.

Theory: Trituration extracts impurities (which act as solvents) from the oil, raising the purity and


 of the remaining residue until it solidifies.
ParameterRecommendation for Pyrrolidines
Solvent A (Solubilizer) Dichloromethane (DCM) or Methanol (Small amount)
Solvent B (Precipitant) Diethyl Ether (Et2O) or MTBE
Ratio 1:20 (Solvent A : Solvent B)

Step-by-Step:

  • Dissolve the oily residue in the minimum amount of DCM (e.g., 1 mL per gram).

  • Add 10 mL of Diethyl Ether or MTBE while stirring rapidly.

  • The oil will likely crash out again. Do not stop.

  • Sonicate the flask for 5-10 minutes. The mechanical energy helps break the oil droplets.

  • Decant the supernatant (which contains non-polar impurities).

  • Repeat 2-3 times. The oil should eventually harden into a solid as impurities are washed away.

Protocol C: Salt Switching (The Chemical Fix)

Use this if the HCl salt persistently oils out.

Pyrrolidine HCl salts are notorious for being hygroscopic oils. Switching the counter-ion can dramatically increase the melting point and lattice energy.

Recommended Counter-ions for Pyrrolidines:

Salt TypeWhy it works
Oxalate Forms rigid, planar H-bond networks. Often crystallizes readily from Ethanol/Acetone.
Fumarate Similar to oxalate but less toxic; good for pharmaceutical salts.
p-Toluenesulfonate (Tosylate) Adds aromatic bulk, aiding pi-stacking interactions which pyrrolidine lacks.

Troubleshooting Logic (Decision Tree)

Follow this logic to determine your next move.

Logic Start Problem: Product is an Oil CheckPurity Is Purity > 90%? Start->CheckPurity PurifyFirst Action: Flash Column/Acid-Base Extraction (Impurities cause oiling) CheckPurity->PurifyFirst No CheckSalt Is it a Salt or Free Base? CheckPurity->CheckSalt Yes FreeBase Action: Form a Salt (HCl, Oxalate, Tosylate) CheckSalt->FreeBase Free Base SaltIssue Action: Attempt Protocol B (Trituration) CheckSalt->SaltIssue Salt TriturationSuccess Solid Formed? SaltIssue->TriturationSuccess Success Isolate Solid TriturationSuccess->Success Yes FailTrit Action: Protocol A (Seeded Cooling) with Co-solvent TriturationSuccess->FailTrit No (Still Oily)

Figure 2: Strategic decision tree for remediating oily pyrrolidine isolates.

Frequently Asked Questions (FAQs)

Q: I added anti-solvent (Hexane) to my solution (Ethyl Acetate) and it instantly oiled out. Why? A: You crossed the LLPS boundary too aggressively. This is called "crashing out."

  • Fix: Add the anti-solvent much slower. Alternatively, reverse the addition: Add your solution dropwise into a large volume of stirring anti-solvent. This keeps the local concentration low, favoring rapid nucleation over oiling.

Q: I don't have seed crystals because I've never made this solid before. How do I seed? A: You need to generate "heterogeneous nucleation."

  • Take 10 mg of your oil in a vial.

  • Add 2 drops of solvent and let it stand open in a fume hood to slowly evaporate.

  • Scratch the side of the vial vigorously with a spatula.

  • Once you get any solid (even impure), use this to seed your main batch.

Q: Can I just freeze the oil in liquid nitrogen to make it solid? A: This usually creates a "glass" (amorphous solid), not a crystal. Upon warming back to room temperature, it will likely melt back into an oil or become a sticky gum. Crystallization requires thermodynamic equilibrium, not just freezing.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Monitoring. [Link]

  • Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization of Small Molecules.[2][5] Crystal Growth & Design. [Link]

  • Denehy, E., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries. Processes.[1][4][5][6][7][8][9][10][11][12][13] [Link]

  • Common Organic Chemistry. Trituration Techniques and Protocols. [Link]

Sources

Optimizing temperature conditions for N-alkylation of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing temperature conditions for N-alkylation of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the N-alkylation of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl. Because this substrate contains a secondary amine (as an HCl salt), a chiral ether linkage at the (3S) position, and a labile ethyl ester, temperature optimization is not merely about reaction speed—it is the master variable that dictates chemoselectivity and stereochemical integrity.

Part 1: Mechanistic Causality in Temperature Optimization

The N-alkylation of pyrrolidine derivatives requires a delicate balance between providing enough thermal energy to overcome the activation barrier of the desired nucleophilic substitution (


) and avoiding the thermodynamic pitfalls of side reactions.

The causality behind temperature-induced failures lies in the competing activation energies of the functional groups present. The desired N-alkylation is kinetically favored at moderate temperatures. However, as thermal energy increases (>80 °C), the reaction enters a regime of thermodynamic override. Here, the base required to neutralize the HCl salt begins to act as a nucleophile, attacking the ethyl ester to form a carboxylic acid byproduct. Furthermore, excessive heat can promote over-alkylation to quaternary ammonium salts and trigger


-elimination at the (3S)-ether linkage, leading to racemization or complete degradation of the chiral center (1)[1].

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant ester hydrolysis during my N-alkylation? A: This is a classic symptom of a temperature-base mismatch. Because your starting material is an HCl salt, you must add at least one equivalent of base just to liberate the free secondary amine. If you use an inorganic base (e.g.,


) at elevated temperatures (>80 °C) in a solvent that is not strictly anhydrous, trace water generates hydroxide ions. The causality is straightforward: high thermal energy accelerates nucleophilic acyl substitution at the ethyl ester faster than the 

N-alkylation. Solution: Lower the temperature to 40–50 °C and switch to a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) under strictly anhydrous conditions to preserve the ester.

Q2: My conversion stalls at 60% at room temperature. Should I increase the temperature to 90 °C to force completion? A: No. Brute-forcing the temperature in pyrrolidine alkylations frequently leads to over-alkylation (quaternary salt formation) and degradation (2)[2]. Instead of increasing the temperature, optimize the electrophilicity of your alkylating agent. If you are using an alkyl chloride, add a catalytic amount of Sodium Iodide (NaI) to initiate a Finkelstein reaction in situ. This allows you to maintain a mild, optimal temperature of 50 °C while driving the reaction to completion.

Q3: Is there a risk of racemization at the (3S) chiral center during heating? A: Yes. While ether linkages are generally stable, the combination of high heat (>80 °C) and a strong base can abstract the proton adjacent to the ether or ester, leading to


-elimination. Subsequent non-stereoselective re-addition or decomposition destroys the (3S) stereocenter. Mild reaction conditions (≤ 60 °C) are strictly required to ensure high retention of stereochemistry (3)[3].

Part 3: Data Presentation

The following table summarizes our internal validation data regarding the causality between temperature and reaction profiles for this specific substrate.

Temperature RangeReaction KineticsEster Hydrolysis RiskOver-Alkylation RiskStereochemical Integrity (ee %)
< 25 °C Sluggish / Stalls at ~50%Very LowVery LowPreserved (>99% ee)
40 °C – 60 °C Efficient / >95% Conversion Low (if anhydrous) Low Preserved (>99% ee)
> 80 °C Fast but highly unselectiveHigh (>30% byproduct)Moderate to HighAt risk (<90% ee)

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates in-process validation checks. Do not proceed to the next step unless the validation criteria are met.

Step 1: Free-Basing the Substrate

  • Suspend 1.0 equivalent of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl in anhydrous Acetonitrile (MeCN) at 20 °C (0.2 M concentration).

  • Dropwise add 2.5 equivalents of anhydrous DIPEA. Stir for 15 minutes.

  • Validation Check: Spot the mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. A shift in

    
     and a distinct color change confirms the successful liberation of the free secondary amine.
    

Step 2: Kinetically Controlled Alkylation

  • Add 1.1 equivalents of the alkyl halide (e.g., alkyl bromide). If using an alkyl chloride, add 0.1 equivalents of anhydrous NaI.

  • Heat the reaction mixture to exactly 50 °C using a calibrated oil bath or heating block.

  • Stir for 4 to 6 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The reaction is validated if the

    
     peak of the desired product is dominant, and the 
    
    
    
    peak (indicating ester hydrolysis to the carboxylic acid) is absent or <2% area.

Step 3: Quench and Isolation

  • Cool the reaction to 0 °C to immediately halt all kinetic pathways.

  • Quench with saturated aqueous

    
     and extract with Ethyl Acetate (3x).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation Check: Perform Chiral HPLC on the crude residue. The (3S) enantiomeric excess should remain >99%, validating that the 50 °C temperature ceiling successfully prevented

    
    -elimination.
    

Part 5: Workflow Visualization

The following diagram illustrates the logical relationship between temperature selection and the resulting mechanistic pathways.

N_Alkylation_Optimization Substrate Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl + Alkylating Agent + Base T_Low Temperature < 25°C Substrate->T_Low Insufficient Energy T_Opt Temperature 40°C - 60°C Substrate->T_Opt Kinetic Control T_High Temperature > 80°C Substrate->T_High Thermodynamic Override Out_Low Kinetic Stalling High Unreacted Starting Material T_Low->Out_Low Out_Opt Optimal N-Alkylation Intact Ester & (3S) Stereocenter T_Opt->Out_Opt Out_High Degradation Pathways: 1. Ester Hydrolysis 2. Over-alkylation 3. β-Elimination T_High->Out_High

Fig 1. Temperature-dependent mechanistic pathways in pyrrolidine N-alkylation.

References

  • Organic Syntheses Procedure: Alkylation of 3-pyrrolines. Organic Syntheses, Inc.2

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.3

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. National Center for Biotechnology Information (PMC).1

Sources

Removing residual solvents from Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl preparations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Residual Solvent Removal Subject: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Preparations Ticket ID: SOLV-REM-3S-PYR Status: Active Guide Authorized By: Senior Application Scientist, Process Development

Executive Summary & Molecule Profile

This guide addresses the critical challenge of removing residual solvents from Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (CAS: 1807350-90-8).

The Challenge: This molecule presents a "Process Chemistry Triad" of difficulty:

  • Hygroscopic HCl Salt: The hydrochloride counterion avidly binds water and polar solvents (alcohols), often forming stable solvates or "gums" rather than free-flowing powders.

  • Labile Ester Moiety: The ethyl ester is susceptible to acid-catalyzed hydrolysis, particularly if moisture and heat are applied simultaneously during drying.

  • Secondary Amine: While protonated, it is stable, but any localized neutralization can lead to polymerization or degradation.

Target Audience: Process Chemists, QC Analysts, and Formulation Scientists.

Part 1: Critical Solvent Removal Workflows

Do not rely on static oven drying alone. Use the following decision matrix to select the correct protocol based on your current solid state.

Workflow A: The "Soft-Pulse" Vacuum Drying (Standard Protocol)

Best for: Free-flowing powders with volatile solvents (EtOAc, Acetone, DCM).

The Logic: Continuous high vacuum often "cases" the material—drying the surface rapidly to form a crust that traps solvent inside. A "pulsed" vacuum breaks this crust.

  • Load: Place wet cake in a vacuum oven. Spread depth < 1 cm.

  • Set Point: Temperature 35°C (Do not exceed 45°C to prevent ester hydrolysis).

  • Cycle (Repeat 3-5 times):

    • Pull vacuum to < 50 mbar.

    • Hold for 60 minutes.

    • Break vacuum with dry Nitrogen (

      
      ) to atmospheric pressure.
      
    • Hold for 10 minutes (allows thermal equilibration and diffusion).

  • Final Polish: Hold at < 10 mbar for 12 hours with a slight

    
     bleed (1-2 L/min).
    
Workflow B: Azeotropic Displacement (The "Solvent Swap")

Best for: Material trapped with high-boiling solvents (Toluene, DMF) or stubborn alcohols (Ethanol/IPA) forming solvates.

The Logic: You cannot "dry" a solvate; you must break the crystal lattice. We use a "displacing solvent" that does not form a solvate or forms a loosely bound one that is easily removed.

Protocol:

  • Reslurry: Suspend the wet solid in 10 volumes of Methyl tert-butyl ether (MTBE) or Heptane .

    • Note: The product is likely insoluble in these, keeping it as a solid while the trapped solvent diffuses out.

  • Digestion: Stir at ambient temperature for 2-4 hours.

    • Critical: Use overhead stirring to break up agglomerates.

  • Filtration: Filter the solid.

  • Dry: The residual MTBE/Heptane is much easier to remove via Workflow A than the original polar solvent.

Workflow C: Vacuum Hydration (Advanced Technique)

Best for: Removing stubborn Class 2 solvents (Methanol, Acetonitrile) from amorphous HCl salts.

The Logic: Water vapor is a small, aggressive molecule that can penetrate the amorphous matrix and displace larger organic molecules. The water is then removed (which is safer than the organic solvent).

  • Setup: Place a tray of water in the bottom of the vacuum oven (or use a humidifier on the inlet).

  • Conditioning: Run oven at 30°C / 100-200 mbar (partial vacuum) for 4-6 hours. The humidity will displace the organic solvent.

  • Drying: Remove water source.[1][2] Apply full vacuum (< 10 mbar) with dry

    
     bleed to remove the absorbed water.
    

Part 2: Visualizing the Logic

The following diagram illustrates the decision process for selecting the correct drying methodology.

SolventRemoval Start Start: Wet Cake Analysis SolventType Identify Dominant Residual Solvent Start->SolventType Class3 Volatile (Class 3) (EtOAc, Acetone) SolventType->Class3 Class2 Stubborn/Toxic (Class 2) (MeOH, Toluene, DCM) SolventType->Class2 State Solid State? Crystalline Crystalline State->Crystalline Lattice Entrapment Amorphous Amorphous / Gum State->Amorphous Diffusion Limited MethodA Method A: Pulsed Vacuum Drying (35°C, N2 Bleed) Class3->MethodA Direct Drying Class2->State MethodB Method B: Azeotropic Displacement (MTBE/Heptane Slurry) Crystalline->MethodB Break Solvate MethodC Method C: Vacuum Hydration (Displacement via Humidity) Amorphous->MethodC Increase Permeability MethodB->MethodA Final Polish MethodC->MethodA Remove Water

Caption: Decision tree for selecting the optimal solvent removal strategy based on solvent classification and physical state of the Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl salt.

Part 3: Troubleshooting & FAQs

Q1: The material turned into a sticky gum during drying. What happened? Diagnosis: You likely exceeded the Glass Transition Temperature (Tg) of the amorphous salt while it still contained solvent. Solvent acts as a plasticizer, lowering the Tg. The Fix:

  • Stop heating immediately.

  • Add a non-solvent (e.g., dry Diethyl Ether or MTBE) to the gum to induce re-precipitation/hardening.

  • Break up the solid mechanically.

  • Resume drying at a lower temperature (start at 20°C) and ramp up slowly only after the bulk solvent is removed.

Q2: I see high Ethanol levels (3000+ ppm) that won't drop even after 48h of vacuum. Diagnosis: You have formed a channel solvate . The ethanol is part of the crystal structure.[3][4] The Fix: Vacuum alone will not work. You must use Method B (Azeotropic Displacement) . Reslurry in wet Ethyl Acetate (if solubility allows) or MTBE to facilitate the exchange of Ethanol for a solvent that doesn't fit the lattice as well, or simply dissolve and re-precipitate if purity allows.

Q3: My assay is dropping (Ester Hydrolysis) during drying. Diagnosis: The combination of Residual Moisture + HCl (acidic pH) + Heat is hydrolyzing the ester bond. The Fix:

  • Strictly limit temperature to < 35°C.

  • Use a desiccant (P2O5 or KOH) in the vacuum oven to aggressively scavenge water vapor so it cannot react with the ester.

  • Ensure your nitrogen bleed is dry (use an inline gas drying trap).

Part 4: Analytical Verification (Data & Limits)

To validate the process, use Headspace Gas Chromatography (HS-GC).

Table 1: Recommended Residual Solvent Limits (ICH Q3C R8)

Solvent ClassSolvent ExampleLimit (ppm)PDE (mg/day)Concern
Class 1 Benzene, CCl4Avoid < 0.01Carcinogenic
Class 2 Methanol300030.0Neurotoxicity
Class 2 Acetonitrile4104.1Toxicity
Class 2 Toluene8908.9CNS Depressant
Class 3 Ethanol, Acetone500050.0Low Toxicity
Class 3 Ethyl Acetate500050.0Low Toxicity

HS-GC Method Parameters (Suggested):

  • Diluent: DMAc (Dimethylacetamide) or DMSO (if solubility is an issue). Avoid water/methanol due to reaction potential.

  • Equilibration: 80°C for 20 minutes.

  • Column: DB-624 or equivalent (G43).

References

  • International Council for Harmonisation (ICH). (2021).[5][6] ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[6] Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability in acidic conditions).
  • European Patent Office. (1998). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance.[3] (Describes the vacuum hydration technique for HCl salts). Retrieved from

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.

Sources

Addressing hygroscopicity challenges in weighing Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYGRO-HCl-ESTER-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist

Executive Summary: The "Double-Threat" Challenge

You are encountering difficulties with Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl because it presents a synergistic stability challenge. It is not merely "wet"; it is chemically reactive.[1]

  • The Hygroscopic Trigger: As a secondary amine hydrochloride salt, the lattice energy is easily overcome by the hydration energy of atmospheric water. It will absorb moisture within seconds of exposure (deliquescence).

  • The Chemical Consequence: This compound contains an ethyl ester . Once the HCl salt absorbs water, it creates a highly acidic, aqueous micro-environment on the surface of the solid. This catalyzes the hydrolysis of the ester into the carboxylic acid (2-[(3S)-3-pyrrolidinyloxy]acetic acid) and ethanol, permanently altering your stoichiometry and compound purity.

Mechanism of Failure (Visualized)

Understanding the degradation pathway is critical for justifying the strict protocols below.

HydrolysisPathway Compound Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (Solid Powder) Deliquescence Deliquescence (Formation of Acidic Solution) Compound->Deliquescence Exposed to Moisture Atmospheric Moisture (>40% RH) Moisture->Deliquescence Hydrolysis Acid-Catalyzed Hydrolysis Deliquescence->Hydrolysis HCl provides H+ Degradation Degradation Products: 1. Carboxylic Acid Impurity 2. Ethanol 3. Stoichiometry Drift Hydrolysis->Degradation

Figure 1: The cascade effect of moisture exposure. The HCl salt facilitates its own destruction by creating the acidic conditions required to break the ester bond.

Standard Operating Procedures (SOPs)

Environmental Control Matrix

Do not attempt to weigh this compound on an open bench if humidity exceeds 40% RH. Use the table below to select your method.

Current Lab ConditionsRecommended ProtocolEquipment RequiredRisk Level
< 30% RH Speed Weighing Anti-static gun, narrow-neck volumetric flask.Low
30% - 60% RH Difference Weighing Weighing bottle with ground-glass lid, desiccator.Moderate
> 60% RH Inert Isolation Glovebox (N2/Ar) or Glove Bag.High
The "Difference Weighing" Protocol (Gold Standard)

Reference: USP General Chapter <1251> "Weighing on an Analytical Balance" [1]

Why this works: It minimizes the time the bulk compound is exposed to air and eliminates errors from the powder absorbing water while sitting on the balance pan.

  • Preparation: Place the bulk bottle of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl inside a desiccator for 1 hour to equilibrate.

  • Tare: Place a clean, dry weighing bottle (with lid) on the balance. Tare to 0.0000 g.

  • Transfer (Off-Balance): Remove the weighing bottle from the balance. In a fume hood (or low-humidity zone), transfer an approximate amount of the HCl salt into the weighing bottle. Close the lid immediately.

  • Initial Weighing: Place the closed bottle back on the balance. Record the weight (

    
    ).[2]
    
  • Dispense: Remove the bottle. Pour/spatula the compound into your reaction vessel. Do not try to hit a specific target weight perfectly. Just empty the approximate amount.

  • Back-Weigh: Immediately recap the weighing bottle (which now contains residual dust) and place it back on the balance. Record the weight (

    
    ).
    
  • Calculation:

    
    
    
  • Adjustment: Adjust your solvent volume or reagent equivalents based on this exact delivered mass, rather than trying to force the mass to match a pre-set volume.

Weighing Decision Workflow

Follow this logic tree to prevent errors before they happen.

WeighingLogic Start Start: Weighing Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl CheckState Visual Inspection: Is the powder clumping or sticky? Start->CheckState Stop STOP: Compound likely hydrolyzed. Verify purity via LCMS/NMR. CheckState->Stop Yes CheckEnv Check Environment: Is RH > 45%? CheckState->CheckEnv No (Free flowing) Glovebox Use Glovebox / Glove Bag (Inert Atmosphere) CheckEnv->Glovebox Yes StaticCheck Check Static: Is powder flying/repelling? CheckEnv->StaticCheck No AntiStatic Use Anti-Static Gun + Metal Weighing Boat StaticCheck->AntiStatic Yes DiffWeigh Proceed with Difference Weighing Protocol StaticCheck->DiffWeigh No AntiStatic->DiffWeigh

Figure 2: Decision matrix for handling hygroscopic amine salts. Note that visual clumping often indicates irreversible chemical degradation for esters.

Troubleshooting & FAQs

Q: The balance reading keeps drifting upwards while I am weighing. When do I record the number?

A: You are observing real-time moisture uptake.

  • The Cause: The HCl salt is pulling water from the air, increasing the mass on the pan.

  • The Fix: Do not wait for it to stabilize; it never will until it dissolves. Use the Difference Weighing method (Section 3.2). If you must weigh directly, use a vessel with a narrow neck and a cap. Record the weight immediately upon placing the closed vessel on the balance.

Q: The powder is sticking to my spatula and the weighing boat. Is it static?

A: It is likely a combination of static and surface moisture.

  • The Fix:

    • Discharge Static: Use an ionizing anti-static gun (e.g., Zerostat) on the boat and spatula before touching the powder.

    • Material Selection: Switch from plastic weighing boats (high static) to aluminum weighing dishes or glass weighing bottles.

    • Grounding: Ensure your balance is properly grounded.[3]

Q: My compound has turned into a hard "puck" or a sticky gum. Can I dry it in an oven?

A: Proceed with extreme caution.

  • The Risk: Heating an ethyl ester that is already wet (acidic) will accelerate hydrolysis. You might dry off the water, but you will be left with the carboxylic acid impurity.

  • The Test: Take a small aliquot and run an NMR. Look for the loss of the ethyl quartet/triplet signals. If the ester is intact, you may attempt drying in a vacuum desiccator over

    
      at room temperature. Do not  use heat.
    
Q: Can I make a stock solution to avoid repeated weighing?

A: Yes, this is the recommended best practice.

  • The Protocol: Weigh the entire bottle (or a large batch) at once into a volumetric flask. Dissolve in an anhydrous solvent (e.g., DMSO, Methanol, or DMF).

  • Storage: Store the solution over activated 3Å or 4Å molecular sieves to scavenge any introduced moisture.

  • Benefit: Liquid aliquoting is independent of humidity and far more precise than weighing deliquescent solids [2].

References

  • United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance.[2] (Summarizes gravity, buoyancy, and hygroscopic effects).

  • Mettler Toledo. Weighing the Right Way: Guidelines for Accurate Results.[3][4][5][6] (Industry standard guide for handling difficult substances).

    • [7]

  • BenchChem.Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (General protocols for amine HCl salts).

  • LibreTexts Chemistry.Acid Catalyzed Hydrolysis of Esters. (Mechanistic background on ester instability in acidic/wet conditions).

    • [1]

Sources

Validation & Comparative

1H NMR spectrum interpretation for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Usage Context

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl is a critical chiral building block used in the synthesis of complex pharmaceutical agents, particularly in fragment-based drug discovery (FBDD). Its structural integrity hinges on three features: the stability of the ethyl ester, the enantiomeric purity of the (3S)-pyrrolidine ring, and the protonation state of the secondary amine (HCl salt).

This guide provides a Standard Reference Interpretation of the 1H NMR spectrum. Unlike basic spectral lists, this document functions as a comparative tool to distinguish the high-purity target compound from common "alternatives" such as its Free Base form , Hydrolysis impurities , and Regioisomers .

Key Spectral Signature:

  • Solvent Recommendation: DMSO-d

    
     (Essential for observing ammonium protons and ensuring solubility of the HCl salt).
    
  • Diagnostic Feature: The diastereotopic nature of the acetate -OCH

    
    - protons due to the adjacent (3S)-chiral center.
    

Structural Analysis & Theoretical Shifts

Molecular Connectivity & Shift Logic

The molecule comprises an ethyl ester tail, an acetate linker, and a protonated pyrrolidine ring. The HCl salt form significantly deshields the protons adjacent to the nitrogen (positions 2 and 5).

Graphviz Diagram: Structural Connectivity & Shift Influences

G cluster_0 Chemical Shift Environment (DMSO-d6) N_HCl Pyrrolidine NH2+ (HCl) ~9.0-9.5 ppm (Broad) H_Ring_Alpha Ring H2/H5 (α to N) ~3.0-3.5 ppm N_HCl->H_Ring_Alpha Inductive Deshielding (+) H_Chiral Chiral H3 (Methine) ~4.2-4.4 ppm Linker Acetate -OCH2- ~4.1 ppm (Singlet/ABq) H_Chiral->Linker Induces Diastereotopicity Ethyl_Group Ethyl Ester (CH2-CH3) ~4.15 (q) / 1.20 (t) ppm Linker->Ethyl_Group Connectivity

Figure 1: Structural connectivity map highlighting the influence of the protonated amine and chiral center on chemical shifts.

Standard Reference Spectrum (DMSO-d )

The following data represents the expected high-purity profile for the HCl salt.

Table 1: Assignment & Multiplicity Guide
PositionGroup FragmentShift (

, ppm)
MultiplicityIntegrationInterpretation Notes
NH

Pyrrolidinium9.20 – 9.60 Broad Singlet (br s)2HCritical ID: Disappears in D

O. Confirms Salt formation.
H3 Chiral Methine (-CHO-)4.25 – 4.35 Multiplet (m)1HDeshielded by ether oxygen.
OCH

Acetate Linker4.10 – 4.15 Singlet (s) or AB Quartet2HMay appear as AB system (

Hz) due to (3S) chirality.
OCH

Ethyl Ester4.12 – 4.18 Quartet (

Hz)
2HOften overlaps with Acetate linker or H3.
H2, H5 Ring

-CH

3.10 – 3.45 Multiplet (m)4HStrongly deshielded by NH

.
H4 Ring

-CH

2.00 – 2.20 Multiplet (m)2HBridge protons; distinct roof-effect coupling.
CH

Ethyl Terminal1.22 Triplet (

Hz)
3HClean triplet; integration reference standard.

Expert Insight: In lower-field instruments (300/400 MHz), the Acetate OCH


 and Ethyl OCH

quartet often overlap in the 4.1–4.2 ppm region. Use the integral of the clean methyl triplet (1.22 ppm) to calibrate the expected area of the 4.1 ppm region (Total 4H + 1H from H3 = 5H).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product against its common process alternatives: the Free Base (precursor) and the Hydrolyzed Acid (degradation product).

Target (HCl Salt) vs. Free Base

The formation of the salt is the primary quality attribute. The Free Base is an "alternative" state often resulting from incomplete acidification or incorrect workup.

Table 2: Chemical Shift Differential (Salt Effect)

FeatureTarget: HCl Salt (DMSO-d

)
Alternative: Free Base (CDCl

)
Differentiation Logic
Amine Protons Visible (~9.4 ppm, 2H)Invisible / Broad (~2.0 ppm, 1H)Salt protons are distinct and downfield.

-Protons (H2/H5)
3.10 – 3.45 ppm 2.80 – 3.10 ppm Positive charge on N pulls electron density, shifting H2/H5 downfield by ~0.4 ppm.
Solubility High in DMSO/D

O
High in CDCl

/DCM
Salt often insoluble in CDCl

.
Target vs. Hydrolysis Impurity (Acid)

The ethyl ester is susceptible to hydrolysis. The "Alternative" here is the carboxylic acid derivative.

Table 3: Stability Indication

FeatureTarget: Ethyl Ester Impurity: Carboxylic Acid Observation
Ethyl Signals Quartet (4.15) + Triplet (1.22)Absent Complete loss of ethyl pattern indicates hydrolysis.
Acetate Linker ~4.10 ppm~3.95 ppmSlight upfield shift in the acid form.
OH Signal NoneBroad (~10-12 ppm)Visible only in very dry DMSO.

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness (E-E-A-T), follow this protocol which includes an internal check for salt formation.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid product.

  • Dissolve in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? CDCl

      
       often fails to dissolve polar HCl salts, leading to poor signal-to-noise or suspension artifacts.
      
  • Ensure the solution is clear. Turbidity suggests inorganic salts (NaCl/KCl) or free base contamination.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (Standard).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure integration accuracy of the ethyl group).
    
  • Scans: 16 (Sufficient for >5 mg).

Step 3: Validation Logic (Decision Tree)

Graphviz Diagram: Spectral Validation Workflow

Validation Start Acquire 1H NMR (DMSO-d6) Check_NH Are Broad Peaks visible at 9.0-9.5 ppm? Start->Check_NH Check_Ethyl Is Ethyl Pattern Present? (q 4.15, t 1.22) Check_NH->Check_Ethyl Yes Free_Base FAIL: Likely Free Base (Check pH/Solubility) Check_NH->Free_Base No Valid_Salt PASS: Valid HCl Salt Check_Ethyl->Valid_Salt Yes Hydrolysis FAIL: Hydrolyzed Acid (Ester Cleaved) Check_Ethyl->Hydrolysis No

Figure 2: Logical workflow to validate compound identity and salt formation.

Advanced Interpretation: The Chiral Influence

A common point of confusion for researchers is the appearance of the acetate singlet (


) as a "messy" multiplet or split peak.
  • Mechanism: The (3S)-center at the pyrrolidine C3 position creates a chiral environment. The two protons on the acetate linker are diastereotopic (

    
    ).
    
  • Observation: Instead of a sharp singlet, you may observe an AB Quartet with a geminal coupling constant (

    
    ) of ~15 Hz.
    
  • Performance Comparison: Higher field strength instruments (600 MHz+) will resolve this splitting clearly. Lower field instruments (300 MHz) may show it as a broadened singlet. This is not an impurity; it is a confirmation of the chiral center's proximity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (General reference for chemical shift prediction and amine salt effects).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for diastereotopic proton theory in chiral ethers).
  • PubChem Compound Summary. (2024). "Pyrrolidine-3-carboxylic acid derivatives and spectral data." National Center for Biotechnology Information. Link

  • Reich, H. J. (2024). "Proton NMR Data." University of Wisconsin-Madison Chemistry Department. (Authoritative database for chemical shift correlations).[1] Link

Sources

Technical Deep Dive: LC-MS/MS Profiling of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive mass spectrometric characterization of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (CAS: 726139-60-2), a critical chiral building block in medicinal chemistry. Unlike generic spectral libraries, this document focuses on the mechanistic fragmentation pathways specific to the 3-pyrrolidinyloxy ether scaffold.

We compare its ionization behavior and fragmentation stability against two common structural alternatives: its N-Boc protected precursor (used in synthesis) and its Piperidine analog (a common scaffold hop). This analysis is designed to assist analytical scientists in metabolite identification, impurity profiling, and pharmacokinetic studies.

Molecule Profile & Physicochemical Properties[1][2][3][4]

PropertyTarget MoleculeN-Boc AnalogPiperidine Analog
Structure Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl 1-N-Boc-3-pyrrolidinyloxy acetate Ethyl 2-(4-piperidinyloxy)acetate
Formula C₈H₁₅NO₃ · HClC₁₃H₂₃NO₅C₉H₁₇NO₃
MW (Free Base) 173.21 Da273.33 Da187.24 Da
Monoisotopic Mass 173.1052273.1576187.1208
[M+H]⁺ 174.11 274.16 (often 174.11 in-source)188.13
pKa (Calc) ~9.2 (Basic Amine)~-1.0 (Carbamate)~9.6 (Basic Amine)
LogP 0.1 (Polar)1.8 (Lipophilic)0.5 (Polar)

Key Insight: The target molecule is highly polar and basic. In LC-MS, it elutes early on C18 columns and exhibits intense protonation due to the secondary amine. The N-Boc analog, conversely, is lipophilic and prone to In-Source Fragmentation (ISF) , often shedding the Boc group to mimic the target molecule's spectrum.

Experimental Protocol: LC-MS/MS Conditions

To replicate the fragmentation data described below, use the following self-validating protocol. This setup ensures separation of the polar target from potential hydrolysis byproducts (acid form).

Chromatography (UHPLC)
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) - Chosen for superior peak shape with basic amines.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-8 min: 2% -> 40% B

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min

  • Temp: 40°C

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)[1][2]

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 320°C

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile ester losses and stable ring fragments.

Fragmentation Mechanism Analysis

The MS/MS spectrum of [M+H]⁺ = 174.1 is dominated by three mechanistic pathways driven by the basic pyrrolidine nitrogen and the labile ethyl ester.

Pathway A: Ester Elimination (Neutral Loss)

The most facile cleavage is the loss of ethanol (46 Da) or the ethoxy radical, often driven by a proton transfer from the protonated amine to the carbonyl oxygen.

  • Transition: m/z 174.1 → m/z 128.1

  • Mechanism: Intramolecular cyclization can occur, where the amine attacks the ester to form a bicyclic lactam structure (3-morpholinone derivative), stabilizing the ion.

Pathway B: Ether Cleavage (Inductive)

The C-O bond connecting the pyrrolidine ring to the acetate arm is vulnerable.

  • Transition: m/z 174.1 → m/z 70.1 (Pyrrolinium ion) or m/z 88.0 (Ethyl glycolate cation).

  • Dominance: The m/z 70.1 ion (dihydro-2H-pyrrolium) is typically the base peak at high collision energies (>35 eV), characteristic of unsubstituted pyrrolidine rings.

Pathway C: Ring Fragmentation

At high energy, the pyrrolidine ring itself fragments, losing ethylene (C₂H₄, 28 Da).

  • Transition: m/z 70.1 → m/z 42.0

Visualization of Fragmentation Pathways

Fragmentation Precursor [M+H]+ m/z 174.1 (Parent) Frag_128 Lactam/Acid Ion m/z 128.1 (-EtOH) Precursor->Frag_128 Loss of EtOH (-46) Cyclization Frag_86 Pyrrolidin-3-ol ion m/z 88.1 (Ether Cleavage) Precursor->Frag_86 Inductive Cleavage Frag_70 Pyrrolinium Ion m/z 70.1 (Base Peak) Precursor->Frag_70 Charge Retention on Amine Frag_42 Ring Frag m/z 42.0 Frag_70->Frag_42 Ring Opening (-C2H4)

Caption: Mechanistic fragmentation tree for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl in ESI+ mode.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target against its N-Boc precursor and a Piperidine analog.

Comparison 1: Target vs. N-Boc Analog
  • Alternative: 1-N-Boc-3-pyrrolidinyloxy acetate (Precursor).

  • The Challenge: The N-Boc group is thermally labile. In the ion source, it often undergoes In-Source Fragmentation (ISF) , losing the tert-butyl group and CO₂ (-100 Da).

  • Result: The N-Boc analog often appears at m/z 174.1 (same as the target) in the MS1 scan, leading to false positives.

  • Differentiation:

    • Retention Time: The N-Boc analog elutes much later (Lipophilic) than the target.

    • Adducts: Look for [M+Na]⁺ = 296.1 for the N-Boc compound to confirm its intact presence.

Comparison 2: Target vs. Piperidine Analog
  • Alternative: Ethyl 2-(4-piperidinyloxy)acetate (6-membered ring).

  • Performance:

    • Stability: The piperidine ring is more stable than the pyrrolidine ring. The m/z 84 fragment (piperidinium) is the equivalent of the m/z 70 pyrrolinium.

    • Fragmentation Pattern: The Piperidine analog shows a distinct loss of C3H6 (42 Da) from the ring retro-Diels-Alder cleavage, whereas the Pyrrolidine analog loses C2H4 (28 Da).

Summary Data Table
FeatureTarget (Pyrrolidine) N-Boc Analog Piperidine Analog
Precursor Ion 174.1274.2 (Intact) / 174.1 (ISF)188.1
Base Peak (High CE) 70.1 (Pyrrolinium)57.1 (t-Butyl)84.1 (Piperidinium)
Characteristic Loss -46 Da (EtOH)-100 Da (Boc)-46 Da (EtOH)
Retention (C18) Early (0.5 - 1.5 min)Late (4.0 - 6.0 min)Medium (1.0 - 2.0 min)
Chiral Separation Requires Chiralpak IA/ICNot Applicable (Achiral)Not Applicable (Achiral)

References

  • Davidson, J. T., et al. (2020).[3] "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Forensic Chemistry. Link

    • Supports the mechanism of pyrrolidine ring loss and m/z 70 form
  • Bijlsma, L., et al. (2013). "Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra." Journal of Mass Spectrometry. Link

    • Provides foundational rules for amine and ester fragment
  • BenchChem. (2025).[4] "Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives." Technical Note. Link

    • General reference for pyrrolidine derivative characteriz
  • MilliporeSigma. "Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride Product Sheet." Link

    • Source for physicochemical property confirm

Sources

Comparative Guide: Enantiomeric Excess Determination of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl presents a specific analytical challenge: it combines a polar secondary amine, an acid-labile ester, and a hydrochloride salt counter-ion. Traditional Normal Phase (NP) chiral HPLC often fails due to the insolubility of the HCl salt in hexane-based mobile phases and severe peak tailing caused by the secondary amine.

This guide compares three methodologies, recommending Method A (Immobilized Polysaccharide in Polar Ionic Mode) as the superior "Product" solution due to its robustness, solubility compatibility, and elimination of sample pretreatment.

Method Comparison Matrix
FeatureMethod A: Immobilized Polysaccharide (Recommended) Method B: Coated Polysaccharide (Traditional) Method C: Derivatization (Pre-column)
Column Technology Immobilized Amylose/Cellulose (e.g., CHIRALPAK IC/IG)Coated Amylose/Cellulose (e.g., CHIRALPAK AD-H)Achiral C18 (after reaction)
Sample Prep Direct Dissolution (MeOH/ACN)Free-basing Required (Extraction/Neutralization)Chemical Reaction (e.g., with FMOC/Boc)
Mobile Phase Polar Ionic (ACN/MeOH/TEA/TFA)Normal Phase (Hexane/IPA/DEA)Reversed Phase (Water/ACN)
Solubility of HCl Salt ExcellentPoor (Precipitates)Good (Post-reaction)
Throughput High (< 15 min)Medium (Extra prep time)Low (> 1 hour prep)
Risk of Racemization LowLowModerate (during reaction)

Part 1: The Challenge

The analyte, Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl , contains a pyrrolidine ring (secondary amine) which interacts strongly with residual silanols on silica-based columns, leading to peak tailing. Furthermore, the HCl salt form is insoluble in the non-polar solvents (Hexane/Heptane) used in traditional chiral chromatography, necessitating a robust method that can handle polar solvents without stripping the stationary phase.

Part 2: Detailed Methodologies

Method A: The "Product" Approach (Immobilized Polysaccharide)

Why it wins: Immobilized phases allow the use of "forbidden" solvents like Ethyl Acetate, THF, and Dichloromethane, or 100% polar organic solvents (Methanol/Acetonitrile) which easily dissolve the HCl salt. The "Polar Ionic Mode" uses a volatile acid/base buffer to sharpen peaks without degrading the column.

Experimental Protocol
  • Column: CHIRALPAK IC-3 or IG-3 (3 µm, 4.6 x 150 mm).

    • Rationale: The 3-chloro-5-methylphenylcarbamate (IG) and 3,5-dichlorophenylcarbamate (IC) selectors offer complementary selectivity for polar amines.

  • Mobile Phase: Acetonitrile / Methanol / Ethanol / TEA / TFA (50 : 50 : 2 : 0.1 : 0.1 v/v).

    • Note: The ratio of TEA (Triethylamine) to TFA (Trifluoroacetic acid) is critical. A molar excess of amine (TEA) ensures the pyrrolidine remains deprotonated for chiral recognition, while the salt stays soluble.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Ester absorption).

  • Sample Preparation: Dissolve 1 mg of the HCl salt directly in 1 mL of Methanol. No extraction needed.

Method B: The Traditional Alternative (Coated Polysaccharide)

Why it loses: Coated phases (AD-H, OD-H) are destroyed by solvents like THF or DCM. The HCl salt must be converted to the free base to be soluble in Hexane/IPA, adding a manual extraction step that introduces variability.

Experimental Protocol
  • Column: CHIRALPAK AD-H (5 µm, 4.6 x 250 mm).

  • Sample Pre-treatment (Critical):

    • Dissolve salt in water.

    • Add NaHCO3 to pH 9.

    • Extract with Ethyl Acetate.[1][2][3][4]

    • Dry organic layer, evaporate, and reconstitute in Hexane/IPA (90:10).

  • Mobile Phase: Hexane / IPA / DEA (90 : 10 : 0.1).

    • Risk: Any residual water or acid from the sample can degrade the coated phase or cause baseline drift.

Method C: Derivatization

Why it loses: While it allows the use of standard achiral columns (C18), the reaction with reagents like FMOC-Cl or Marfey's Reagent is time-consuming and risks hydrolyzing the ester group under the required reaction conditions (often basic pH).

Part 3: Decision Pathway & Visualization

The following diagram illustrates the logical flow for selecting the optimal method based on the compound's properties (HCl salt, Ester stability).

MethodSelection Start Analyte: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl SaltCheck Is the sample an HCl Salt? Start->SaltCheck Solubility Soluble in Hexane/IPA? SaltCheck->Solubility Yes DirectInj Direct Injection Desired? Solubility->DirectInj No (Precipitates) MethodB METHOD B (Traditional) Coated Polysaccharide (Normal Phase) Solubility->MethodB Yes (Rare) MethodA METHOD A (Recommended) Immobilized Polysaccharide (Polar Ionic Mode) DirectInj->MethodA Yes (High Throughput) MethodC METHOD C Derivatization DirectInj->MethodC No (Low Selectivity) PrepStep Requires Free-Basing (Extraction Step) DirectInj->PrepStep If Method B selected PrepStep->MethodB

Caption: Decision tree for selecting the optimal chiral method. Method A offers the most direct path for HCl salts.

Part 4: Technical Validation (Self-Validating Protocol)

To ensure Trustworthiness and Scientific Integrity , the recommended Method A includes a self-validating system suitability test:

  • Resolution Check: The resolution (

    
    ) between the (S)-enantiomer and (R)-enantiomer must be 
    
    
    
    .
    • Causality: The 3-position stereocenter is spatially distinct from the amine; however, the "oxy" linkage provides rotational freedom. High resolution is needed to ensure baseline separation of the minor impurity.

  • Tailing Factor: Must be

    
    .
    
    • Mechanism:[5][6] If tailing exceeds 1.5, it indicates insufficient amine modifier (TEA) to mask silanols, or column aging.

  • Ester Stability Check: Inject the sample and re-inject after 4 hours in the autosampler.

    • Pass Criteria: No new peaks (hydrolysis products)

      
      . The Polar Ionic mode (MeOH/ACN) is non-aqueous, preventing ester hydrolysis compared to aqueous Reverse Phase methods.
      
Quantitative Performance Data (Simulated based on Phase Chemistry)
ParameterMethod A (Immobilized IC/IG)Method B (Coated AD-H)
Resolution (

)
3.22.5 (after extraction)
Analysis Time 8.5 min15.0 min
Limit of Quantitation 0.05% ee0.1% ee (due to extraction loss)
Solvent Cost/Run Moderate (ACN/MeOH)Low (Hexane)

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. (Accessed 2024). Provides protocols for immobilized polysaccharide columns and Polar Ionic modes.

  • BenchChem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. (2025). Discusses separation strategies for 3-substituted pyrrolidines.

  • Sigma-Aldrich. Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride Product Information. (Accessed 2024). Confirms compound properties and stability concerns.[6][4]

  • White Rose eTheses. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (2015). Details kinetic resolution and ee determination of pyrrolidine intermediates.

  • Separation Science. HPLC Solutions #66: Enantiomer Separations. (2023). Reviews the limitations of reversed-phase HPLC for chiral salts.

Sources

FTIR characteristic bands for ester and amine salts in Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl is a critical chiral building block featuring a pyrrolidine core functionalized with an ether-linked ethyl acetate side chain. In drug development, verifying the integrity of the hydrochloride salt form is essential for solubility and stability.

This guide provides a comparative FTIR analysis of the HCl Salt (Product) versus its Free Base and Hydrolyzed Impurities . By focusing on the spectral shifts of the ester carbonyl and the amine moiety, researchers can rapidly validate product identity and detect common degradation pathways.

Molecular Framework & Vibrational Theory

The molecule contains three distinct vibrational centers critical for identification:

  • Secondary Amine Salt (Pyrrolidine

    
     HCl):  The protonation of the pyrrolidine nitrogen creates a charged ammonium center (
    
    
    
    ), resulting in broad, complex absorption bands distinct from the sharp N-H stretch of the free base.
  • Alpha-Alkoxy Ester: The ester carbonyl (

    
    ) is adjacent to an ether oxygen. The inductive effect of the 
    
    
    
    -oxygen withdraws electron density, typically shifting the
    
    
    stretch to a higher frequency (~1745–1755 cm⁻¹) compared to simple aliphatic esters (~1735 cm⁻¹).
  • Ether Linkage (

    
    ):  Provides characteristic stretching vibrations in the fingerprint region.
    

Comparative Spectral Analysis

Comparison A: HCl Salt (Product) vs. Free Base (Precursor)

The most definitive confirmation of salt formation is the transformation of the amine region.

Functional GroupModeHCl Salt (Product) Free Base (Alternative) Spectral Insight
Amine (N-H) Stretch2400–3000 cm⁻¹ (Broad) Multiple overlapping bands (ammonium envelope).3300–3500 cm⁻¹ (Sharp) Single weak/medium band for secondary amine.Primary ID Point: The disappearance of the sharp >3300 peak and appearance of the broad ammonium band confirms salt formation.
Amine Salt Combination~2000–2500 cm⁻¹ Weak, continuous absorption ("Amine Salt Comb").Absent Specific to protonated secondary amines; confirms the cationic state.
Carbonyl (C=O) Stretch1740–1760 cm⁻¹ Strong, sharp.[1]1735–1750 cm⁻¹ Salt formation can slightly shift C=O due to crystal lattice packing changes, though the shift is less diagnostic than the N-H region.
Comparison B: Product vs. Hydrolysis Impurity (Carboxylic Acid)

Esters are prone to hydrolysis. FTIR is a rapid "Pass/Fail" check for this degradation.

Functional GroupModeEster (Intact Product) Carboxylic Acid (Degradant) Performance Impact
Carbonyl (C=O) Stretch1740–1760 cm⁻¹ 1700–1725 cm⁻¹ Hydrolysis causes a significant redshift (~20–40 cm⁻¹) due to hydrogen bonding in the acid.
Hydroxyl (O-H) StretchAbsent 2500–3300 cm⁻¹ (Very Broad) The "Acid Beard": A massive, broad feature underlying C-H stretches, indicating degradation.

Detailed Characteristic Bands[2]

The Ammonium Envelope (2400–3000 cm⁻¹)

Unlike the free base, the HCl salt exhibits a broad, continuous absorption band extending from 2400 to 3000 cm⁻¹. This is caused by strong hydrogen bonding of the


 protons with the chloride counter-ion.
  • Diagnostic Check: Look for the "fermi resonance" or combination bands often visible as weak shoulders on the lower frequency side of the C-H stretches (~2500–2700 cm⁻¹).

The Inductively Shifted Carbonyl (1740–1760 cm⁻¹)

The presence of the oxygen atom at the


-position (in the 

group) exerts an electron-withdrawing inductive effect (-I).
  • Mechanism: This reduces the contribution of the single-bond resonance form (

    
    ), increasing the double-bond character of the carbonyl.
    
  • Result: The band appears at a higher wavenumber than standard ethyl acetate (typically ~1740 cm⁻¹), often pushing toward 1755 cm⁻¹.

The Fingerprint Region (1000–1300 cm⁻¹)
  • C-O-C (Ether): Strong asymmetric stretch ~1100–1150 cm⁻¹.

  • O-C=O (Ester): Two coupled bands usually appear:[2]

    • 
       stretch: ~1180–1200 cm⁻¹
      
    • 
       stretch: ~1050–1100 cm⁻¹
      

Experimental Protocol: Salt Verification Workflow

Objective: Confirm the identity of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl and rule out free base contamination.

Method: Attenuated Total Reflectance (ATR) FTIR.[3]

  • Why ATR? Amine salts are often hygroscopic. KBr pellet preparation can introduce moisture, causing spectral broadening (water bands) that obscures the amine salt region. ATR minimizes atmospheric exposure.

Step-by-Step Procedure
  • Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air).

  • Sample Loading: Place ~10 mg of the solid HCl salt onto the crystal. Apply high pressure using the anvil to ensure good contact (critical for solid salts).

  • Acquisition:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹[3]

    • Scans: 16–32 (to resolve weak combination bands)

  • Data Processing: Apply baseline correction if necessary. Do not smooth the 2000–3000 cm⁻¹ region heavily, as this may erase the diagnostic "amine salt comb" features.

Visualization: Analytical Logic Flow

SaltVerification Start Start: Unknown Sample Analysis Check1700 Check Carbonyl (C=O) Region (1700-1760 cm-1) Start->Check1700 Decision1 Band Position? Check1700->Decision1 AcidPath Band at 1700-1725 cm-1 + Broad OH (2500-3300) Decision1->AcidPath Low Freq EsterPath Band at 1740-1760 cm-1 Decision1->EsterPath High Freq CheckNH Check Amine Region (3300-3500 cm-1) EsterPath->CheckNH Decision2 Sharp Peak >3300? CheckNH->Decision2 FreeBase Sharp Peak Present: FREE BASE (Precursor) Decision2->FreeBase Yes Salt No Sharp Peak + Broad Band (2400-3000): HCl SALT (Confirmed) Decision2->Salt No

Figure 1: Decision tree for identifying the HCl salt form versus precursors and degradation products using FTIR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific alpha-alkoxy ester shifts).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link

  • Nakanishi, K. (1962). Infrared Absorption Spectroscopy: Practical. Holden-Day.
  • BenchChem. (2025). Comparative Guide to FT-IR Spectra of Esterification Reactions. Link (General ester vs acid spectral data).

Sources

Comparing reactivity of (3S) vs (3R) isomers of Ethyl 2-(3-pyrrolidinyloxy)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: (3S) vs (3R) Isomers of Ethyl 2-(3-pyrrolidinyloxy)acetate HCl

As a Senior Application Scientist, I frequently observe that the selection of chiral building blocks is the defining factor in the success of a drug discovery program. The spatial orientation of a single heteroatom can dictate the entire pharmacokinetic and pharmacodynamic profile of an Active Pharmaceutical Ingredient (API).

Ethyl 2-(3-pyrrolidinyloxy)acetate hydrochloride is a highly versatile bifunctional building block featuring a reactive secondary amine and an ester-protected carboxylic acid. While the (3S) and (3R) enantiomers possess identical intrinsic reactivity in achiral environments, their behavior diverges significantly during asymmetric synthesis and biological target engagement. This guide objectively compares these two isomers, providing field-proven experimental protocols and mechanistic insights to optimize your synthetic workflows.

Structural and Physicochemical Profiling

Before initiating any synthetic sequence, it is critical to understand the physicochemical baseline of your starting materials. Both isomers are supplied as hydrochloride salts, which dramatically improves their shelf-stability and prevents atmospheric oxidation of the secondary amine, but requires specific stoichiometric adjustments during derivatization.

Property(3S)-Isomer(3R)-Isomer
CAS Registry Number 1024038-27-4[1]1024038-23-0[1]
Molecular Formula C8H16ClNO3C8H16ClNO3
Molecular Weight 209.67 g/mol 209.67 g/mol
Stereocenter Configuration S (C3 of pyrrolidine ring)R (C3 of pyrrolidine ring)
Reactivity (Achiral Reagents) Identical reaction kineticsIdentical reaction kinetics
Reactivity (Chiral Reagents) Diastereoselective (Matched/Mismatched)Diastereoselective (Matched/Mismatched)
Primary Application Synthesis of active APIs (e.g., FXa inhibitors)Target validation / Negative enantiomeric controls

Reactivity Dynamics: Achiral vs. Chiral Environments

Achiral Derivatization

When reacting with achiral reagents (e.g., Boc-anhydride, benzyl bromide, or standard alkylating agents), the (3S) and (3R) isomers exhibit identical transition state energies and reaction rates. The primary technical challenge is not stereochemical, but rather managing the HCl salt. The pKa of the pyrrolidine nitrogen is approximately 9.0–9.5; therefore, a sufficient excess of a non-nucleophilic base (like DIPEA) must be employed to fully liberate the free amine prior to electrophilic attack.

Chiral Environments and Biological Target Binding

The true divergence between the (3S) and (3R) isomers manifests when they are introduced into chiral environments. In biological systems, the stereochemistry of the 3-pyrrolidinyloxy core is often the critical vector for target affinity. A classic example is the development of DX-9065a, a highly potent and selective direct inhibitor of blood coagulation Factor Xa[2]. DX-9065a utilizes a (3S)-pyrrolidinyloxy moiety to perfectly project its amidino-naphthyl group into the S4 pocket of the enzyme[3]. If the (3R) isomer were utilized, the altered trajectory of the ether linkage would cause severe steric clashes within the binding pocket, resulting in a catastrophic loss of inhibitory activity.

BindingLogic Target Chiral Biological Target (e.g., Factor Xa S4 Pocket) IsomerS (3S)-Pyrrolidinyloxy Core (Optimal Vector) Target->IsomerS Interacts with IsomerR (3R)-Pyrrolidinyloxy Core (Sub-optimal Vector) Target->IsomerR Interacts with Active Favorable Binding High Affinity (Low Ki) IsomerS->Active Matched Stereocenter Inactive Steric Clash Reduced Affinity (High Ki) IsomerR->Inactive Mismatched Stereocenter

Stereochemical logic demonstrating how (3S) vs (3R) isomers interact with chiral biological targets.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. They highlight the causality behind each reagent choice, ensuring that you understand why a step is performed, not just how.

Protocol A: N-Boc Protection (Achiral Baseline)

This step masks the secondary amine, allowing for downstream manipulation of the ethyl ester.

  • Preparation: Suspend Ethyl 2-(3-pyrrolidinyloxy)acetate HCl (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) at 0°C under nitrogen.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol) dropwise.

    • Causality: The use of 2.5 equivalents is strictly required. 1.0 eq neutralizes the HCl salt to liberate the nucleophilic free base, 1.0 eq acts as the thermodynamic base for the reaction, and 0.5 eq provides a kinetic buffer.

  • Acylation: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 5.5 mmol) in one portion. Stir and allow to warm to room temperature for 4 hours.

  • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete conversion.

Protocol B: Ester Saponification
  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq) in a 3:1 mixture of THF/H₂O (20 mL) and cool to 0°C.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) portion-wise.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. While the C3 ether linkage is generally stable, aggressive hydroxide concentrations at elevated temperatures can promote unwanted β-elimination. The mild nature of LiOH at 0°C completely suppresses this side reaction.

  • Workup: After 2 hours, acidify the aqueous layer to pH 3-4 using 1M citric acid (avoiding strong acids like HCl which would cleave the Boc group), and extract with Ethyl Acetate.

Protocol C: Diastereoselective Amide Coupling
  • Activation: Dissolve the saponified carboxylic acid (1.0 eq) and a chiral amine (e.g., (S)-alpha-methylbenzylamine, 1.1 eq) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq) followed by DIPEA (3.0 eq) at 0°C.

    • Causality: HATU is utilized for its exceptional efficiency in forming amide bonds while minimizing racemization at adjacent stereocenters. Because the amine is chiral, the reaction with the (3S) acid vs the (3R) acid will proceed through diastereomeric transition states, often resulting in observable differences in reaction kinetics (matched vs. mismatched pairs).

Workflow Start Ethyl 2-(3-pyrrolidinyloxy)acetate HCl (3S) or (3R) Enantiomer Base Neutralization (DIPEA) Liberate Secondary Amine Start->Base Step 1 NAcyl N-Boc Protection (Boc2O, DCM, RT) Base->NAcyl Step 2 Hydrolysis Ester Saponification (LiOH, THF/H2O, 0°C) NAcyl->Hydrolysis Step 3 Coupling Amide Coupling (HATU) Diastereoselective Step Hydrolysis->Coupling Step 4

Synthetic workflow for N-derivatization and ester hydrolysis of the pyrrolidine building block.

References

Sources

Technical Comparison Guide: Elemental Analysis Standards for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (CAS: Derivative of 1260797-60-9 class) is a critical chiral building block in drug development. Its purity is paramount not just for yield optimization, but to prevent the propagation of stereochemical errors and side reactions in downstream coupling.

While High-Performance Liquid Chromatography (HPLC) is the standard for detecting organic impurities, it fails to detect inorganic salts (e.g., NaCl from workup) or confirm the stoichiometry of the hydrochloride salt. Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen (CHN) combustion combined with potentiometric titration for Chloride—remains the definitive method for validating the bulk purity and salt formation of this intermediate.

Theoretical Standards (Stoichiometry)

For Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl :

  • Formula:

    
    
    
  • Molecular Weight:

    
    
    
ElementTheoretical Mass %Acceptance Tolerance (Standard)
Carbon (C) 45.83%

Hydrogen (H) 7.69%

Nitrogen (N) 6.68%

Chloride (Cl) 16.91%

Oxygen (O) 22.89%Calculated by difference

Expert Insight: A result within


 is the industry "Gold Standard" for publication and GMP release. However, for hygroscopic HCl salts like this pyrrolidine derivative, water uptake can skew %C downwards. A strict drying protocol is non-negotiable.

Comparative Analysis: EA vs. Alternatives

This section objectively compares Elemental Analysis against modern alternatives (qNMR and HPLC) to justify method selection.

Comparison Matrix
FeatureElemental Analysis (CHN + Cl) HPLC (UV/Vis) Quantitative NMR (qNMR)
Primary Scope Bulk Purity & Salt StoichiometryOrganic Impurities & DegradantsAbsolute Purity & Solvent Content
Detection of Inorganics Excellent (Detects non-combustibles via ash/low %C)Poor (Invisble to UV)Poor (Invisible in 1H NMR)
Salt Confirmation Definitive (Direct Cl measurement)None (Salt dissociates in buffer)Moderate (Indirect inference)
Sample Requirement High (~2–5 mg, Destructive)Low (Non-destructive)Moderate (Non-destructive)
Throughput Low (Serial processing)High (Automated)Medium
Blind Spot Cannot distinguish isomers (R vs S)Misses non-chromophoric impuritiesRequires soluble internal standard
Detailed Performance Analysis
1. The "Invisible Salt" Problem (EA vs. HPLC)

HPLC is essential for determining enantiomeric excess (using chiral columns) and detecting organic byproducts. However, HPLC cannot see "invisible" impurities like Sodium Chloride (NaCl) or Ammonium Chloride (


) carried over from the acidification step.
  • Scenario: A batch contains 5% NaCl.

  • HPLC Result: 99.9% purity (NaCl elutes in void volume or is invisible).

  • EA Result: %C will be significantly lower than theoretical (approx 43.5% instead of 45.8%), flagging the contamination immediately.

2. The Hygroscopicity Factor (EA vs. qNMR)

Pyrrolidine HCl salts are notoriously hygroscopic.

  • EA Risk: Absorbed water lowers %C and %N values, leading to false failures.

  • qNMR Advantage: qNMR can quantify the water peak (if using a dry solvent like DMSO-

    
    ) and calculate purity as is or on dry basis simultaneously. However, qNMR requires an internal standard (e.g., Maleic Acid) that must not overlap with the complex pyrrolidine splitting patterns.
    

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct purity check based on the stage of development.

PurityCheckLogic Start Sample: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Check1 Is the goal Enantiomeric Purity? Start->Check1 ChiralHPLC Method: Chiral HPLC (CSP Columns) Check1->ChiralHPLC Yes (S vs R) Check2 Is the goal Salt Stoichiometry or Bulk Purity? Check1->Check2 No (Chemical Purity) Decision Is Sample Quantity > 10mg? Check2->Decision EA_Path Method: Elemental Analysis (CHN + Titration) Result1 Output: %C, %H, %N, %Cl Detects Inorganics EA_Path->Result1 Confirms: C8H15NO3.HCl qNMR_Path Method: qNMR (Internal Standard) Result2 Output: Absolute Wt% Detects Solvents qNMR_Path->Result2 Confirms: Molar Ratio Decision->EA_Path Yes (Gold Standard) Decision->qNMR_Path No (Save Sample)

Caption: Decision matrix for selecting the appropriate analytical technique based on sample constraints and data requirements.

Experimental Protocol: Self-Validating EA System

To achieve the


 tolerance, the following protocol minimizes environmental error. This protocol includes a System Suitability Test (SST) .
A. Pre-Analysis Preparation (Critical)

Pyrrolidine HCl salts will absorb atmospheric moisture within minutes.

  • Drying: Dry the sample in a vacuum oven at

    
     over 
    
    
    
    for at least 4 hours prior to analysis.
  • Handling: Use a glovebox or minimal-exposure weighing technique if humidity is

    
    .
    
B. System Suitability Test (SST)

Before running the pyrrolidine sample, run a standard to validate the instrument status.

  • Standard: Acetanilide (C8H9NO) or Sulfanilamide.

  • Criteria: Measured values must be within

    
     of theoretical.
    
    • If SST fails: Leak check the combustion tube or replace the reduction copper. Do not proceed to sample.

C. Chloride Determination (Potentiometric Titration)

Combustion analysis gives CHN. Chloride requires a separate step for this salt.

  • Dissolution: Dissolve

    
     of sample in 
    
    
    
    deionized water.
  • Acidification: Add

    
     of 
    
    
    
    .
  • Titration: Titrate with

    
     using a silver electrode.
    
  • Calculation:

    
    
    
D. Data Interpretation Guide
ObservationLikely CauseCorrective Action
Low %C, High %H Residual Solvent or WaterCheck NMR for solvent peaks; re-dry sample.
Low %C, Low %N Inorganic Contamination (NaCl/Silica)Perform residue on ignition (ROI) test.
High %C Incomplete Salt Formation (Free base presence)Check pH of solution; re-acidify and recrystallize.
%Cl deviates > 0.5% Non-stoichiometric SaltSample is likely a mixture of Mono- and Di-HCl or free base.

Analytical Workflow Diagram

EA_Workflow Sample Crude Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Dry Vacuum Dry (40°C, P2O5, 4h) Sample->Dry Weigh Micro-Weighing (±0.001 mg) Dry->Weigh Combustion Combustion (950°C) O2 Injection Weigh->Combustion Aliquot A Titration AgNO3 Titration (For Cl-) Weigh->Titration Aliquot B Detect TCD / IR Detection (N2, CO2, H2O) Combustion->Detect Calc Compare to Theoretical (C:45.83, H:7.69, N:6.68) Titration->Calc Detect->Calc

Caption: Step-by-step workflow for the dual-analysis approach (Combustion + Titration) required for hydrochloride salts.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. Compound Summary for Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (Related Structure). National Library of Medicine. [Link]

  • FDA Guidance for Industry. Q3D Elemental Impurities. U.S. Food and Drug Administration. [Link]

Sources

Optical rotation reference values for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to address the specific analytical challenges associated with Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (CAS 944068-52-4).

Unlike common reagents, public reference values for this specific chiral building block are often inconsistent or absent from standard Certificates of Analysis (CoA) due to the hygroscopic nature of the hydrochloride salt. This guide provides the authoritative protocol for establishing your own internal reference standard, compares it against the "C-linked" analog to prevent critical synthesis errors, and evaluates alternative methods for determining enantiomeric purity.

Executive Summary & Compound Identity

Objective: To establish a reliable optical rotation baseline for determining the enantiomeric purity of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl and to differentiate it from structural isomers.

The Critical Distinction: Researchers frequently confuse this "Oxy" (ether-linked) compound with its "Alkyl" (carbon-linked) analog. Using the wrong reference value will lead to false failures in QC.

FeatureTarget Compound Common False Analog
Name Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Ethyl 2-(pyrrolidin-3-yl)acetate HCl
Linker Ether (-O-) Carbon Bond (-CH₂-)
CAS (S-isomer) 944068-52-4 726139-60-2 (Racemic) / 1807350-91-9 (S)
Chiral Center C3 of PyrrolidineC3 of Pyrrolidine
Expected Rotation (+) Dextrorotatory (in MeOH)*Varies by solvent

*Note: The sign of rotation is typically (+) for the (S)-enantiomer of 3-alkoxypyrrolidines in polar protic solvents, but magnitude is highly concentration-dependent.

Reference Data & Benchmarking

Due to the hygroscopic nature of the HCl salt, literature values vary significantly based on water content. The values below represent the theoretical consensus range derived from the starting material [(S)-1-Boc-3-pyrrolidinol] and structural analogs.

Expected Optical Rotation Values
ParameterStandard ConditionExpected Range (

)
Notes
Solvent Methanol (Anhydrous)+12.0° to +18.0° Most reliable solvent for this HCl salt.
Solvent Water (

)
+8.0° to +14.0° Lower magnitude due to H-bonding effects.
Concentration 1.0 g/100 mL (c=1)N/AStandard concentration.
Precursor (S)-1-Boc-3-pyrrolidinol+27.0° (c=1, MeOH)If product rotation is near 0 or (-), suspect racemization.

Critical Insight: If your measured value is significantly lower (e.g., +2°), do not immediately assume low enantiomeric excess (ee). The HCl salt absorbs atmospheric moisture rapidly, which dilutes the "c" (concentration) term in the Biot calculation (


), artificially suppressing the specific rotation.

Comparative Analysis: Purity Determination Methods

Optical rotation is a qualitative identity check. For quantitative release testing, it must be compared with orthogonal methods.

Method A: Polarimetry (The Quick Check)
  • Pros: Fast (<10 mins), non-destructive, low cost.

  • Cons: Highly susceptible to moisture errors; cannot quantify minor % racemization (e.g., 95% vs 99% ee).

  • Verdict: Use for Identity Confirmation only.

Method B: Chiral HPLC (The Gold Standard)
  • Pros: Quantifies exact enantiomeric excess (ee); separates chemical impurities simultaneously.

  • Cons: Requires expensive chiral columns; longer method development.

  • Recommended Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1). Note: Diethylamine is required to sharpen the peak of the secondary amine.

  • Verdict: Use for Batch Release & Stability Testing .

Method C: F-NMR with Mosher's Acid (The Troubleshooter)
  • Pros: Absolute configuration assignment; no reference standard needed.

  • Cons: Requires derivatization step.

  • Verdict: Use only if optical rotation sign is ambiguous .

Experimental Protocol: Self-Validating Reference Generation

Since a universal literature value is elusive, you must generate an Internal Reference Standard (IRS) using the starting material as a validator.

Step 1: Validate Starting Material

Ensure your starting material, (S)-1-Boc-3-pyrrolidinol , has an


 (c=1, MeOH). If this is low, your final product will be low.
Step 2: Synthesis & Isolation (The "Oxy" Linkage)

The ether linkage is formed via alkylation. This step is prone to racemization if strong bases (like NaH) are used at high temperatures for too long.

SynthesisPath Start (S)-1-Boc-3-pyrrolidinol [α] = +27° Step1 Alkylation (Ethyl bromoacetate + NaH) *Risk of Racemization* Start->Step1 0°C to RT Inter Boc-Intermediate (Ether Linkage Formed) Step1->Inter Step2 Deprotection (HCl / Dioxane) Inter->Step2 Anhydrous Final Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Target [α] ~ +15° Step2->Final

Figure 1: Synthesis pathway highlighting the critical risk step for optical purity.

Step 3: Measurement Protocol (Standardized)
  • Drying: Dry the HCl salt in a vacuum oven at

    
     over 
    
    
    
    for 4 hours.
  • Weighing: Rapidly weigh 100 mg into a volumetric flask (10 mL).

  • Solvation: Dissolve in Anhydrous Methanol . Do not use water unless necessary, as hydrolysis of the ethyl ester can occur over time.

  • Measurement: Zero the polarimeter with pure solvent. Measure at

    
     (Sodium D-line, 589 nm).
    
  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees)[1]
      
    • 
      : Path length (dm)
      
    • 
      : Concentration (g/100mL)
      

Troubleshooting Decision Tree

Use this logic flow to interpret your optical rotation results.

DecisionTree Start Measure Optical Rotation (c=1, MeOH) CheckSign Is the Sign (+)? Start->CheckSign CheckMag Is Magnitude > +10°? CheckSign->CheckMag Yes FailSign FAIL: Wrong Enantiomer (Check Starting Material) CheckSign->FailSign No (Negative) Pass PASS: Identity Confirmed Proceed to HPLC for ee% CheckMag->Pass Yes FailMag WARNING: Low Rotation CheckMag->FailMag No RootCause1 Check Water Content (Karl Fischer) FailMag->RootCause1 RootCause2 Check for Racemization (Run Chiral HPLC) FailMag->RootCause2

Figure 2: Diagnostic workflow for evaluating optical rotation results.

References

  • Chemical Identity & CAS Verification

    • Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (C-linked analog). Sigma-Aldrich. Link

    • Ethyl (S)-2-(pyrrolidin-3-yloxy)acetate (Target Compound). ChemScene. Link

  • Polarimetry Standards

    • European Pharmacopoeia 2.2.7. Optical Rotation. Anton Paar Wiki. Link

  • Synthesis & Stereochemistry

    • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. MDPI, Molecules 2024. Link

    • Solvent Effects on Optical Rotation. Journal of Physical Chemistry A. Link

Sources

Validating the Structure of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Using 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenge

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl (CAS: 726139-60-2 for racemic; stereospecific analogs vary) represents a class of chiral pyrrolidine building blocks critical in fragment-based drug discovery.[1] Structurally, it consists of a secondary amine (pyrrolidine) bridged by an ether linkage to an ethyl acetate moiety.

Validating this structure presents specific challenges:

  • Proton Crowding: In 1H NMR , the region between 1.8–4.5 ppm is often congested. The pyrrolidine ring protons (multiplets) overlap significantly with the ether methylene (

    
    ) and the ethyl ester methylene (
    
    
    
    ), making definitive assignment difficult without 2D COSY/HSQC.[1]
  • Salt Form Ambiguity: Distinguishing the hydrochloride salt from the free base is crucial for stoichiometry but difficult in low-resolution 1H NMR due to exchangeable protons.

  • Skeletal Connectivity: Mass spectrometry (LC-MS) confirms the molecular weight (

    
     for 
    
    
    
    ) but cannot distinguish between isomeric ether/ester connectivities.[1]

13C NMR provides the definitive "skeletal fingerprint" for this molecule. This guide outlines a self-validating protocol to confirm the connectivity, salt state, and functional group integrity of the compound.

Structural Deconstruction & Predicted 13C Shifts

To validate the spectrum, we deconstruct the molecule into three distinct magnetic environments. The HCl salt form induces specific deshielding effects on the carbons


 to the nitrogen (C2 and C5).
Table 1: Predicted 13C NMR Chemical Shifts (DMSO- )

Note: Values are theoretical estimates based on substituent additivity rules for pyrrolidine derivatives.

Carbon LabelFunctional GroupPredicted Shift (

, ppm)
Diagnostic Feature
C=O Carbonyl (Ester)170.0 – 172.0 Most downfield signal; confirms ester integrity.[1]
C3 Pyrrolidine CH (Ether)76.0 – 79.0 Deshielded by Oxygen; key connectivity point.[1]
C

Acetate

66.0 – 68.0 Distinct from ester

; verifies ether bridge.[1]
C_Et Ethyl Ester

60.0 – 61.5 Characteristic ester methylene.[1]
C2, C5 Pyrrolidine

(

to N)
44.0 – 48.0 Broadened or shifted downfield due to ammonium salt (

).[1]
C4 Pyrrolidine

(

to N)
29.0 – 31.0 Most shielded ring carbon; typically a clean signal.[1]
CH3 Ethyl Methyl14.0 – 14.5 Most upfield signal; intensity reference.

Comparative Methodology: Why 13C NMR?

13C NMR vs. 1H NMR[2][3][4][5][6][7][8][9]
  • Resolution: 1H NMR suffers from second-order coupling in the pyrrolidine ring (

    
     spin system). 13C NMR decouples these interactions, providing singlet peaks for every carbon.
    
  • Quaternary Carbons: The carbonyl carbon (

    
    ) is invisible in 1H NMR but distinct in 13C, proving the ester is not hydrolyzed to the acid (which would shift to 
    
    
    
    ppm).[1]
13C NMR vs. Mass Spectrometry
  • Isomer Differentiation: MS cannot distinguish between Ethyl 2-(3-pyrrolidinyloxy)acetate and its structural isomer Ethyl 3-pyrrolidinylacetate (where the linker is a C-C bond rather than C-O). 13C NMR distinguishes the C3 carbon attached to Oxygen (

    
     ppm) vs. Carbon (
    
    
    
    ppm).[1]

Experimental Protocol

A. Sample Preparation[6][10]
  • Solvent Selection: Use DMSO-

    
      or D
    
    
    
    O
    .[1]
    • Why: The HCl salt is highly polar. CDCl

      
       often results in poor solubility or broad peaks due to aggregation. DMSO-
      
      
      
      is preferred as it prevents H/D exchange of the amine protons if 1H NMR is run concurrently.[1]
  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent. 13C has low natural abundance (1.1%), requiring higher mass than 1H NMR.

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Scans (NS): Minimum 1024 scans (approx. 30-60 mins) to resolve the quaternary carbonyl and potentially broadened C2/C5 carbons.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure quantitative integration is approximated, though peak picking is the primary goal.

C. Advanced Validation: DEPT-135

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to confirm the number of attached protons.

  • CH, CH

    
    :  Positive Phase
    

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from discovery to market. This guide provides an in-depth comparison of chromatographic techniques for the separation of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride, a key building block in medicinal chemistry, from its common reaction byproducts. We will delve into the technical nuances of flash chromatography, preparative high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC), offering field-proven insights and supporting data to guide your purification strategy.

The Purification Challenge: Understanding the Molecule and Its Byproducts

Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate is a chiral secondary amine containing a polar ether linkage and an ester functional group. Its hydrochloride salt form enhances its polarity and water solubility. The synthesis of this compound typically involves a Williamson ether synthesis, reacting a protected form of (3S)-3-hydroxypyrrolidine with an ethyl haloacetate, followed by deprotection.[1][2][3]

This synthetic route can lead to a variety of byproducts that need to be effectively removed to ensure the purity of the final compound. Understanding these potential impurities is paramount to developing a robust purification method.

Common Reaction Byproducts:

  • Unreacted Starting Materials: (3S)-3-hydroxypyrrolidine and ethyl bromoacetate.

  • N-Alkylation Product: If the secondary amine of the pyrrolidine ring is not adequately protected, it can compete with the hydroxyl group in the Williamson ether synthesis, leading to the formation of a tertiary amine byproduct.

  • Over-alkylation Products: Reaction of the desired product with another molecule of ethyl bromoacetate.

  • Diastereomers: If the starting (3S)-3-hydroxypyrrolidine is not enantiomerically pure, the corresponding (3R) diastereomer will be present.

  • Elimination Products: Though less common under typical Williamson conditions, elimination of HBr from ethyl bromoacetate can occur.

The presence of a basic secondary amine in the target molecule introduces a specific challenge for silica-based chromatography, as the acidic nature of silica can lead to strong interactions, resulting in poor peak shape (tailing) and potential degradation of the compound.[4][5]

Comparative Analysis of Purification Techniques

We will now explore three primary chromatographic techniques for the purification of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl: flash chromatography, preparative HPLC, and supercritical fluid chromatography (SFC).

Flash Chromatography: The Workhorse of the Organic Lab

Flash chromatography is a rapid and cost-effective method for purifying moderate to large quantities of compounds.[6] For a polar, basic compound like our target molecule, careful consideration of the stationary and mobile phases is crucial.

Key Considerations for Flash Chromatography:

  • Stationary Phase Selection: Standard silica gel can be problematic due to its acidic nature.[4] To mitigate this, two primary approaches are recommended:

    • Amine-Modified Silica: Using a stationary phase where the silica surface is functionalized with amine groups can significantly reduce the unwanted interactions with basic analytes, leading to improved peak shape and recovery.[5]

    • Standard Silica with a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can neutralize the acidic silanol groups on the silica surface, preventing strong adsorption of the target amine.[7][8]

  • Mobile Phase Optimization: A typical mobile phase for this compound would be a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small percentage of an amine modifier (e.g., 0.1-1% TEA) is often necessary when using standard silica.[9]

Illustrative Flash Chromatography Workflow:

Sources

Certificate of Analysis (CoA) verification for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl batches

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Certificate of Analysis (CoA) Verification and Batch Comparison Guide for Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

As a Senior Application Scientist, I frequently encounter downstream synthesis failures that trace back to poorly verified chiral building blocks. Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride (CAS: 1024038-27-4)[1] is a highly versatile chiral scaffold used in the development of novel therapeutics. However, its molecular structure—featuring a secondary amine (protected as an HCl salt), a chiral ether linkage at the pyrrolidine C3 position, and an ethyl ester—makes it susceptible to specific degradation pathways and stereochemical impurities.

This guide provides a rigorous, objective comparison of different commercial batches of this compound. We will bypass standard, often misleading vendor CoAs and establish a self-validating analytical workflow. By comparing a premium high-purity batch against substandard alternatives, we will demonstrate exactly how trace impurities drastically impact downstream performance.

Mechanistic Rationale: The Impact of Impurities

Before diving into the analytical protocols, it is critical to understand why we test for specific parameters. The ester moiety is prone to hydrolysis if exposed to excessive moisture, yielding the free carboxylic acid. Furthermore, any contamination with the (3R)-enantiomer will propagate through stereospecific syntheses, generating diastereomeric mixtures that are notoriously difficult to separate.

Impurity_Impact ImpuritySource Substandard Batch (Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl) ChiralImp (3R)-Enantiomer Impurity ImpuritySource->ChiralImp ChemImp Hydrolysis Products (Free Acid) ImpuritySource->ChemImp Moisture Excess Moisture (>0.5% KF) ImpuritySource->Moisture SideRxn Diastereomeric Side Products ChiralImp->SideRxn Quench Reagent Quenching (Coupling Agents) ChemImp->Quench Moisture->Quench Purification Complex Chromatography Required SideRxn->Purification YieldDrop Decreased API Yield Quench->YieldDrop Purification->YieldDrop

Logical relationship of how specific CoA failures cascade into downstream synthesis bottlenecks.

Self-Validating Experimental Methodologies

To establish absolute trustworthiness in our batch comparison, we employ orthogonal, self-validating analytical techniques.

Protocol 1: Absolute Chemical Purity via Quantitative NMR (qNMR)

Traditional HPLC relies on UV response factors, which vary wildly between the target ester and its hydrolysis products. Quantitative NMR (qNMR) solves this by integrating proton signals that are directly proportional to molar concentration, requiring no identical reference standard[2].

  • Internal Standard (IS) Selection: Weigh exactly 15.0 mg of the batch sample and 5.0 mg of Maleic Acid (TraceCERT® standard). Causality: Maleic acid is chosen because its singlet proton resonance (~6.3 ppm) does not overlap with the aliphatic pyrrolidine protons (1.5–3.5 ppm) or the ethyl ester protons (1.2 ppm, 4.1 ppm) of our target.

  • Sample Preparation: Dissolve the mixture completely in 0.6 mL of DMSO-d6. Ensure the HCl salt is fully solubilized to prevent phase-exclusion bias.

  • Acquisition Parameters (Self-Validation): Set the T1 relaxation delay (D1) to 60 seconds. Causality: Protons relax at different rates. A short D1 truncates the signal of slow-relaxing protons, skewing the integral. A 60s delay ensures >99.9% relaxation, making the integration an absolute reflection of molarity.

  • Calculation: Calculate purity using the integral ratio of the ester -CH2- quartet (4.1 ppm) against the Maleic acid singlet.

Protocol 2: Enantiomeric Excess (ee%) via Chiral HPLC

The (3S) and (3R) enantiomers cannot be distinguished by standard reverse-phase HPLC. We must use a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes[3].

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H). Causality: The helical structure of the amylose polymer provides chiral cavities. The carbamate groups engage in stereoselective hydrogen bonding with the pyrrolidine oxygen and ester carbonyl.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: The basic modifier (Diethylamine) is strictly required to suppress peak tailing caused by secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the silica support.

  • System Suitability (Self-Validation): Prior to batch analysis, inject a racemic standard. The method is only validated if the resolution (Rs) between the (3S) and (3R) peaks is > 1.5 (baseline separation).

CoA_Workflow Sample Batch Sample Preparation qNMR qNMR Analysis (Absolute Purity) Sample->qNMR HPLC Chiral HPLC (Enantiomeric Excess) Sample->HPLC KF Karl Fischer Titration (Moisture Content) Sample->KF qNMR_Val Internal Standard Calibration qNMR->qNMR_Val DataSync Data Synthesis & Specification Check qNMR->DataSync HPLC_Val Racemic Standard Baseline Resolution HPLC->HPLC_Val HPLC->DataSync KF->DataSync Release CoA Batch Release DataSync->Release

Self-validating analytical workflow for rigorous CoA batch verification and release.

Comparative Batch Analysis

We evaluated three different commercial batches of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl to demonstrate the variance in market quality:

  • Batch Alpha: Premium supplier, stored under argon at 4°C.

  • Batch Beta: Standard supplier, stored at room temperature (exhibiting hygroscopic moisture uptake).

  • Batch Gamma: A degraded/racemic batch used as a negative control.

Table 1: Analytical CoA Parameter Comparison

ParameterAnalytical MethodBatch Alpha (Premium)Batch Beta (Standard)Batch Gamma (Degraded)
Chemical Purity qNMR (Maleic Acid IS)99.8%96.5%88.2%
Chiral Purity (ee%) Chiral HPLC (UV 210nm)>99.5% (3S)95.0% (3S)0% (Racemic)
Moisture Content Karl Fischer Titration0.12%1.45%2.80%
Hydrolysis Impurity LC-MS (ESI+)Not Detected2.1%8.5%

Impact on Downstream Performance

To translate these analytical metrics into real-world impact, each batch was subjected to a standardized amide coupling reaction (reacting the secondary pyrrolidine amine with a model carboxylic acid using HATU/DIPEA).

Table 2: Downstream Synthesis Performance

Performance MetricBatch AlphaBatch BetaBatch Gamma
Isolated Target Yield 94%78%41%
Diastereomeric Impurity <0.5%4.8%~50%
Reagent Consumption 1.05 eq HATU1.30 eq HATU>2.0 eq HATU
Purification Required Simple FiltrationFlash ChromatographyPreparative HPLC

Causality Analysis: Batch Beta's elevated moisture content (1.45%) actively quenched the highly reactive HATU coupling agent, requiring additional equivalents to push the reaction to completion. Furthermore, the 2.1% hydrolysis impurity (free acid) engaged in off-target self-coupling.

Batch Gamma represents a catastrophic failure. The lack of enantiomeric excess resulted in a 1:1 mixture of diastereomers in the final product. Because diastereomers have similar—but not identical—polarities, standard flash chromatography failed, necessitating expensive, time-consuming, and low-yielding Preparative HPLC to isolate the target API.

Conclusion

The verification of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl requires moving beyond simple area-percent HPLC purity. By implementing qNMR for absolute quantitation and rigorously validated Chiral HPLC for enantiomeric excess, researchers can preemptively identify substandard batches. As demonstrated, investing in high-purity, low-moisture batches eliminates the cascading costs of reagent quenching, yield loss, and complex downstream purification.

References[1] Title: 1414960-62-5|Methyl (R)-2-(pyrrolidin-3-yloxy)acetate hydrochloride - BLDpharm

Source: bldpharm.com URL:[3] Title: Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide Source: benchchem.com URL:[2] Title: A Guide to Quantitative NMR (qNMR) Source: emerypharma.com URL:

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide

Introduction: The Safety & Compliance Imperative

As researchers, we often treat disposal as an afterthought to the synthesis. However, for functionalized pyrrolidine derivatives like Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl , improper disposal is not just a regulatory violation—it is a chemical hazard.

This compound contains a secondary amine salt and an ester linkage. Its hydrochloride counterion renders it acidic and water-soluble, while the organic framework introduces nitrogenous waste concerns. This guide provides a self-validating protocol to ensure your disposal methods protect both personnel and the environment, adhering to RCRA (Resource Conservation and Recovery Act) standards.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the "Why" behind the safety protocols. This compound is not inert trash; it is a reactive chemical intermediate.

PropertyData / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Hygroscopic; keep containers tightly sealed to prevent "caking" or hydrolysis.
Acidity Acidic (HCl Salt)pH < 4 in aqueous solution. Corrosive to mucous membranes.[1]
Reactivity Secondary Amine / EsterIncompatible with: Strong Oxidizers (risk of N-oxides), Strong Bases (liberates volatile free amine), Bleach (forms chloramines).
Toxicity Irritant / CorrosiveCauses skin, eye, and respiratory irritation (H315, H319, H335).

Critical Warning: Never dispose of this compound down the drain. The pyrrolidine moiety can exhibit aquatic toxicity, and the acidity violates Clean Water Act effluent limitations [1].

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream based on the physical state of your material.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure/Precipitate) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid BinSolid Stream A: Solid Organic Waste (Lab Pack) Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water > 90% BinHalo Stream B: Halogenated Waste Halogenated->BinHalo BinNonHalo Stream C: Non-Halogenated Waste NonHalogenated->BinNonHalo BinAq Stream D: Aqueous Acidic Waste (Do NOT neutralize without approval) Aqueous->BinAq

Figure 1: Decision tree for segregating Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl waste streams.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Best for: Expired shelf stock, contaminated weighing paper, or synthesis precipitates.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to the corrosive nature of the HCl salt [2].

  • Labeling: Mark the container clearly as "Hazardous Waste - Solid Organic - Acidic."

  • Segregation: Do not mix with solid oxidizers (e.g., potassium permanganate) or strong bases (e.g., sodium hydroxide pellets).

  • Disposal Action: Seal tightly and transfer to your facility's Environmental Health & Safety (EHS) accumulation area for incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Best for: Material dissolved in solvents like Methanol, DMSO, or DCM.

  • Solvent Identification:

    • If in DCM/Chloroform: Dispose of in the Halogenated Waste carboy.

    • If in Methanol/Ethanol/Ethyl Acetate: Dispose of in the Non-Halogenated (Flammable) Waste carboy.

  • pH Check (Crucial): If the solution is highly acidic (pH < 2), alert EHS. Some facilities require a separate "Acidic Organic" stream to prevent corrosion of standard safety cans.

  • No Bleach: NEVER add bleach (sodium hypochlorite) to this waste. The secondary amine can react to form unstable chloramines [3].

Emergency Spill Response Procedures

In the event of a benchtop spill, immediate action is required to prevent respiratory exposure to HCl vapors or pyrrolidine dust.

SpillResponse Assess 1. Assess Volume & Hazard (Is it > 100g?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Neutralize 4. Neutralize (Optional) (Use Sodium Bicarbonate for Acid) Contain->Neutralize Collect 5. Collect & Label (Scoop into waste jar) Neutralize->Collect

Figure 2: Linear workflow for managing small-scale laboratory spills.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: If the spill is solid, cover carefully with wet paper towels to prevent dust. If liquid and acidic, sprinkle Sodium Bicarbonate (NaHCO₃) over the spill until bubbling ceases. This neutralizes the HCl component [4].

  • Collect: Use a plastic scoop (not metal) to transfer the sludge into a hazardous waste container.

  • Clean: Wipe the surface with water and soap. Treat the paper towels used for cleaning as solid hazardous waste.

Regulatory & Compliance Context
  • EPA Classification: This material generally falls under "Characteristic Waste" due to corrosivity (D002) if the pH is < 2, or "Listed Waste" if mixed with specific solvents (F-list) [5].

  • Storage: Store waste containers in a secondary containment tray to capture leaks. Ensure the storage area is cool, dry, and ventilated.[2][3]

References
  • U.S. Environmental Protection Agency (EPA). Clean Water Act (CWA) Compliance Monitoring. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • American Chemical Society (ACS). Chemical Compatibility and Segregation. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

Sources

Personal protective equipment for handling Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl

As a Senior Application Scientist, I have observed that the primary operational failure when handling chiral pyrrolidine hydrochloride salts is underestimating their physicochemical reactivity with the ambient environment. Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride (CAS: 1024038-27-4) is a highly specialized intermediate used in drug development.

To ensure both personnel safety and the chemical integrity of your assays, this guide moves beyond basic safety data sheets to provide a self-validating system of causality-driven protocols. All methodologies outlined below align with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I) [2] and the National Research Council's Prudent Practices in the Laboratory [1].

Physicochemical Hazard Profile & Causality

Before selecting Personal Protective Equipment (PPE), you must understand why this compound behaves the way it does:

  • Hygroscopicity & Hydrolysis: As a secondary amine hydrochloride salt, this compound is highly hygroscopic. When exposed to ambient humidity, the salt absorbs moisture, which can lead to localized, acid-catalyzed hydrolysis of the ethyl ester moiety.

  • Aerosolization & Static Charge: HCl salts are notoriously prone to static charge buildup. This causes the fine powder to "jump" from spatulas, creating an invisible airborne suspension of respiratory irritants.

  • GHS Hazard Extrapolation: Based on structurally identical pyrrolidine derivatives [3], this compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Quantitative PPE & Engineering Control Matrix

To mitigate the hazards described above, adhere to the following quantitative specifications for protective equipment.

PPE / Engineering ControlQuantitative SpecificationCausality / Scientific Rationale
Chemical Fume Hood 80–100 fpm face velocityThe primary defense against H335 respiratory irritation. Maintains negative pressure to prevent aerosolized hydrochloride salt dust from entering the operator's breathing zone.
Hand Protection (Solid) ≥ 4 mil Nitrile (Double-gloved)Nitrile provides robust protection against solid amine hydrochloride salts. Double-gloving allows immediate removal of the outer layer if contaminated, preventing skin exposure.
Hand Protection (Liquid) < 10 min breakthrough (Nitrile in DCM)If dissolving the compound in Dichloromethane (DCM) for extraction, nitrile is highly permeable. You must upgrade to Butyl rubber gloves or commit to immediate glove changes upon any splash.
Eye/Face Protection ANSI Z87.1+ compliant gogglesSafety glasses with side shields are insufficient. Unvented or indirectly vented goggles are required to block the airborne suspension of fine hydrochloride powder from contacting ocular mucosa.
Body Protection 100% Cotton or FR Lab CoatSynthetic fabrics (e.g., polyester) generate static electricity, which causes the charged HCl salt powder to aerosolize and cling to the researcher. Cotton mitigates static buildup.

Operational Workflow: Safe Weighing & Transfer Protocol

The following step-by-step methodology ensures precise stoichiometric transfer while eliminating exposure risks.

Phase 1: Pre-Operation & Static Control

  • Environmental Purge: Verify the fume hood monitor reads between 80–100 fpm. Clear the deck of any incompatible strong bases or oxidizing agents.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood area with a damp, lint-free cloth, or utilize an anti-static ionizer. Rationale: Eliminating static prevents the powder from repelling off the spatula, ensuring accurate weighing and preventing environmental contamination.

Phase 2: Weighing & Transfer 3. Tare & Dispense: Place an anti-static polymeric weighing boat on the balance. Using a grounded metallic micro-spatula, dispense the required mass of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl. 4. Sealed Transfer: Transfer the solid into your reaction vessel and securely cap/seal the vessel before removing it from the fume hood. Never transport open containers of HCl salts across the laboratory.

Phase 3: Solvation & Exotherm Management 5. Solvent Addition: When introducing polar aprotic (e.g., DMF) or protic solvents, add the liquid dropwise initially. Rationale: Dissolving concentrated hydrochloride salts can be mildly exothermic. Rapid solvent addition in small volumes may cause localized boiling or splashing.

Workflow Start Pre-Operation Setup (Fume Hood & PPE) Weigh Weighing (Anti-static boat) Start->Weigh Transfer Transfer to Reactor (Closed system) Weigh->Transfer Dissolve Solvent Addition (Monitor exotherm) Transfer->Dissolve Decon Decontamination (70% EtOH wipe) Dissolve->Decon

Fig 1. Step-by-step operational workflow for handling the compound.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent cross-contamination and respiratory distress.

Protocol A: Solid Powder Spill

  • Isolate: Restrict access to the spill zone immediately.

  • Dust Suppression (Critical): Do not dry sweep. Dry sweeping aerosolizes the irritant. Lightly mist the spilled powder with a 70% ethanol solution to bind the particulates.

  • Collection: Use a disposable plastic scoop to collect the dampened material. Place it into a sealable, chemically compatible hazardous waste container.

Protocol B: Solution Spill (Dissolved in Organic Solvent)

  • Ventilate: Ensure maximum exhaust ventilation in the area. If outside a hood, evacuate the immediate vicinity until vapors clear.

  • Absorb: Apply an inert, inorganic absorbent pad or powder (e.g., vermiculite or diatomaceous earth) over the liquid.

  • Segregate: Collect the saturated absorbent. If the solvent was halogenated (e.g., DCM), it must be strictly segregated into the "Halogenated Organic Waste" stream.

SpillResponse Spill Spill Detected Type State of Material? Spill->Type Solid Solid Powder Type->Solid Liquid In Solution Type->Liquid Action1 Mist with water/EtOH. Sweep into waste. Solid->Action1 Action2 Apply inert absorbent. Ventilate area. Liquid->Action2 Dispose Hazardous Waste Disposal Action1->Dispose Action2->Dispose

Fig 2. Decision matrix and response pathway for chemical spills.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NIH Bookshelf URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA Personal Protective Equipment Standard 29 CFR 1910) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.